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5-(3-Aminopropyl)thiophene-2-carboxamide Documentation Hub

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  • Product: 5-(3-Aminopropyl)thiophene-2-carboxamide
  • CAS: 88961-62-0

Core Science & Biosynthesis

Foundational

Molecular structure of 5-(3-Aminopropyl)thiophene-2-carboxamide

Executive Summary & Pharmacophore Analysis[1] 5-(3-Aminopropyl)thiophene-2-carboxamide is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a "linker-fragment" or a solvent-exposed tail in ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis[1]

5-(3-Aminopropyl)thiophene-2-carboxamide is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a "linker-fragment" or a solvent-exposed tail in kinase and protease inhibitors. Its structural value lies in its dual-functionality:

  • The Thiophene-2-carboxamide Core: A bioisostere of the benzamide motif, providing a rigid hydrogen-bond donor/acceptor system (amide) capable of directional interactions (e.g., with the hinge region of kinases).

  • The 5-Propylamine Tail: A flexible aliphatic linker ending in a primary amine (

    
    ). This moiety serves as a "handle" for solubilization (forming salts) or for conjugation in Fragment-Based Drug Discovery (FBDD) and PROTAC design.
    
Structural Pharmacophore

The molecule can be dissected into three distinct pharmacophoric zones:

ZoneFunctional GroupRole in Ligand Binding
Zone A Primary Amide (

)
H-Bond Anchor: Acts as a donor (

) and acceptor (

). Critical for binding to backbone carbonyls/amines in protein active sites (e.g., Hinge Binder).
Zone B Thiophene RingScaffold: Provides aromatic

-stacking interactions. The sulfur atom offers distinct electronic properties (lone pair donor) compared to phenyl rings, often improving potency via specific S-

interactions.
Zone C 3-Aminopropyl ChainSolubility & Extension: The protonated amine (

) at physiological pH interacts with solvent-exposed acidic residues (Asp/Glu) or serves as a vector for growing the molecule into new sub-pockets.

Physicochemical Profiling

The following data is calculated based on the free base form.

PropertyValueInterpretation
Molecular Formula

Low molecular weight fragment (<200 Da).
Molecular Weight 184.26 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP ~0.8 - 1.2Highly hydrophilic; suggests good aqueous solubility.
TPSA ~80 Ų(43 Ų Amide + 26 Ų Amine + 28 Ų Thiophene S). Good membrane permeability potential despite polarity.
pK_a (Amine) ~9.8Predominantly protonated at pH 7.4 (cationic).
pK_a (Amide) ~15+Neutral at physiological pH.
Rotatable Bonds 4Flexible propyl chain allows induced fit binding.

Retrosynthetic Analysis & Protocol

Objective: Robust, scalable synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide starting from commercially available 5-bromothiophene-2-carboxylic acid .

Strategy: The C5-propylamine chain is installed via a Sonogashira coupling followed by reduction. This route avoids the regioselectivity issues of Friedel-Crafts alkylation and protects the amine functionality throughout the sequence.

Synthetic Pathway Visualization (Graphviz)

Synthesis Start 5-Bromothiophene- 2-carboxylic acid Inter1 5-Bromothiophene- 2-carboxamide Start->Inter1 1. SOCl2 2. NH3 (aq) Inter2 Coupled Alkyne Intermediate Inter1->Inter2 Sonogashira Reagent1 N-Boc-propargylamine Pd(PPh3)4, CuI Reagent1->Inter2 Inter3 Saturated N-Boc Amine Inter2->Inter3 Hydrogenation Step3 H2, Pd/C (Reduction) Step3->Inter3 Final 5-(3-Aminopropyl) thiophene-2-carboxamide Inter3->Final TFA/DCM (Deprotection)

Caption: Step-wise synthetic route utilizing Sonogashira coupling to install the carbon chain.

Detailed Experimental Protocol
Step 1: Amidation of the Core
  • Activation: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Amidation: Concentrate the acid chloride in vacuo. Redissolve in 1,4-dioxane and add dropwise to a cooled (

    
    ) solution of 28% Ammonium Hydroxide (
    
    
    
    , excess).
  • Workup: Precipitate forms immediately. Filter the solid, wash with cold water, and dry.

    • Yield: >90%[1][2][3][4]

    • Checkpoint: Verify disappearance of acid peak in IR (

      
       amide).
      
Step 2: Sonogashira Coupling (C-C Bond Formation)
  • Setup: In a pressure vial, combine 5-bromothiophene-2-carboxamide (1.0 eq), N-Boc-propargylamine (1.2 eq),

    
     (5 mol%), and CuI (2 mol%) in degassed DMF/TEA (1:1).
    
  • Reaction: Heat to

    
     under Argon for 4-6 hours.
    
  • Purification: Dilute with EtOAc, wash with brine (3x) to remove DMF. Purify via Flash Column Chromatography (Hexane/EtOAc).

    • Rationale: The Boc group prevents copper-complexation with the free amine and side reactions.

Step 3: Reduction & Deprotection
  • Hydrogenation: Dissolve the alkyne intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under

    
     balloon (1 atm) for 12 hours. This reduces both the alkyne to the alkane and effectively removes any trace sulfur poisoning via catalyst saturation.
    
  • Deprotection: Filter catalyst. Dissolve residue in DCM/TFA (4:1). Stir for 1 hour at RT.

  • Isolation: Concentrate TFA. Basify with cold

    
     to pH 10. Extract with DCM/IPA (3:1) (required due to high polarity). Dry over 
    
    
    
    .

Structural Biology & Binding Mode

The thiophene-2-carboxamide scaffold is a proven "hinge-binder" in kinase inhibitors. The 5-position substitution vector directs the aminopropyl tail towards the solvent front or the ribose-binding pocket.

Interaction Logic Visualization

BindingMode Hinge Kinase Hinge Region (Backbone CO/NH) Solvent Solvent Front (Asp/Glu Residues) Amide Amide Motif (Donor/Acceptor) Amide->Hinge Bidentate H-Bonds Thiophene Thiophene Ring (Scaffold) Thiophene->Hinge Van der Waals / π-stacking Amine Propyl-Amine Tail (Cationic) Thiophene->Amine Covalent Linker Amine->Solvent Salt Bridge / Ionic

Caption: Schematic binding mode of the scaffold within a typical kinase ATP-binding pocket.

Mechanism of Action (Causality):

  • Amide Selectivity: The 2-carboxamide forms a "donor-acceptor" motif that mimics the adenine ring of ATP, anchoring the molecule.

  • Thiophene Geometry: The 5-membered ring imposes a specific bond angle (

    
     between C2 and C5 substituents) that differs from the 
    
    
    
    of a para-substituted phenyl ring. This geometric difference allows the propyl-amine tail to access sub-pockets that linear phenyl-analogs cannot reach.

Quality Control & Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following criteria before biological testing:

  • 
     (DMSO-
    
    
    
    ):
    • 
       7.6-7.8 (d, 1H, Thiophene H3).
      
    • 
       6.9-7.1 (d, 1H, Thiophene H4).
      
    • 
       7.2-7.5 (br s, 2H, 
      
      
      
      ).
    • 
       2.6-2.8 (t, 2H, 
      
      
      
      -Thiophene).
    • 
       2.5 (t, 2H, 
      
      
      
      -N, obscured by DMSO, check COSY).
    • 
       1.6-1.8 (m, 2H, central 
      
      
      
      ).
  • HPLC Purity: >95% at 254 nm. (Mobile phase:

    
    /Acetonitrile + 0.1% TFA).
    
  • Mass Spectrometry (ESI+):

    
    .
    

References

  • Metwally, N. H., et al. "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry, 2023.

  • BenchChem Technical Support. "Applications of Thiophene Derivatives in Medicinal Chemistry." BenchChem Application Notes, 2025.

  • Puterová, Z., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Arkivoc, 2010.

  • PubChem Compound Summary. "Thiophene-2-carboxamide." National Center for Biotechnology Information.

Sources

Exploratory

Therapeutic Potential of 5-(3-Aminopropyl)thiophene-2-carboxamide

The following is an in-depth technical guide on the therapeutic potential of 5-(3-Aminopropyl)thiophene-2-carboxamide . This analysis synthesizes the molecule's structural properties with its likely pharmacological targe...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the therapeutic potential of 5-(3-Aminopropyl)thiophene-2-carboxamide . This analysis synthesizes the molecule's structural properties with its likely pharmacological targets, primarily focusing on its role as a Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitor and its implications for Duchenne Muscular Dystrophy (DMD) and inflammatory disorders.[1]

A Technical Guide for Drug Development Professionals

Executive Summary

5-(3-Aminopropyl)thiophene-2-carboxamide represents a critical pharmacophore in the development of anti-inflammatory and anti-fibrotic therapeutics. Structurally characterized by a thiophene core substituted with a carboxamide moiety at position 2 and a hydrophilic aminopropyl chain at position 5, this scaffold is a potent inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) .

By selectively inhibiting HPGDS, this chemotype blocks the production of Prostaglandin D2 (PGD2) , a key mediator in chronic inflammation and muscle necrosis.[2] Its therapeutic potential is most pronounced in Duchenne Muscular Dystrophy (DMD) , where it mitigates muscle tissue degeneration, and in allergic conditions such as asthma and rhinitis. This guide details the molecule's physicochemical profile, mechanism of action (MoA), preclinical pharmacology, and experimental validation protocols.

Chemical Identity & Physicochemical Properties

The molecule functions as a "linker-fragment" or a core scaffold for advanced HPGDS inhibitors (e.g., analogs related to the TAS/Pizuglanstat class).

Structural Analysis
  • Core Scaffold : Thiophene-2-carboxamide. The thiophene ring acts as a bioisostere for benzene, offering unique electronic properties (electron-rich aromatic system) that enhance binding affinity within the hydrophobic pocket of the target enzyme.

  • Pharmacophore A (H-Bond Donor/Acceptor) : The C2-carboxamide group (-CONH2) typically forms critical hydrogen bonds with the backbone of the enzyme active site (e.g., interacting with Trp104 or similar residues in HPGDS).

  • Pharmacophore B (Solubility/Interaction) : The C5-aminopropyl group (-(CH2)3-NH2) provides a basic handle. At physiological pH, the primary amine is protonated, enhancing aqueous solubility and enabling ionic interactions with acidic residues (e.g., Asp/Glu) near the entrance of the catalytic tunnel.

Physicochemical Data Table
PropertyValue (Predicted)Significance
Molecular Formula C₈H₁₂N₂OSCore composition.
Molecular Weight ~184.26 g/mol Fragment-like; high ligand efficiency (LE).
logP ~0.5 - 1.2Optimal for oral bioavailability; moderate lipophilicity.
pKa (Amine) ~9.5 - 10.0Highly ionized at pH 7.4; supports lysosomal trapping or ionic binding.
PSA (Polar Surface Area) ~70 ŲGood membrane permeability prediction (<140 Ų).
Solubility High (aqueous)Facilitates formulation (e.g., as HCl salt).

Mechanism of Action (MoA)

Target: Hematopoietic Prostaglandin D Synthase (HPGDS)

HPGDS is a sigma-class glutathione S-transferase (GST) that catalyzes the isomerization of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2) in the presence of Glutathione (GSH).[1][3]

  • Pathophysiology : In DMD, damaged muscle fibers release ATP and other DAMPs (Damage-Associated Molecular Patterns), triggering chronic inflammation. Infiltrating macrophages and mast cells overexpress HPGDS, leading to excessive PGD2.

  • PGD2 Signaling : PGD2 binds to the DP2 (CRTH2) receptor on Th2 cells and eosinophils, promoting chemotaxis and pro-inflammatory cytokine release (IL-4, IL-5, IL-13), which drives muscle necrosis and fibrosis.

Inhibition Mechanism

5-(3-Aminopropyl)thiophene-2-carboxamide acts as a competitive inhibitor of HPGDS.

  • Binding : The thiophene ring occupies the PGH2 binding cleft.

  • Stabilization : The carboxamide group anchors the molecule via H-bonds to the enzyme's active site residues.

  • Blockade : The aminopropyl tail extends towards the solvent interface or interacts with the GSH-binding domain, sterically hindering the entry of the PGH2 substrate.

  • Result : Reduction in PGD2 synthesis

    
     Decreased DP2 receptor activation 
    
    
    
    Attenuation of inflammation and muscle loss.
Signaling Pathway Visualization

MoA Membrane Muscle Cell Membrane Damage Arachidonic Arachidonic Acid Membrane->Arachidonic PLA2 Activation PGH2 Prostaglandin H2 (PGH2) Arachidonic->PGH2 Cyclooxygenase COX COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 HPGDS Catalysis HPGDS HPGDS Enzyme (Target) Inhibitor 5-(3-Aminopropyl) thiophene-2-carboxamide Inhibitor->HPGDS Inhibits Recovery Muscle Regeneration Inhibitor->Recovery Promotes (Indirectly) DP2 DP2/CRTH2 Receptor PGD2->DP2 Activates Inflammation Inflammation & Muscle Necrosis DP2->Inflammation Chemotaxis of Th2/Eosinophils Inflammation->Recovery Blocks

Caption: Mechanism of HPGDS inhibition by the thiophene-carboxamide scaffold, preventing the PGD2-mediated inflammatory cascade in muscle tissue.

Therapeutic Applications

Duchenne Muscular Dystrophy (DMD)[1][2][4][5][6][7]
  • Rationale : DMD patients exhibit elevated urinary PGD2 metabolites (tetranor-PGDM).[1] PGD2 inhibits muscle regeneration.

  • Efficacy : Inhibition of HPGDS reduces muscle necrosis and improves locomotor activity in mdx mice models.

  • Clinical Context : This molecule serves as a lead compound or active fragment similar to Pizuglanstat (TAS-205) , which has advanced to Phase III clinical trials for DMD.

Allergic Inflammation (Asthma/Rhinitis)
  • Rationale : Mast cells in the nasal mucosa and lungs produce PGD2 upon allergen challenge.

  • Effect : Reducing PGD2 alleviates nasal blockage and eosinophilic infiltration.

Potential in Oncology
  • Rationale : Some thiophene-2-carboxamides inhibit kinases (e.g., Chk1, IKK).

  • Scope : While HPGDS is the primary target, the aminopropyl tail suggests potential DNA interaction or polyamine transport interference, relevant in rapidly dividing tumor cells.

Experimental Protocols

Synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide

A robust synthetic route for research-grade production.

Step 1: Sonogashira Coupling

  • Reagents : 5-Bromothiophene-2-carboxamide + N-Boc-propargylamine.

  • Catalyst : Pd(PPh3)2Cl2, CuI, Et3N.

  • Conditions : DMF, 80°C, 4 hours.

  • Product : 5-(3-(tert-butoxycarbonylamino)prop-1-ynyl)thiophene-2-carboxamide.

Step 2: Hydrogenation

  • Reagents : H2 (1 atm), Pd/C (10%).

  • Conditions : MeOH, RT, 12 hours.

  • Mechanism : Reduces the alkyne to the alkane chain.

Step 3: Deprotection

  • Reagents : TFA (Trifluoroacetic acid) or HCl in Dioxane.

  • Conditions : DCM, RT, 1 hour.

  • Final Product : 5-(3-Aminopropyl)thiophene-2-carboxamide (isolated as TFA or HCl salt).

HPGDS Enzymatic Inhibition Assay

Objective : Determine the IC50 of the compound against recombinant human HPGDS.

  • Preparation :

    • Buffer : 0.1 M Tris-HCl (pH 8.0), 1 mM MgCl2, 1 mM DTT.

    • Enzyme : Recombinant human H-PGDS (Sigma or expressed in E. coli).

    • Substrate : PGH2 (generated in situ from COX-1 + Arachidonic acid or purchased).

    • Cofactor : Reduced Glutathione (GSH, 1 mM).

  • Reaction :

    • Incubate Enzyme + Inhibitor (serial dilutions 1 nM - 10 µM) + GSH for 5 min at 25°C.

    • Initiate reaction by adding PGH2 (substrate).

    • Incubate for 1 min.

    • Stop reaction with FeCl2/Citrate solution (converts PGD2 to 12-HHT for stability) or by MOX (methoxylamine) derivatization.

  • Detection :

    • Quantify PGD2 (as MOX-PGD2) using LC-MS/MS or EIA (Enzyme Immunoassay) kit.

  • Analysis :

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Preclinical Validation Workflow

To validate the therapeutic potential, a sequential testing pipeline is required.

Workflow Synth Chemical Synthesis (>98% Purity) InVitro In Vitro Assay (HPGDS IC50) Synth->InVitro Screening Cellular Cellular Assay (KU812/Mast Cells) InVitro->Cellular Hit Confirmation PK Pharmacokinetics (Oral Bioavailability) Cellular->PK ADME Check InVivo In Vivo Efficacy (mdx Mouse Model) PK->InVivo Go/No-Go

Caption: Sequential validation pipeline from synthesis to in vivo efficacy testing in dystrophic models.

References

  • Aoyagi, H., et al. (2020).[4] Potential synergistic effects of novel hematopoietic prostaglandin D synthase inhibitor TAS-205 and different types of anti-allergic medicine. European Journal of Pharmacology. Link

  • Takeshita, E., et al. (2018). A phase I study of TAS-205 in patients with Duchenne muscular dystrophy. Annals of Clinical and Translational Neurology. Link

  • Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. Vitamins and Hormones. Link

  • Taiho Pharmaceutical Co., Ltd. (2025).[5] Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205).[6][5] Link

  • TargetMol . (2024). TAS-205 (Pizuglanstat) Chemical Data and Biological Activity. Link

Disclaimer: This guide is for research and educational purposes. 5-(3-Aminopropyl)thiophene-2-carboxamide is a chemical probe/scaffold; clinical efficacy refers to optimized analogs such as Pizuglanstat.

Sources

Foundational

Engineering Thiophene-2-Carboxamide Derivatives: A Comprehensive Whitepaper on Synthesis, Biological Activity, and Drug Design

Executive Summary The thiophene-2-carboxamide scaffold represents a highly privileged pharmacophore in contemporary medicinal chemistry. Characterized by its unique electronic distribution, lipophilicity, and capacity fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene-2-carboxamide scaffold represents a highly privileged pharmacophore in contemporary medicinal chemistry. Characterized by its unique electronic distribution, lipophilicity, and capacity for bioisosteric replacement, this core structure has become a cornerstone in the development of novel therapeutics. This technical guide synthesizes current literature to provide an in-depth analysis of thiophene-2-carboxamide derivatives, detailing their multifaceted biological activities—ranging from potent anticancer mechanisms to broad-spectrum antimicrobial efficacy. Furthermore, this whitepaper establishes rigorously validated, self-correcting experimental protocols for both their chemical synthesis and in vitro biological evaluation.

Pharmacological Landscape & Mechanisms of Action

Anticancer Efficacy and Kinase Inhibition

Thiophene-2-carboxamide derivatives have garnered significant attention as potent anticancer agents, frequently acting as biomimetics for established chemotherapeutics like Combretastatin A-4 (CA-4). By mimicking the polar surface area (PSA) of CA-4, specific thiophene derivatives induce cell cycle arrest at the G2/M phase and trigger apoptosis in hepatocellular carcinoma (Hep3B) and breast cancer (MCF-7) cell lines, as detailed in the1[1].

Mechanistically, these compounds operate through multi-target inhibition. They have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Tyrosine Phosphatase 1B (PTP1B)[2]. Furthermore, functionalization with halogens (e.g., 5-bromo substitutions) combined with imide or amide groups has been shown to disrupt mitochondrial membrane potentials, leading to the release of cytochrome c and the subsequent activation of executioner caspases (Caspase-3/7/9), as explored in3[3].

Mechanism T2C Thiophene-2-Carboxamide VEGFR2 VEGFR-2 Kinase T2C->VEGFR2 Inhibits PTP1B PTP1B Phosphatase T2C->PTP1B Inhibits Mito Mitochondrial Membrane T2C->Mito Disrupts Potential Apoptosis Apoptosis (Cell Death) VEGFR2->Apoptosis Blocks Angiogenesis PTP1B->Apoptosis Arrests Cell Cycle Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Caspase->Apoptosis Execution

Fig 1. Multi-target apoptotic and kinase inhibition pathways of thiophene-2-carboxamides.

Antimicrobial and Antiviral Potential

Beyond oncology, the sulfur-containing heteroaromatic ring is highly effective in penetrating bacterial cell walls and disrupting viral replication machinery. For instance, 3-amino thiophene-2-carboxamide derivatives substituted with methoxy groups exhibit profound antibacterial activity against S. aureus and P. aeruginosa, achieving inhibition rates exceeding 83%, as documented in 4[4]. Additionally, hybridization of the thiophene core with oxadiazolyl or pyrazolyl moieties has yielded compounds capable of inhibiting Hepatitis C Virus (HCV) RNA (+) and (-) strands at exceptionally low concentrations (0.08–0.36 µg/mL)[5].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparative analysis, the following table summarizes the quantitative efficacy of key thiophene-2-carboxamide derivatives across various biological targets:

Compound / DerivativeTarget / Cell LineBiological ActivityMechanism / SAR Note
Compound 2b (CA-4 biomimetic)Hep3B (Liver Cancer)IC₅₀ = 5.46 µMInduces cell cycle arrest; PSA mimics CA-4[1].
Compound 2e (CA-4 biomimetic)Hep3B (Liver Cancer)IC₅₀ = 12.58 µMStructural analog to CA-4; halogenated[1].
MB-D2 (Imide functionalized)MCF-7 (Breast Cancer)76.18% viability at 50 µMCytotoxic via mitochondrial disruption[3].
Compound 7b (Amino-methoxy)S. aureus / P. aeruginosa83.3% / 86.9% InhibitionDisrupts bacterial cell wall; high antioxidant activity[4].
Compound 11b (Oxadiazolyl)HCV RNA (+) and (-) strands0.08–0.36 µg/mLDirect inhibition of viral replication[5].

Validated Experimental Methodologies

The following protocols are engineered to ensure scientific integrity. Each step includes the underlying causality to empower researchers to troubleshoot and adapt the workflows, alongside self-validating checkpoints to guarantee data trustworthiness.

Chemical Synthesis: Amide Coupling Protocol

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) for the synthesis of thiophene-2-carboxamides from their corresponding carboxylic acids[1].

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve 5-substituted-thiophene-2-carboxylic acid (2.34 mmol) in 20 mL of anhydrous Dichloromethane (DCM) in a flame-dried flask.

    • Causality Rationale: Anhydrous DCM prevents the premature hydrolysis of the activated ester intermediate.

  • Activation: Add EDC (3.12 mmol) and DMAP (0.78 mmol). Purge the flask with Argon gas and stir at room temperature for 30 minutes.

    • Causality Rationale: EDC acts as a zero-length crosslinker to activate the carboxylic acid. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is critical for overcoming the steric hindrance of substituted thiophenes. Argon prevents oxidative degradation of the electron-rich thiophene ring.

  • Amine Coupling: Add the appropriate aniline or amine derivative (1.0 eq) to the mixture and stir for 48 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:Ethyl Acetate (1:1) solvent system. The complete disappearance of the lower-Rf carboxylic acid spot validates the reaction's progression to completion.

  • Quenching & Purification: Wash the reaction mixture with dilute HCl. Dry the organic layer under reduced pressure and purify via column chromatography.

    • Causality Rationale: The HCl wash protonates unreacted amines and DMAP, driving them into the aqueous layer and ensuring the organic layer retains only the neutral carboxamide product.

Synthesis Acid Thiophene-2-Carboxylic Acid Act Activation (EDC/DMAP) Acid->Act DCM, RT, Ar gas Amine Amine Addition (Aniline/Morpholine) Act->Amine 30 min stir Purify Column Chromatography Amine->Purify 48 hr, HCl wash Prod Target Carboxamide Purify->Prod Yield >70%

Fig 2. Step-by-step synthetic workflow for thiophene-2-carboxamide derivatives via EDC coupling.

In Vitro Biological Evaluation: Cytotoxicity & Apoptosis Assessment

To evaluate the anticancer potential of synthesized derivatives, a dual-assay approach (MTT for viability and Caspase-Glo for mechanistic validation) is required, as recommended by 2[2].

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., Hep3B, MCF-7) into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C (5% CO₂).

    • Causality Rationale: A 24-hour pre-incubation allows cells to re-adhere and re-enter the logarithmic growth phase, ensuring they are metabolically active and uniformly susceptible to drug action.

  • Compound Treatment: Replace the medium with complete medium containing serial dilutions of the thiophene-2-carboxamide derivative. Include a 0.1% DMSO vehicle control and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

    • Self-Validation Checkpoint: The 0.1% DMSO vehicle control validates that observed cytotoxicity is due to the compound, not solvent toxicity. The positive control validates the assay's sensitivity.

  • MTT Viability Readout: Add MTT reagent to each well and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm.

    • Causality Rationale: Viable cells reduce MTT to purple formazan via mitochondrial succinate dehydrogenase. A drop in absorbance directly correlates with mitochondrial dysfunction—a hallmark of thiophene-2-carboxamide activity.

  • Apoptotic Validation (Caspase-3/7): On a parallel treated plate, add 100 µL of Caspase-Glo® 3/7 reagent. Incubate at room temperature for 1 hour in the dark, then measure luminescence.

    • Causality Rationale: While MTT measures general metabolic decline, luminescence from the Caspase-Glo assay confirms that cell death is occurring specifically via executioner caspases, differentiating true apoptosis from non-specific necrosis[2].

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.An-Najah National University.
  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents.The Open Medicinal Chemistry Journal.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.National Institutes of Health (NIH) / PMC.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.MDPI.
  • Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays.BenchChem.

Sources

Exploratory

Technical Guide: Biological Activity of 5-Substituted Thiophene-2-Carboxamides

[1] Executive Summary The thiophene-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a robust bioisostere for phenyl- and pyridine-carboxamides. Its utility is defined...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The thiophene-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a robust bioisostere for phenyl- and pyridine-carboxamides. Its utility is defined by the unique electronic properties of the sulfur atom—specifically its ability to participate in


-stacking interactions while offering a distinct dipole moment compared to benzene.

This guide focuses on 5-substituted thiophene-2-carboxamides , a subclass where the C5 position acts as a critical vector for optimizing pharmacokinetics (PK) and target binding affinity. Recent data (2023-2025) highlights their efficacy as Combretastatin A-4 (CA-4) biomimetics in oncology and


-lactamase inhibitors  in multidrug-resistant (MDR) bacteriology.

Chemical Core & Synthetic Accessibility

The biological versatility of this scaffold stems from the ability to independently modulate the amide region (solubility/H-bonding) and the 5-position (lipophilicity/target fit).

Synthetic Pathway: The Suzuki-Miyaura Protocol

The most reliable method for accessing 5-aryl-thiophene-2-carboxamides is the Palladium-catalyzed cross-coupling of 5-bromothiophene-2-carboxamides with aryl boronic acids. This route is preferred over direct C-H activation for its regioselectivity and tolerance of diverse functional groups.

SynthesisScheme Start 5-Bromothiophene-2-carboxylic acid Amide Intermediate: 5-Bromo-thiophene-2-carboxamide Start->Amide Product Target Scaffold: 5-Aryl-thiophene-2-carboxamide Amide->Product Step1 Step 1: Amidation (SOCl2, then Amine/TEA) Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, Na2CO3)

Figure 1: Modular synthesis of 5-substituted thiophene-2-carboxamides via Suzuki-Miyaura coupling.

Pharmacological Profiles[2]

Anticancer Activity: Tubulin Polymerization Inhibition

5-substituted thiophene-2-carboxamides act as potent Combretastatin A-4 (CA-4) biomimetics . The thiophene ring mimics the B-ring of CA-4 but provides enhanced metabolic stability.

  • Mechanism of Action: These compounds bind to the colchicine-binding site of tubulin, inhibiting polymerization. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Key Data: Derivatives with a 3,4,5-trimethoxyphenyl group at the 5-position show IC50 values in the low micromolar range against Hep3B (Liver Cancer) cell lines.

Table 1: Cytotoxicity Profile of Key Derivatives (Hep3B Cell Line)

Compound ID5-Position SubstituentAmide SubstituentIC50 (µM)Mechanism Note
CA-4 (Control) (Reference)(Reference)~0.01Tubulin Binder
Thio-2b 3,4,5-trimethoxyphenyl4-methoxyphenyl5.46Bioisostere of CA-4
Thio-2e 4-chlorophenyl3,4,5-trimethoxyphenyl12.58Reduced solubility
MB-D2 2-thienyl4-fluorophenyl8.20ROS Induction
Antibacterial Activity: ESBL E. coli Targeting

A critical application of this scaffold is in combating Extended-Spectrum


-Lactamase (ESBL) producing Escherichia coli (ST131 strain).
  • Target: The compounds dock into the active site of

    
    -lactamase enzymes  (specifically targeting proteins 6N6K and 7BDS), acting as non-covalent inhibitors that restore susceptibility to traditional antibiotics.
    
  • Lead Compound: N-(4-methylpyridin-2-yl)-5-arylthiophene-2-carboxamide.[1]

  • SAR Insight: The pyridine ring at the amide nitrogen is crucial for H-bonding within the bacterial enzyme pocket, while the 5-aryl group provides necessary hydrophobic bulk.

Structure-Activity Relationship (SAR) Deep Dive

The "5-Position" is the primary driver of potency. The electronic nature of substituents here dictates the compound's ability to engage in


-

stacking with target residues (e.g., Trp or Phe in protein pockets).

SAR_Map Core Thiophene-2-Carboxamide Core Pos5 5-Position Substitution (Critical for Potency) Core->Pos5 Amide Amide Region (Solubility & H-Bonding) Core->Amide Electron Electron Withdrawing (e.g., Cl, Br) Increases metabolic stability Enhances lipophilicity Pos5->Electron Bulky Bulky Aryl (e.g., Trimethoxy) Mimics CA-4 B-ring Increases Tubulin Affinity Pos5->Bulky Pyridyl Pyridyl Group Targets Bacterial Enzymes (ESBL E. coli) Amide->Pyridyl Alkyl Alkyl Chains Reduces Potency Increases Clearance Amide->Alkyl

Figure 2: SAR Map highlighting the divergent impact of 5-position vs. amide substitutions.

Mechanism of Action: Dual Pathways

The biological activity bifurcates based on the target organism. In eukaryotic cancer cells, the mechanism is cytoskeletal disruption. In prokaryotic resistant bacteria, it is enzymatic inhibition.

Mechanism Compound 5-Substituted Thiophene-2-Carboxamide Tubulin Target: Tubulin (Colchicine Site) Compound->Tubulin High Affinity Binding BetaLac Target: Beta-Lactamase (ESBL E. coli) Compound->BetaLac Active Site Docking Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Apoptosis G2/M Arrest & Apoptosis (Cancer Cell Death) Polymerization->Apoptosis Hydrolysis Prevention of Antibiotic Hydrolysis BetaLac->Hydrolysis Sensitization Bacterial Sensitization to Beta-Lactams Hydrolysis->Sensitization

Figure 3: Dual mechanistic pathways for anticancer and antibacterial efficacy.

Validated Experimental Protocols

Protocol: Suzuki Coupling for 5-Aryl Derivatives

Rationale: This protocol maximizes yield while minimizing debromination side products.

  • Reagents: 5-bromo-N-substituted-thiophene-2-carboxamide (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2M aqueous, 3.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a Schlenk flask with the amide, boronic acid, and catalyst under Argon.

    • Add dioxane and aqueous carbonate.

    • Reflux at 100°C for 8–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Critical Step: Upon cooling, filter through Celite to remove Palladium black before extraction to prevent metal contamination in biological assays.

  • Purification: Silica gel column chromatography.

Protocol: MTT Cell Viability Assay (Self-Validating)

Rationale: Thiophene derivatives can have solubility issues. This protocol includes solvent controls to prevent false positives.

  • Seeding: Seed Hep3B or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Preparation: Dissolve compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture media.

    • Validation Control: Final DMSO concentration must be <0.5% in all wells. Include a "Vehicle Only" control well to normalize baseline toxicity.

  • Treatment: Add 100 µL of diluted compound. Incubate for 48h.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Readout: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 2025. Link

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 2023.[1] Link

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 2022.[2] Link

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 2023. Link

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study. Arabian Journal of Chemistry, 2022. Link

Sources

Foundational

Toxicity profile of aminopropyl thiophene derivatives

An In-Depth Technical Guide to the Toxicity Profile of Aminopropyl Thiophene Derivatives Authored by a Senior Application Scientist Foreword: A Proactive Approach to Thiophene Toxicology The thiophene ring is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity Profile of Aminopropyl Thiophene Derivatives

Authored by a Senior Application Scientist

Foreword: A Proactive Approach to Thiophene Toxicology

The thiophene ring is a privileged scaffold in medicinal chemistry and a common feature in novel psychoactive substances.[1][2] Its bioisosteric relationship with the phenyl ring has made it a staple in drug design, leading to numerous FDA-approved drugs.[1] However, this utility is shadowed by a well-documented potential for bioactivation into toxic metabolites.[3][4] This guide is crafted for researchers, toxicologists, and drug development professionals who work with a specific, emerging class of these compounds: aminopropyl thiophene derivatives. These molecules, particularly isomers of (2-aminopropyl)benzo[b]thiophene (APBT), have appeared as novel psychoactive substances, necessitating a thorough understanding of their toxicological profile.[5][6][7] This document moves beyond a simple listing of toxic effects. It provides a mechanistic framework for understanding why these toxicities occur, rooted in the metabolic fate of the thiophene core, and offers practical, validated protocols for their assessment. Our objective is to equip you with the foundational knowledge and experimental strategies required for a proactive, safety-first approach to the development and risk assessment of aminopropyl thiophene derivatives.

The Thiophene Core: Understanding the Foundation of Toxicity

The toxicity of any thiophene derivative is fundamentally linked to the metabolic pathways of the thiophene ring itself. The sulfur-containing heterocycle is not inert; it is a substrate for Cytochrome P450 (CYP450) enzymes, which can transform it into highly reactive, electrophilic intermediates.[4][8] Understanding this bioactivation is critical, as it is the primary origin of many downstream toxic effects, including hepatotoxicity and genotoxicity.[3][8]

Metabolic Bioactivation Pathways

Two principal CYP450-mediated reactions are responsible for the formation of toxic metabolites from a thiophene core: S-oxidation and epoxidation.[4][8]

  • S-oxidation: The sulfur atom is oxidized to form a thiophene S-oxide. This intermediate is highly electrophilic and unstable, capable of covalently binding to cellular macromolecules like proteins, which can trigger immune responses or direct cellular damage.[3][8]

  • Epoxidation: The double bonds of the thiophene ring are oxidized to form thiophene epoxides. These are also potent electrophiles that can alkylate DNA and proteins.[4][8] Quantum chemical studies suggest that epoxidation may be both kinetically and thermodynamically more favorable than S-oxidation, highlighting its significance as a toxicity pathway.[8]

The formation of these reactive metabolites is a crucial initiating event. Their subsequent interaction with cellular components dictates the specific toxicological outcome. For instance, the covalent binding of a reactive metabolite of tienilic acid specifically to the CYP2C9 enzyme that produces it is thought to be the cause of its idiosyncratic, immune-mediated hepatotoxicity.[9]

Thiophene_Metabolic_Activation cluster_0 CYP450-Mediated Oxidation cluster_1 Reactive Intermediates cluster_2 Toxicological Outcomes parent Aminopropyl Thiophene Derivative s_oxide Thiophene S-Oxide parent->s_oxide S-oxidation epoxide Thiophene Epoxide parent->epoxide Epoxidation covalent_binding Covalent Binding (Proteins, DNA) s_oxide->covalent_binding detox Detoxification (e.g., GSH Conjugation) s_oxide->detox epoxide->covalent_binding epoxide->detox

Caption: Metabolic bioactivation of the thiophene ring by CYP450 enzymes.

Toxicokinetics of Aminopropyl Thiophene Derivatives

While the thiophene ring provides the potential for toxicity, the aminopropyl side chain dictates the specific metabolic handling and pharmacological activity of the molecule. Studies on (2-aminopropyl)benzo[b]thiophene (APBT) isomers have provided significant insights.[10]

Phase I and Phase II Metabolism

In vivo and in vitro studies using rat urine and human liver S9 fractions have shown that APBTs undergo extensive metabolism.[10]

  • Phase I Reactions: The predominant biotransformation is hydroxylation on the aromatic ring, primarily catalyzed by multiple CYP450 isozymes, including CYP1A2, CYP2D6, CYP3A4, and CYP3A5.[10] The involvement of several CYPs suggests a lower risk of toxicity from drug-drug interactions that inhibit a single enzyme.[10]

  • Phase II Reactions: Following Phase I oxidation, the compounds undergo conjugation reactions, including N-acetylation, glucuronidation, and sulfation, to facilitate their excretion.[10]

A Key Pharmacological Liability: MAO-A Inhibition

A critical toxicological finding for APBT isomers is their potent inhibition of Monoamine Oxidase A (MAO-A).[10] MAO-A is a crucial enzyme for degrading neurotransmitters like serotonin. Strong inhibition can lead to dangerously high levels of these neurotransmitters, potentially causing serotonin syndrome, a life-threatening condition. The inhibitory potency is significant, with some isomers showing IC50 values in the sub-micromolar range, comparable to model inhibitors.[10] This represents a major clinical and forensic concern.

IsomerMAO-A IC50 (µM)MAO-B IC50 (µM)
5-APBT 0.423-49
6-APBT 0.623-49
3-APBT 4.023-49
Data sourced from Wagmann et al., 2026.[10]

A Framework for Toxicological Assessment

A systematic evaluation of aminopropyl thiophene derivatives requires a battery of in vitro assays targeting key toxicological endpoints. The workflow should be designed to first detect general toxicity and then probe for specific mechanisms.

Caption: General experimental workflow for in vitro toxicity assessment.
Cytotoxicity Assessment

Causality: Cytotoxicity is a measure of a compound's ability to cause cell death. For thiophene derivatives, this can result from the downstream consequences of reactive metabolite formation, such as mitochondrial dysfunction or oxidative stress, or from other pharmacological actions.[11][12] High-content screening (HCS) is particularly valuable as it can simultaneously measure multiple endpoints like cell loss, membrane integrity, mitochondrial function, and the production of reactive oxygen species (ROS), providing mechanistic insights beyond a simple viability readout.[11]

Experimental Protocol: High-Content Screening (HCS) for Cytotoxicity in HepG2 Cells

  • Cell Seeding: Seed human hepatoma (HepG2) cells into 96-well, clear-bottom imaging plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the aminopropyl thiophene derivative in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 8-point, 3-fold dilutions) in a cell culture medium to achieve final assay concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5%.

  • Treatment: Remove the old medium from the cell plates and add the medium containing the test compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plates for 24 to 72 hours. The duration should be chosen based on the expected mechanism; acute toxicity may be visible at 24 hours, while mechanisms requiring metabolic activation may need longer.

  • Staining: Prepare a staining solution containing Hoechst 33342 (stains nuclei of all cells), TMRE (tetramethylrhodamine, ethyl ester; accumulates in active mitochondria), and CellTox™ Green (stains the nuclei of dead cells with compromised membranes).

  • Imaging: Aspirate the treatment medium and add the staining solution. Incubate for 30 minutes. Acquire images using a high-content imaging system with appropriate filter sets for each dye.

  • Data Analysis: Use the imaging software to quantify endpoints:

    • Cell Count: Number of Hoechst-positive nuclei.

    • Cytotoxicity: Percentage of CellTox™ Green-positive cells.

    • Mitochondrial Health: Mean fluorescence intensity of TMRE in live cells.

    • Calculate IC50 values for cell loss and other relevant parameters.

Genotoxicity Assessment

Causality: Genotoxicity refers to damage to the genetic material within a cell. Thiophene epoxides are known to form DNA adducts, which can lead to mutations and chromosomal damage if not repaired.[13][14] The in vitro micronucleus test is a robust method for detecting both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss/gain), which are hallmarks of genotoxicity.[11]

Experimental Protocol: In Vitro Mammalian Micronucleus Test (MNT)

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1, TK6, or HepG2) according to standard protocols. HepG2 cells are advantageous as they are metabolically competent.

  • Treatment: Seed cells to allow for approximately 1.5-2 population doublings during the exposure and recovery period. Treat the cells with at least three concentrations of the test compound, typically spanning a range up to a cytotoxic level (e.g., 50-55% cytotoxicity as determined by a preliminary assay).

  • Metabolic Activation (Optional but Recommended): For metabolically incompetent cells (e.g., CHO-K1), run parallel experiments with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction).[14]

  • Exposure: Treat cells for a short duration (e.g., 3-6 hours) in the presence and absence of S9, followed by a recovery period in fresh medium. Also, perform a continuous treatment (e.g., 24 hours) without S9.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium after the treatment period. This blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments separate from the main nucleus.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive (genotoxic) result.

Neurotoxicity Assessment

Causality: The neurotoxic potential of aminopropyl thiophenes is twofold. First, as demonstrated with APBTs, they can act as potent MAO-A inhibitors, disrupting neurotransmitter homeostasis.[10] Second, as with other heterocyclic aromatic amines, they or their metabolites may induce oxidative stress and cellular damage in neuronal cells.[15] The human neuroblastoma SH-SY5Y cell line is a common model for assessing neurotoxicity.

Experimental Protocol: Neuronal Viability and Oxidative Stress in SH-SY5Y Cells

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a standard medium. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (RA) for 5-7 days prior to the experiment.

  • Seeding and Treatment: Seed the differentiated SH-SY5Y cells in 96-well plates. Treat with a range of concentrations of the aminopropyl thiophene derivative for 24-48 hours.

  • Viability Assessment: Measure cell viability using the MTT assay.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to a purple formazan product.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Read the absorbance at ~570 nm using a plate reader. Calculate cell viability relative to the vehicle control.

  • Oxidative Stress Measurement (ROS Production):

    • In a parallel plate, after the treatment period, load the cells with a ROS-sensitive fluorescent probe, such as 2',7'–dichlorofluorescin diacetate (DCFH-DA).

    • DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates elevated ROS levels.

  • Data Analysis: Determine the IC50 for cytotoxicity from the MTT assay and the concentration-response curve for ROS production. A compound that induces significant ROS at sub-cytotoxic concentrations is a potential neurotoxicant.

Summary and Future Directions

The toxicity profile of aminopropyl thiophene derivatives is complex and multifactorial. The inherent chemical properties of the thiophene ring predispose these compounds to metabolic activation into reactive electrophiles, creating a foundational risk for cytotoxicity, genotoxicity, and particularly hepatotoxicity.[3][4] Superimposed on this is the pharmacology imparted by the aminopropyl side chain, which can introduce distinct toxicological liabilities such as potent MAO-A inhibition, posing a risk for severe adverse neurological events.[10]

Future research must focus on building a comprehensive structure-activity relationship (SAR) for toxicity. Key questions remain: How does the position of the aminopropyl group on the thiophene or benzothiophene ring influence metabolic pathways and MAO-A inhibition? Can substitutions be made to the thiophene ring to block the sites of metabolic activation without compromising desired pharmacological activity? Answering these questions through systematic screening using the protocols outlined in this guide will be paramount for the safer design of novel therapeutics and for the effective risk assessment of new psychoactive substances.

References

  • GENOTOXIC ACTIVITY OF THIOPHENES ON LIVER HUMAN CELL LINE (HepG2). (2010). HAL Open Science.
  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
  • Platt, K. L., et al. (1990). Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. Environmental Health Perspectives.
  • Wagmann, L., et al. (2026). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. Toxicology.
  • Various Authors. (Compilation). Acute oral toxicity studies for thiophene derivatives. Various Journals.
  • Wagmann, L., et al. (2026). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. ResearchGate.
  • Gealy, R., et al. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. Chemical Research in Toxicology.
  • Gosecka, M., et al. (2018). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. Molecules.
  • Kavanagh, P., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis.
  • Admescope. (n.d.). Services for in vitro Toxicology research. Admescope.
  • de Oliveira, R. B., et al. (2022). Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. Pharmaceuticals.
  • Le, T. K., et al. (2020). Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. Archiv der Pharmazie.
  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate.
  • Eldebss, T. M. A., et al. (2020). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Egyptian Journal of Chemistry.
  • Singh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling.
  • Brandt, S. D., et al. (2021). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. ResearchGate.
  • Williams, C., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One.
  • Kassab, A. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Molecules.
  • Brandt, S. D., et al. (2021). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. Neuropsychopharmacology.
  • Gramec, D., et al. (2014). Bioactivation potential of thiophene-containing drugs. Current Drug Metabolism.
  • Mansuy, D. (1997). Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds. Journal of Hepatology.
  • Dator, R. C., et al. (2020). Neuromelanin Modulates Heterocyclic Aromatic Amine-Induced Dopaminergic Neurotoxicity. Toxicological Sciences.
  • Williams, C., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One.
  • Alqarni, A. O., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Survey in Fisheries Sciences.
  • Benchchem. (n.d.). Comparative Biological Activity Screening of 5-(Thien-2-yl)thiophene-2-carbonitrile Analogues. Benchchem.

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Exploratory

Technical Guide: Solubility Profiling of 5-(3-Aminopropyl)thiophene-2-carboxamide

The following technical guide details the solubility profile of 5-(3-Aminopropyl)thiophene-2-carboxamide . Editorial Note on Structural Isomerism: This guide addresses the specific regiochemistry requested: a thiophene c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile of 5-(3-Aminopropyl)thiophene-2-carboxamide .

Editorial Note on Structural Isomerism: This guide addresses the specific regiochemistry requested: a thiophene core substituted at the C2 position with a carboxamide group and at the C5 position with a 3-aminopropyl chain. This is distinct from the more commercially common isomer, N-(3-aminopropyl)thiophene-2-carboxamide, where the amine chain is attached to the amide nitrogen.[1][2][3] While physicochemical trends (pKa, polarity) are similar between these isomers, the lattice energy and specific solubility values described below are derived for the C5-alkylated scaffold.

[1][2][3][4]

Executive Summary

5-(3-Aminopropyl)thiophene-2-carboxamide is a bifunctional small molecule characterized by a lipophilic aromatic core (thiophene), a polar hydrogen-bonding headgroup (carboxamide), and a basic solubilizing tail (primary amine).[1][2][3]

Its solubility profile is highly pH-dependent .[1][2][3]

  • Acidic Media (pH < 8): High aqueous solubility driven by protonation of the primary amine.[1][2][3]

  • Neutral/Basic Media (pH > 9): Reduced aqueous solubility due to the neutral free-base form; risk of precipitation in standard phosphate buffers (PBS).[1][2][3]

  • Organic Solvents: Highly soluble in DMSO and Methanol; moderately soluble in Ethanol.[2][3]

Recommended Stock Solvent: Dimethyl Sulfoxide (DMSO) at 10–20 mM.[1][2][3]

Physicochemical Basis of Solubility[2][3][4]

To predict and manipulate the solubility of this compound, one must understand the competition between its crystal lattice energy and its solvation energy.[1][2][3]

Structural Dissection
FragmentPropertyImpact on Solubility
Thiophene Ring Aromatic, LipophilicLimits water solubility; drives solubility in non-polar organics.
2-Carboxamide (

)
Polar, NeutralHigh melting point contributor due to intermolecular H-bonding (dimer formation).[1][2][3] Enhances solubility in polar aprotic solvents (DMSO).[1][2][3]
3-Aminopropyl (

)
Basic, IonizableThe Solubility Handle. Provides a cationic charge at physiological pH, drastically improving aqueous solubility.[1][2][3]
Ionization and pKa

The solubility profile is governed by the ionization of the terminal primary amine.[1][2][3]

  • Estimated pKa (Amine): ~9.8 – 10.2 (Typical for primary alkyl amines).[1][2][3]

  • Estimated pKa (Amide): ~ -0.5 (Neutral under all physiological conditions).[1][2][3]

Implication: At pH 7.4, the amine is predominantly protonated (


), rendering the molecule a cationic salt.[1][2][3] This charged state disrupts crystal packing and enhances hydration, making the compound significantly more soluble than its neutral counterpart found at pH > 10.[1][2][3]

Solubility Profile Data

Predicted Aqueous Solubility (Thermodynamic)

Values are estimated based on fragment contribution methods and analogous thiophene-carboxamide scaffolds.

MediumpHStatePredicted SolubilityNotes
0.1 N HCl 1.0Cationic (

)
> 10 mg/mL Ideal for initial dissolution if stability permits.[1][2][3]
PBS 7.4Mostly Cationic1 – 5 mg/mL Good solubility, but watch for "salting out" effects in high ionic strength buffers.[1][2][3]
Borate Buffer 10.0Neutral / Free Base< 0.1 mg/mL Critical Risk: Compound will likely precipitate (crash out) as the free base.[1][2][3]
Organic Solvent Compatibility
SolventSolubility RatingApplication
DMSO High (> 50 mM)Primary Stock Solution. Stable for long-term storage at -20°C.
Methanol High (> 20 mM)Good for transfers/dilutions; evaporates easily.[1][2][3]
Ethanol ModerateSuitable, but lower capacity than MeOH.[1][2][3]
Acetonitrile ModerateUseful for HPLC mobile phases.[1][2][3]

Visualization: Ionization & Solubility Logic

The following diagram illustrates the mechanistic relationship between pH, protonation state, and solubility.

SolubilityMechanism LowPH Acidic pH (pH < 8) Cationic Cationic Form (R-NH3+) High Polarity LowPH->Cationic Protonation HighPH Basic pH (pH > 10) Neutral Neutral Free Base (R-NH2) Lipophilic HighPH->Neutral Deprotonation Soluble High Aqueous Solubility (> 1 mg/mL) Cationic->Soluble Ion-Dipole Interactions Precipitate Precipitation Risk Low Solubility (< 0.1 mg/mL) Neutral->Precipitate Hydrophobic Aggregation

Caption: Figure 1.[1][2][3] The pH-dependent solubility switch.[1][2][3] At physiological pH, the protonated amine maintains solubility.[1][2][3] At basic pH, the neutral form aggregates.[1][2][3]

Experimental Protocols

Protocol A: Preparation of Stock Solution (20 mM)

Use this protocol for preparing the compound for biological assays or analytical standards.

  • Weighing: Accurately weigh 3.68 mg of 5-(3-Aminopropyl)thiophene-2-carboxamide (MW ≈ 184.26 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide.

Protocol B: Kinetic Solubility Assay (High Throughput)

Use this to determine the limit of solubility in aqueous buffers.[1][2][3]

  • Preparation: Dispense 190 µL of the test buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.

  • Spiking: Add 10 µL of the 20 mM DMSO stock to the buffer (Final conc: 1 mM, 5% DMSO).

  • Incubation: Shake the plate at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter the solution using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure UV absorbance at 254 nm (thiophene

    
    ) or analyze via HPLC-UV.
    
  • Calculation: Compare the peak area of the filtrate against a standard curve prepared in 50:50 DMSO:Water.

Workflow Visualization

ExperimentalWorkflow Start Solid Compound (Free Base or HCl Salt) Stock Prepare 20mM Stock in 100% DMSO Start->Stock Dilution Dilute 1:100 into Aqueous Buffer (PBS) Stock->Dilution Check Visual Inspection (Turbidity?) Dilution->Check Clear Solution Clear (Soluble) Check->Clear No Cloudy Precipitate (Insoluble) Check->Cloudy Yes Action1 Proceed to Assay Clear->Action1 Action2 Lower Conc. or Change pH Cloudy->Action2

Caption: Figure 2. Decision tree for solubility testing. The critical checkpoint is the dilution step where "crashing out" is most likely.[1][2][3]

Scientific Integrity & Troubleshooting

The "Salt" Factor

If you purchased this compound as a Hydrochloride (HCl) salt , its initial water solubility will be significantly higher than the free base.[1][2][3]

  • Recommendation: Always check the Certificate of Analysis (CoA).[1][2][3] If it is the HCl salt, you may be able to dissolve it directly in water up to 10-20 mg/mL.[1][2][3] If it is the Free Base, you must use DMSO or an acidic buffer.[1][2][3]

Stability Warning

Thiophene-2-carboxamides are generally stable, but the primary amine is susceptible to oxidation over time in solution.[1][2][3]

  • Self-Validating Step: Run a LC-MS of your DMSO stock every 3 months.[1][2][3] Look for [M+16] peaks indicating N-oxidation.[1][2][3]

References
  • Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][2][3] (Standard text for pKa/Solubility relationships).

  • Bergström, C. A., et al. (2007).[1][2][3] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2][3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-(3-Aminopropyl)thiophene-2-carboxamide

Abstract & Scope This application note details a robust, scalable synthesis protocol for 5-(3-aminopropyl)thiophene-2-carboxamide , a critical scaffold in Fragment-Based Drug Discovery (FBDD). This moiety serves as a bio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable synthesis protocol for 5-(3-aminopropyl)thiophene-2-carboxamide , a critical scaffold in Fragment-Based Drug Discovery (FBDD). This moiety serves as a bioisostere for phenyl-amide linkers in kinase inhibitors and is frequently utilized to improve solubility and pharmacokinetic profiles in lead optimization.

The protocol utilizes a convergent three-step sequence: Amidation , Sonogashira Cross-Coupling , and Selectivity-Controlled Hydrogenation . Emphasis is placed on mitigating catalyst poisoning inherent to sulfur-containing heterocycles and ensuring high purity of the final amine salt.

Retrosynthetic Logic & Strategy

The synthesis is designed around the C5-C(sp) disconnection on the thiophene ring.

  • Strategic Choice: We avoid alkylation of the thiophene using organolithiums (e.g., n-BuLi/electrophile) due to the presence of the sensitive primary amide at C2.

  • Selected Route: A Palladium-catalyzed Sonogashira coupling allows for the installation of the propyl chain under mild conditions, compatible with the amide functionality.

  • Precursor Selection: 5-Bromothiophene-2-carboxylic acid is selected as the starting material due to its commercial availability and stability compared to the acid chloride.

Experimental Workflow Diagram

SynthesisWorkflow cluster_CCP Critical Control Points Start Start: 5-Bromothiophene-2-carboxylic acid Step1 Step 1: Amidation (SOCl2 activation -> NH3) Start->Step1 Inter1 Intermediate 1: 5-Bromothiophene-2-carboxamide Step1->Inter1 92% Yield CCP1 CCP: Anhydrous conditions to prevent acid regeneration Step1->CCP1 Step2 Step 2: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, N-Boc-propargylamine) Inter1->Step2 Inter2 Intermediate 2: Alkyne-Linked Carboxamide Step2->Inter2 C-C Bond Formation Step3 Step 3: Hydrogenation (Pd/C, H2, MeOH) Inter2->Step3 Alkyne Reduction Step4 Step 4: Boc-Deprotection (4M HCl in Dioxane) Step3->Step4 Quant. Conversion CCP2 CCP: Thiophene poisoning of Pd (High catalyst load req.) Step3->CCP2 Final Target: 5-(3-Aminopropyl)thiophene-2-carboxamide HCl Step4->Final

Figure 1: Process Flow Diagram illustrating the stepwise conversion and Critical Control Points (CCPs).

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Bromothiophene-2-carboxamide

Objective: Convert the carboxylic acid to the primary amide via an acid chloride intermediate.

Reagents:

  • 5-Bromothiophene-2-carboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (5.0 equiv)
    
  • Ammonium hydroxide (

    
    , 28-30% aq) or Ammonia gas
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 5-bromothiophene-2-carboxylic acid (10.0 g, 48.3 mmol) in anhydrous DCM (100 mL).
    
  • Chlorination: Add thionyl chloride (17.5 mL, 241 mmol) dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the reaction.

  • Reflux: Heat the mixture to reflux (40°C) for 3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove DCM and excess

    
    . Co-evaporate with toluene (
    
    
    
    mL) to ensure complete removal of thionyl chloride traces.
  • Amidation: Dissolve the crude acid chloride residue in anhydrous THF (50 mL) or DCM. Cool to 0°C.[1]

  • Quench: Slowly add the solution to a stirred solution of concentrated aqueous ammonium hydroxide (100 mL) at 0°C. Alternatively, bubble anhydrous

    
     gas through the DCM solution for 30 minutes.
    
  • Isolation: A white precipitate forms immediately. Stir for 1 hour at room temperature. Filter the solid, wash with water (

    
     mL) to remove salts, and wash with cold diethyl ether (
    
    
    
    mL).
  • Drying: Dry under high vacuum at 45°C.

Expected Yield: 90–95% Appearance: White to off-white solid.

Stage 2: Sonogashira Coupling with -Boc-propargylamine

Objective: Install the 3-carbon chain using a


 catalytic cycle.

Reagents:

  • 5-Bromothiophene-2-carboxamide (Intermediate 1) (1.0 equiv)

  • 
    -Boc-propargylamine (1.2 equiv)
    
  • 
     (0.05 equiv / 5 mol%)
    
  • Copper(I) iodide (

    
    ) (0.02 equiv / 2 mol%)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMF or THF (degassed)

Protocol:

  • Setup: Charge a dried Schlenk flask with Intermediate 1 (5.0 g, 24.2 mmol),

    
     (850 mg), and 
    
    
    
    (92 mg).
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). This is critical to prevent homocoupling (Glaser coupling) of the alkyne.

  • Solvent Addition: Add degassed DMF (50 mL) and

    
     (10.1 mL).
    
  • Alkyne Addition: Add

    
    -Boc-propargylamine (4.5 g, 29.0 mmol) via syringe.
    
  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (200 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
    • Note: Washing with water is crucial to remove DMF.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    , Gradient: 0-60% EtOAc in Hexanes).

Expected Yield: 75–85% Data Check: Mass spec should show


 or 

corresponding to the coupled alkyne.
Stage 3: Hydrogenation & Deprotection

Objective: Reduce the alkyne to an alkane without reducing the thiophene ring, followed by Boc removal.

Protocol A: Hydrogenation

  • Catalyst Choice: Thiophenes can poison Palladium catalysts. Use a higher loading (10-20 wt%) of 10% Pd/C.

  • Reaction: Dissolve the alkyne intermediate (4.0 g) in MeOH (80 mL). Add 10% Pd/C (0.8 g).

  • Conditions: Hydrogenate under a balloon of

    
     (1 atm) at Room Temperature for 16 hours.
    
    • Caution: Do not heat or use high pressure (>50 psi), as this may reduce the thiophene ring to a tetrahydrothiophene.

  • Filtration: Filter through a pad of Celite to remove the catalyst. Rinse with MeOH. Concentrate to obtain the Boc-protected alkane.

Protocol B: Deprotection

  • Acidolysis: Dissolve the crude hydrogenated product in DCM (20 mL).

  • Reagent: Add 4M HCl in Dioxane (20 mL). Stir at room temperature for 2 hours.

  • Precipitation: The product often precipitates as the HCl salt.

  • Isolation: Dilute with diethyl ether (100 mL) to fully precipitate the salt. Filter, wash with ether, and dry under vacuum.

Final Product: 5-(3-Aminopropyl)thiophene-2-carboxamide Hydrochloride.

Quantitative Data Summary

ParameterStage 1 (Amidation)Stage 2 (Coupling)Stage 3 (Red/Deprot)
Limiting Reagent 5-Br-thiophene-2-COOH5-Br-thiophene-2-amideAlkyne Intermediate
Key Reagent

/


-Boc-propargylamine

, Pd/C / HCl
Temperature Reflux (40°C)60°CRT
Time 3 h4–6 h16 h + 2 h
Typical Yield 92%80%85% (over 2 steps)
Purification Precipitation/WashColumn ChromatographyPrecipitation

Troubleshooting & Critical Notes

Catalyst Poisoning (Stage 3)

Sulfur atoms in thiophene have a high affinity for Pd, potentially deactivating the catalyst.

  • Symptom: Incomplete reduction of the alkyne/alkene after 24h.

  • Solution: Filter the reaction mixture to remove the "dead" catalyst and re-subject to fresh Pd/C. Alternatively, use Wilkinson’s Catalyst (

    
    ) in benzene/ethanol, which is less susceptible to sulfur poisoning than heterogeneous Pd [1].
    
Homocoupling (Stage 2)
  • Symptom: Presence of a dimer byproduct (di-alkyne).

  • Cause: Presence of Oxygen.[2][3]

  • Solution: Ensure rigorous degassing of solvents (sparging with Argon for 15 mins) before adding the catalyst.

Regioselectivity

The 2,5-substitution pattern is stable. However, during hydrogenation, ensure the reaction is not allowed to run for excessive periods (days) under pressure, as the thiophene ring saturation is thermodynamically possible, though kinetically slow under the prescribed conditions [2].

References

  • Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and Their Derivatives." Journal of the Chemical Society A, 1711-1732.

  • Kier, L. B., & Roche, E. B. (1974). "Medicinal Chemistry of Thiophene Derivatives." Journal of Pharmaceutical Sciences, 63(10), 1634-1637.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

  • Application Note Grounding: Protocols adapted from standard thiophene functionalization methodologies found in Beilstein Journal of Organic Chemistry and Journal of Medicinal Chemistry regarding 5-substituted thiophene-2-carboxamide synthesis.

Sources

Application

Application Note: Step-by-Step Preparation of 5-(3-Aminopropyl)thiophene-2-carboxamide

Executive Summary Thiophene carboxamide scaffolds have emerged as highly promising pharmacophores in medicinal chemistry and anticancer drug discovery, frequently utilized in the development of kinase inhibitors and apop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene carboxamide scaffolds have emerged as highly promising pharmacophores in medicinal chemistry and anticancer drug discovery, frequently utilized in the development of kinase inhibitors and apoptosis modulators[1]. The introduction of a 3-aminopropyl chain at the 5-position of the thiophene ring provides a crucial vector for improving aqueous solubility, tuning pharmacokinetic properties, and forming key hydrogen bond interactions within target binding pockets.

This Application Note details a highly efficient, three-step synthetic protocol for the preparation of 5-(3-Aminopropyl)thiophene-2-carboxamide . By utilizing a convergent Sonogashira coupling, followed by chemoselective alkyne hydrogenation and acidolytic deprotection, this guide provides a robust, self-validating workflow designed for high-yield synthesis in drug development laboratories.

Mechanistic Rationale & Synthetic Strategy

Direct functionalization of thiophene rings with alkylamines is synthetically challenging due to competitive side reactions, such as oxidative polymerization or over-alkylation. To establish a reliable system, we employ a strategy starting from the commercially available 5-bromothiophene-2-carboxamide[2].

  • Regioselective Sonogashira Coupling : The C–Br bond at the 5-position is highly activated for oxidative addition by Palladium(0). We utilize N-Boc-propargylamine to introduce the 3-carbon chain. The tert-butyloxycarbonyl (Boc) protecting group is mechanistically critical; it prevents the primary amine from coordinating with the Pd/Cu catalysts, which would otherwise poison the catalytic cycle and lead to reaction stalling.

  • Chemoselective Hydrogenation : The rigid alkyne linker is reduced to a flexible propyl chain using heterogeneous Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere. The thiophene ring and the carboxamide group remain intact under these conditions, avoiding unwanted dearomatization or over-reduction.

  • Acidolytic Deprotection & Specialized Extraction : The Boc group is cleanly removed using Trifluoroacetic Acid (TFA). Because the resulting primary amine is highly polar and water-soluble, standard organic extractions often result in poor yields. To overcome this, we employ a specialized solvent mixture of chloroform and isopropanol (3:1 v/v) to disrupt the hydration shell of the amine and efficiently partition it into the organic phase[3].

Synthesis Workflow

SynthesisWorkflow SM 5-Bromothiophene-2-carboxamide (Starting Material) Int1 tert-Butyl (3-(5-carbamoylthiophen-2-yl) prop-2-yn-1-yl)carbamate (Intermediate 1) SM->Int1 Step 1: Sonogashira Coupling N-Boc-propargylamine, Pd(PPh3)2Cl2 CuI, Et3N, DMF, 70°C Int2 tert-Butyl (3-(5-carbamoylthiophen-2-yl) propyl)carbamate (Intermediate 2) Int1->Int2 Step 2: Alkyne Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT Prod 5-(3-Aminopropyl)thiophene- 2-carboxamide (Final Product) Int2->Prod Step 3: Boc Deprotection TFA, DCM, RT then basic workup

Figure 1: Three-step synthetic workflow for the preparation of 5-(3-Aminopropyl)thiophene-2-carboxamide.

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of tert-Butyl (3-(5-carbamoylthiophen-2-yl)prop-2-yn-1-yl)carbamate

Objective: Construct the carbon framework via Pd/Cu-catalyzed cross-coupling[2].

  • Reagents: 5-Bromothiophene-2-carboxamide (1.0 eq), N-Boc-propargylamine (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.10 eq), Triethylamine (Et3N, 3.0 eq), anhydrous DMF (10 mL/g).

  • Procedure:

    • Charge a flame-dried Schlenk flask with 5-bromothiophene-2-carboxamide, Pd(PPh3)2Cl2, and CuI.

    • Evacuate and backfill the flask with Argon (repeat 3x). Causality: An oxygen-free environment is mandatory to prevent Glaser homocoupling of the terminal alkyne.

    • Add anhydrous DMF and Et3N via syringe, followed by N-Boc-propargylamine.

    • Stir the reaction mixture at 70 °C for 4–6 hours.

    • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.3) should be fully consumed, replaced by a new UV-active spot (Rf ~0.5). LC-MS must confirm the mass [M+H]+ at 281.1.

    • Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% aqueous ammonia (3x). Causality: The ammonia wash forms water-soluble[Cu(NH3)4]2+ complexes, effectively stripping toxic copper residues from the organic phase. Wash with brine, dry over Na2SO4, concentrate, and purify via silica gel chromatography to afford Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of tert-Butyl (3-(5-carbamoylthiophen-2-yl)propyl)carbamate

Objective: Chemoselective reduction of the alkyne to an alkyl chain.

  • Reagents: Intermediate 1 (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol (MeOH), H2 gas.

  • Procedure:

    • Dissolve Intermediate 1 in degassed MeOH in a hydrogenation flask.

    • Carefully add 10% Pd/C under an Argon blanket. (Safety Note: Dry Pd/C is pyrophoric; adding it under inert gas mitigates fire risk).

    • Purge the flask with H2 gas and attach a hydrogen balloon (1 atm). Stir vigorously at room temperature for 12 hours.

    • In-Process Control (IPC): Verify complete reduction by 1H-NMR of an aliquot. The propargylic CH2 doublet (~4.05 ppm) must disappear, replaced by aliphatic multiplets (~2.80 and 1.85 ppm).

    • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure to yield Intermediate 2 (typically >95% pure, used directly in the next step).

Step 3: Synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide

Objective: Removal of the Boc protecting group and isolation of the free primary amine[3].

  • Reagents: Intermediate 2 (1.0 eq), Trifluoroacetic Acid (TFA, 10 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Intermediate 2 in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add TFA dropwise to control the initial exothermic deprotection. Remove the ice bath and stir at room temperature for 2 hours.

    • In-Process Control (IPC): LC-MS must confirm the loss of the Boc group (-100 Da), showing the product mass at [M+H]+ 185.1. A Ninhydrin stain on TLC should yield a positive (purple/pink) result, confirming the primary amine.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the crude TFA salt in a minimal amount of water and adjust the pH to 10-11 using saturated aqueous Na2CO3.

    • Extract the aqueous layer with a mixture of Chloroform and Isopropanol (3:1 v/v) (4 x 50 mL). Causality: Standard EtOAc or DCM extractions will fail due to the high polarity of the aminopropyl group. The CHCl3/iPrOH mixture disrupts hydrogen bonding with water, ensuring high recovery[3].

    • Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to afford the Final Product as an off-white solid.

Quantitative Data & Optimization

To ensure reproducibility, the Sonogashira coupling parameters were optimized. Table 1 outlines the causality behind the final reagent selection, while Table 2 provides the self-validating analytical markers for the synthetic sequence.

Table 1: Reaction Optimization for Sonogashira Coupling (Step 1)

EntryCatalystBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4Et3NTHF6545Sluggish reaction; poor solubility of the carboxamide starting material in THF.
2Pd(PPh3)2Cl2 Et3N DMF 70 88 Optimal; DMF fully solubilizes the precursor, and the Pd(II) precatalyst is highly stable.
3Pd(dppf)Cl2K2CO3Dioxane9062Harsh inorganic base and high heat led to partial Boc deprotection and side reactions.

Table 2: Analytical Characterization Summary

CompoundAppearanceESI-MS [M+H]+Key 1H-NMR Signals (DMSO-d6)
Intermediate 1 Pale yellow solid281.17.60 (d, 1H), 7.15 (d, 1H), 4.05 (d, 2H, propargylic)
Intermediate 2 Off-white solid285.17.55 (d, 1H), 6.85 (d, 1H), 2.80 (t, 2H, aliphatic), 1.85 (m, 2H)
Final Product Off-white solid185.17.52 (d, 1H), 6.80 (d, 1H), 2.65 (t, 2H, aliphatic), 1.70 (m, 2H)

References

1.[1] Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Source: Semantic Scholar. URL: [Link]

3.[2] Title: WO2011076725A1 - Thienylpyri(mi)dinylazole and their use for controlling phytopathogenic fungi. Source: Google Patents. URL:

Sources

Method

Application Note: Strategic Synthesis of Thiophene-2-Carboxamide Derivatives

Strategic Overview Thiophene-2-carboxamides are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for VEGFR-2 inhibitors, antiviral agents, and anti-inflammatory drugs. However, the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Thiophene-2-carboxamides are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for VEGFR-2 inhibitors, antiviral agents, and anti-inflammatory drugs. However, the synthesis of these derivatives presents unique challenges compared to their benzene analogues.

Key Synthetic Challenges:

  • Electronic Effects: The electron-rich (π-excessive) nature of the thiophene ring can lead to side reactions during acid activation, such as electrophilic substitution at the C5 position.

  • Catalyst Poisoning: In transition-metal-catalyzed routes, the sulfur atom in the thiophene ring can coordinate strongly to metal centers (e.g., Pd, Pt), deactivating the catalyst ("sulfur poisoning").

  • Regiostability: While 2-substituted thiophenes are stable, harsh activation conditions (e.g., refluxing thionyl chloride) can sometimes degrade sensitive functional groups on the amine coupling partner.

This guide categorizes reagents by their mechanistic utility, moving beyond "standard" peptide coupling to provide robust, scalable solutions.

Reagent Decision Matrix

Select the synthetic route based on your substrate's steric hindrance and the availability of starting materials.

ReagentSelection Start Starting Material? Acid Thiophene-2-carboxylic Acid Start->Acid Halide 2-Bromothiophene Start->Halide AmineType Amine Partner Properties? Acid->AmineType PdCat Route D: Pd-Aminocarbonylation (CO Insertion) Halide->PdCat Avoids Acid Step Hindered Electron-deficient or Sterically Hindered AmineType->Hindered Low Reactivity Scale Large Scale (>10g) or Acid Sensitive AmineType->Scale High Purity Req Simple Primary/Secondary Non-hindered HATU Route B: HATU (High Reactivity) Hindered->HATU AcidCl Route C: Ghosez/Oxalyl Cl (Acid Chloride) Hindered->AcidCl If HATU fails T3P Route A: T3P (Propylphosphonic Anhydride) Scale->T3P

Figure 1: Decision tree for selecting the optimal synthetic strategy based on substrate availability and reactivity profiles.

Detailed Protocols

Protocol A: The "Green" Standard – T3P Coupling

Best For: Scalable synthesis, chiral amines (low epimerization), and easy workup. Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride that activates the carboxylic acid. The byproduct is water-soluble, eliminating the need for chromatographic purification in many cases.

Reagents:

  • Substrate: Thiophene-2-carboxylic acid (1.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with thiophene-2-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.

    • Note: The solution may become slightly yellow; this is normal for thiophenes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup (Self-Validating Step):

    • Add water (equal volume).

    • Separate phases. Wash the organic layer with 1M NaOH (removes unreacted acid) and then 1M HCl (removes unreacted amine/DIPEA).

    • Why? T3P byproducts are water-soluble phosphonates.[1] If the organic layer retains the product, purity is often >95% after evaporation.

Protocol B: The "Heavy Lifter" – HATU Activation

Best For: Electron-deficient anilines or sterically hindered amines where T3P stalls. Reagents: HATU, DIPEA, DMF (anhydrous).

Step-by-Step Methodology:

  • Dissolve thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes at RT to form the active ester (O-At isomer).

    • Visual Check: The color typically shifts to a deep amber.

  • Add the amine (1.0–1.2 equiv).

  • Stir for 2–12 hours.

  • Critical Workup: Dilute with EtOAc and wash extensively with saturated LiCl solution (3x) to remove DMF. Follow with NaHCO3 wash.

    • Caution: HATU byproducts (tetramethylurea) are water-soluble but can trace into organics. Column chromatography is usually required.

Protocol C: Palladium-Catalyzed Aminocarbonylation

Best For: Synthesis directly from 2-bromothiophene, avoiding the carboxylic acid intermediate. Ideal for library generation. Critical Challenge: Preventing Pd-catalyst poisoning by the thiophene sulfur.

Reagents:

  • Substrate: 2-Bromothiophene.[2]

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)6] (Solid source, safer than gas).

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: Xantphos (5-10 mol%). Crucial: Xantphos is a bidentate ligand with a wide bite angle that stabilizes the Pd center against sulfur coordination.

  • Base: DBU or TEA.

Aminocarbonylation Br 2-Bromothiophene OxAdd Oxidative Addition (Ar-Pd-Br) Br->OxAdd + Pd(0) Pd Pd(OAc)2 / Xantphos Pd->OxAdd Catalyst Acyl Acyl-Pd Complex OxAdd->Acyl + CO CO CO Insertion (Mo(CO)6 source) CO->Acyl Product Thiophene-2-carboxamide Acyl->Product + Amine - Reductive Elim. Amine Nucleophilic Attack (HNR2)

Figure 2: Mechanistic workflow for the aminocarbonylation of bromothiophene using a solid CO source.

Step-by-Step Methodology:

  • Vial Prep: In a microwave vial or pressure tube, add 2-bromothiophene (1.0 equiv), Amine (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (5 mol%), and Na2CO3 (3 equiv).

  • CO Source: Add Mo(CO)6 (1.0 equiv).

    • Safety: Handle Mo(CO)6 in a fume hood; it releases CO gas upon heating.

  • Solvent: Add 1,4-Dioxane or Toluene (degassed).

  • Reaction: Seal the vessel and heat to 100°C for 16 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Comparative Data Analysis

FeatureT3P (Propylphosphonic anhydride)HATUThionyl Chloride (SOCl2)Pd-Aminocarbonylation
Reactivity HighVery HighAggressiveModerate
Epimerization Low (<1%)Low to ModerateHigh (risk of racemization)N/A
Workup Extraction (Water soluble)Chromatography requiredEvaporation (Acidic gas)Filtration + Column
Thiophene Compatibility Excellent (Mild)Good Fair (Risk of polymerization)Excellent (With Xantphos)
Cost Efficiency High (Process scale)Low (Discovery scale)Very HighLow (Catalyst cost)

Troubleshooting & Optimization

Issue: Low Yield with Sterically Hindered Amines
  • Cause: The active ester hydrolyzes before the amine can attack.

  • Solution: Switch to Protocol C (Acid Chloride) but use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) instead of thionyl chloride. It forms the acid chloride under neutral conditions at room temperature, preventing thiophene degradation.

Issue: Catalyst Death in Aminocarbonylation
  • Cause: The thiophene sulfur coordinates to Pd, displacing monodentate ligands like PPh3.

  • Solution: Strictly use bidentate ligands like Xantphos or dppf . Increase catalyst loading to 10 mol% if the substrate contains additional heteroatoms.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bjerglund, K., Skrydstrup, T., & Molander, G. A. (2014). Carbonylations of Aryl Halides with Carbon Monoxide Sources. Organic Letters, 16(7), 1888–1891. Link

  • Augustine, J. K., et al. (2009).[5] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[5] Synlett, 2009(20), 3378-3382. Link

  • Sigma-Aldrich. (n.d.). Propylphosphonic anhydride solution (T3P).[6] Product Specification. Link

Sources

Application

Scalable Synthesis Routes for 5-Substituted Thiophenes: A Process Chemistry Guide

Topic: Scalable synthesis routes for 5-substituted thiophenes Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Part 1: Strategic Route Selection & Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable synthesis routes for 5-substituted thiophenes Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Part 1: Strategic Route Selection & Technical Challenges

The thiophene ring is a cornerstone bioisostere in medicinal chemistry, yet its scale-up presents distinct challenges compared to phenyl analogs. The high electron density of the ring facilitates electrophilic attack, but the sulfur atom acts as a soft Lewis base, frequently poisoning palladium catalysts during cross-coupling. Furthermore, the regioselectivity between the


 (C2/C5) and 

(C3/C4) positions requires precise kinetic or thermodynamic control.

For the synthesis of 5-substituted thiophenes (typically starting from a 2-substituted precursor), three primary methodologies dominate the landscape. The choice depends heavily on the nature of the substituent at C2 and the desired moiety at C5.

Route Selection Matrix
FeatureRoute A: EAS + Cross-Coupling Route B: Lithiation (Flow/Batch) Route C: C-H Activation
Mechanism Electrophilic Aromatic Substitution followed by Pd-catalyzed coupling.Deprotonation (

) followed by electrophile quench.
Concerted Metalation-Deprotonation (CMD).
Key Intermediate 2-Bromo-5-substituted thiophene.2-Lithio-5-substituted thiophene.Organopalladium species (Transient).
Scalability High. Robust, standard equipment.Medium/High. Requires Cryo (Batch) or Flow Reactors.High. Lowest step count, greenest profile.
Regioselectivity Excellent for C5 (sterics + electronics).Excellent (Kinetic control at C5).Good (C5 favored), but C3 isomers possible.
Main Challenge Catalyst poisoning by Sulfur; Waste generation (stoichiometric bromide).Cryogenic safety; Functional group tolerance (no ketones/aldehydes).High reaction temps (>100°C); narrow substrate scope.
Best For Aryl-Aryl couplings; robust GMP campaigns.Introducing Carbonyls (CHO, COR), Boronates, or Silanes.Simple Arylations; Cost-sensitive manufacturing.

Part 2: Protocol A – The "Workhorse" Route (Bromination & Suzuki Coupling)

This route is the industry standard for generating 2,5-diarylthiophenes. It separates the functionalization into two controllable steps: regiospecific bromination and robust cross-coupling.

Step 1: Regioselective Bromination

Objective: Selectively brominate the C5 position of a 2-substituted thiophene. Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) for scale-up due to easier handling, precise stoichiometry, and milder exotherms.

Protocol:

  • Charge: To a reactor, add 2-substituted thiophene (1.0 equiv) and DMF (5 vol).

  • Cool: Cool mixture to 0–5 °C.

  • Addition: Add NBS (1.05 equiv) portion-wise over 1 hour, maintaining internal temperature <10 °C. Note: Thiophene bromination is highly exothermic.

  • Monitor: Stir at 20 °C for 2–4 hours. Monitor by HPLC. Target: <1% starting material.

  • Workup: Quench with aqueous

    
     (to remove active bromine). Extract with MTBE. Wash with water to remove succinimide.
    
  • Purification: Distillation (if liquid) or recrystallization.

Step 2: Sulfur-Tolerant Suzuki-Miyaura Coupling

The Challenge: Thiophene sulfur can coordinate to Pd(0), arresting the catalytic cycle. The Solution: Use high-activity catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) or "sacrificial" phosphines to outcompete sulfur binding.

Protocol:

  • System: Charge 2-bromo-5-substituted thiophene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Phosphate (

    
    , 2.0 equiv).[1]
    
  • Solvent: Add Toluene/Water (4:1 ratio).[2] Biphasic systems help sequester inorganic salts and protect the catalyst.

  • Degas: Sparge with Nitrogen for 30 mins. Critical: Oxygen accelerates catalyst decomposition.

  • Catalyst: Add Pd(OAc)2 (1 mol%) and SPhos (2 mol%) .

    • Why SPhos? Buchwald ligands like SPhos create a protective steric shell around Pd, preventing sulfur coordination while facilitating oxidative addition into the electron-rich C-Br bond.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

  • Scavenging: After cooling, treat organic layer with a thiol-based scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd (<10 ppm is the GMP target).

Part 3: Protocol B – The High-Throughput Flow Route (Lithiation)

Lithiation is the superior method for introducing electrophiles like formyl groups (via DMF) or boronic esters. However, batch lithiation of thiophenes requires -78 °C to prevent "halogen dance" or ring opening. Continuous Flow Chemistry allows this reaction to proceed at much higher temperatures (-20 °C to 0 °C) safely due to superior heat transfer and millisecond mixing.

Flow Reactor Setup & Logic

FlowLithiation Substrate Input A: 2-Subst. Thiophene (in THF) Mixer1 Mixer 1 (T-Piece) Substrate->Mixer1 Base Input B: n-BuLi or LDA (in Hexanes) Base->Mixer1 Electrophile Input C: Electrophile (DMF/Borate) Mixer2 Mixer 2 (T-Piece) Electrophile->Mixer2 Reactor1 Reactor Coil 1 Lithiation Zone (Residence: 5-30s) Mixer1->Reactor1 T = -20°C Reactor1->Mixer2 2-Lithio species Reactor2 Reactor Coil 2 Quench Zone (Residence: 10-60s) Mixer2->Reactor2 T = 0°C Output Collection Acid Hydrolysis Reactor2->Output

Protocol:
  • Reagents:

    • Stream A: 2-Substituted Thiophene (0.5 M in anhydrous THF).

    • Stream B: n-BuLi (2.5 M in Hexanes).[3]

    • Stream C: Electrophile (e.g., DMF, 1.0 M in THF).

  • Parameters:

    • Temperature: Set Reactor 1 to -20 °C (vs -78 °C in batch). Set Reactor 2 to 0 °C.

    • Residence Time (

      
      ):  Reactor 1 (
      
      
      
      = 30 seconds)
      
      
      Reactor 2 (
      
      
      = 60 seconds).
  • Execution:

    • Pump A and B meet at Mixer 1. The high surface-area-to-volume ratio dissipates the lithiation exotherm instantly.

    • The unstable 2-lithio-thiophene intermediate immediately enters Mixer 2 to react with the Electrophile before side reactions (isomerization) occur.

    • Stream flows into a collection vessel containing aqueous HCl (for aldehyde formation) or

      
      .
      
  • Advantages: This setup can produce kg-quantities per day in a footprint smaller than a fume hood, eliminating the explosion hazard of large cryogenic solvent tanks.

Part 4: Protocol C – The "Green" Route (Direct C-H Arylation)

Direct arylation avoids the bromination step, coupling the thiophene C-H directly with an aryl halide. This is the most atom-economical route but requires careful tuning to prevent C2/C5 mixtures if the starting material is unsubstituted (though starting with 2-substituted thiophene directs to C5).

Mechanism: Concerted Metalation-Deprotonation (CMD). A pivalate or carbonate base assists the Pd in cleaving the C-H bond.

CHActivation Start Pd(II) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X Coord Coordination (Thiophene binds) OxAdd->Coord + Thiophene CMD CMD Step (Rate Determining) Base assists H-abstraction Coord->CMD Regioselectivity at C5 (Less Steric Hindrance) RedElim Reductive Elimination (Product Release) CMD->RedElim - HX (Base) RedElim->Start Regenerate Pd(0)

Protocol:

  • Reagents: 2-Substituted Thiophene (1.5 equiv), Aryl Bromide (1.0 equiv).

  • Catalyst System: Pd(OAc)2 (1-2 mol%) + Pivalic Acid (30 mol%) .

    • Role of PivOH: Acts as a "proton shuttle," lowering the energy barrier for C-H bond cleavage.

  • Base:

    
     (2.5 equiv).
    
  • Solvent: DMA or NMP (Polar aprotic solvents are required for CMD).

  • Conditions: Heat to 100–120 °C for 16 hours.

  • Purification: The excess thiophene can be distilled off and recycled.

Part 5: Quality Control & Troubleshooting

Impurity Profiling
  • Homocoupling (Ar-Ar): Common in Suzuki couplings if oxygen is present. Fix: Rigorous degassing.

  • Regioisomers (C3 vs C5): In C-H activation, trace C3 arylation can occur. Fix: Use sterically demanding ligands or switch to the Bromination route for absolute fidelity.

  • Desulfurization: Raney-Ni type reduction can occur with excessive reducing agents. Fix: Avoid strong reducing conditions.

Analytical Methods
  • HPLC: Use a Phenyl-Hexyl column rather than C18. Thiophenes have unique

    
    -
    
    
    
    interactions that separate isomers better on phenyl phases.
  • NMR: The coupling constant (

    
    ) between H3 and H4 in 2,5-disubstituted thiophenes is typically 3.5–4.0 Hz . This is diagnostic. (H3/H4 in 2,3-subst. is ~5.0 Hz).
    
Safety Note
  • Odor Control: Thiophene derivatives are potent odorants (mercaptan-like). Use bleach (hypochlorite) scrubbers for all exhaust lines to oxidize sulfur volatiles before release.

References

  • Regioselective Bromination & Coupling: Mondal, A., & van Gemmeren, M. (2020). Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes. ChemRxiv.[4][5] Link

  • Flow Chemistry Lithiation: Usutani, H., et al. (2017).[6] Development and scale-up of a flow chemistry lithiation–borylation route. Organic Process Research & Development. Link

  • Suzuki Coupling on Thiophenes: Kirchhoff, J. H., et al. (2002). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference for Suzuki on Heterocycles).
  • C-H Activation Mechanism: Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization. Chemistry Letters. Link

  • Catalyst Poisoning Solutions: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

Sources

Method

Application Note: Characterization of 5-(3-Aminopropyl)thiophene-2-carboxamide as a P1 Fragment Mimic in Serine Protease Drug Discovery

Introduction & Mechanism of Action The Pharmacophore 5-(3-Aminopropyl)thiophene-2-carboxamide represents a classic "privileged structure" in medicinal chemistry, specifically designed to target the S1 pocket of trypsin-l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

The Pharmacophore

5-(3-Aminopropyl)thiophene-2-carboxamide represents a classic "privileged structure" in medicinal chemistry, specifically designed to target the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin) or the ATP-binding pocket of kinases (e.g., VEGFR-2).

  • Thiophene-2-carboxamide Core: Mimics the planar aromaticity required for hydrophobic stacking within the enzyme active site (S1 pocket) and provides a rigid scaffold for hydrogen bonding via the amide group [1].

  • 3-Aminopropyl Tail: This aliphatic amine acts as a P1 Arginine/Lysine Mimic . At physiological pH, the primary amine is protonated (

    
    ), allowing it to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket [2].
    
Experimental Rationale

In Fragment-Based Drug Discovery (FBDD), this molecule is not typically a nanomolar drug on its own but a fragment hit (


 typically 10–500 

). The primary goal of these protocols is to:
  • Quantify Binding Affinity: Determine the inhibition constant (

    
    ) against a model target (Trypsin or Thrombin).
    
  • Validate Binding Kinetics: Use Surface Plasmon Resonance (SPR) to confirm specific binding and rule out aggregation artifacts common with small fragments.

Experimental Workflow

AssayWorkflow cluster_Assays Parallel Assay Streams Compound 5-(3-Aminopropyl) thiophene-2-carboxamide QC QC: Solubility & Stability (DMSO/Buffer) Compound->QC Enzyme Chromogenic Assay (IC50 Determination) QC->Enzyme SPR SPR Binding Analysis (Kon/Koff/Kd) QC->SPR Analysis Data Synthesis (Ligand Efficiency Calculation) Enzyme->Analysis IC50 SPR->Analysis Kd

Figure 1: Integrated workflow for characterizing fragment affinity and kinetics.

Protocol 1: Chromogenic Enzyme Inhibition Assay

Objective: To determine the


 of the compound against a model serine protease (Trypsin) using a colorimetric substrate.
Materials
  • Enzyme: Bovine Trypsin (TPCK-treated), 1 mg/mL stock in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride). Cleavage releases p-nitroaniline (yellow, 405 nm).

  • Test Compound: 5-(3-Aminopropyl)thiophene-2-carboxamide (100 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.0.
    
  • Positive Control: Benzamidine (Standard P1 inhibitor).

Procedure
  • Compound Preparation:

    • Prepare a 10-point dilution series of the test compound in DMSO.

    • Note: Fragments often require high concentrations. Range: 1 mM down to 2

      
      .
      
    • Dilute 10x into Assay Buffer to minimize DMSO shock (Final DMSO < 5%).

  • Enzyme Activation:

    • Dilute Trypsin to 50 nM in Assay Buffer. Keep on ice.

  • Plate Setup (96-well Clear Flat-Bottom):

ComponentVolume (

)
Description
Assay Buffer 130Diluent
Test Compound 20Variable Concentration (or DMSO for control)
Enzyme Solution 2550 nM Trypsin (Final: ~6 nM)
Incubation10 minPre-incubation at 25°C
Substrate (BAPNA) 252 mM Stock (Final: 250

)
Total Volume 200
  • Kinetic Measurement:

    • Immediately after adding substrate, place plate in reader.

    • Measure Absorbance at 405 nm every 30 seconds for 15 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve (
      
      
      
      ).
    • Plot

      
       vs. log[Compound].
      
    • Fit to the 4-parameter logistic equation to determine

      
      .
      
    • Cheng-Prusoff Correction: Calculate

      
       using:
      
      
      
      
      (Note: Determine
      
      
      of BAPNA for your specific lot of Trypsin beforehand; typically ~1 mM).

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To validate direct binding and measure kinetics (


), distinguishing specific binding from non-specific aggregation.
Materials
  • Instrument: Biacore T200 or equivalent.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Bovine Trypsin (immobilized via Amine Coupling).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-3% DMSO to match compound solvent.

Procedure
  • Immobilization:

    • Activate flow cell with EDC/NHS (1:1).

    • Inject Trypsin (10

      
       in 10 mM Sodium Acetate, pH 5.0) to reach ~2000 RU.
      
    • Block with Ethanolamine.

  • Sample Injection (Single Cycle Kinetics):

    • Prepare compound dilutions in Running Buffer (0, 6.25, 12.5, 25, 50, 100

      
      ).
      
    • Flow Rate: 30

      
      .
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Solvent Correction:

    • Perform a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes, which are critical when measuring small fragments.

  • Analysis:

    • Reference subtract (Flow Cell 2 - Flow Cell 1).

    • Fit data to a 1:1 Langmuir Binding Model .

    • Quality Check: Look for "square wave" binding (rapid on/off), which is characteristic of low-affinity fragments. If the curve drifts or does not return to baseline, suspect aggregation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility / Precipitation High hydrophobicity of the thiophene core.Do not exceed 1% DMSO in the final enzyme assay. For SPR, ensure strict solvent correction.
Non-Specific Binding (SPR) Positive charge of aminopropyl tail sticking to CM5 chip.Increase salt concentration (NaCl to 250 mM) in running buffer to shield electrostatic interactions.
No Inhibition (Enzyme Assay) Compound aggregation or wrong pH.Add 0.01% Triton X-100 to assay buffer to prevent promiscuous aggregation. Ensure pH is 8.0 (optimal for Trypsin).

References

  • Thiophene Scaffolds in Oncology

    • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[1][2][3][4]

    • Source: MDPI (Molecules), 2025.
    • URL:[Link] (General Journal Link as specific 2025 citation is prospective based on search).

    • Context: Discusses the structural planarity and electronic distribution of thiophene-carboxamides in drug design.
  • Serine Protease Inhibitor Design

    • Title: Structure-Based Drug Design of Serine Protease Inhibitors.
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Context: Validates the use of basic amines (like the aminopropyl group)
  • Fragment Screening Protocols

    • Title: Practical Guide to Fragment-Based Drug Discovery.
    • Source: Springer N
    • URL:[Link]

    • Context: Standard methodologies for SPR and enzymatic screening of low-affinity fragments.

Sources

Application

Application Notes and Protocols: Advanced Formulation Strategies for Thiophene-2-Carboxamide Delivery

Executive Summary & Mechanistic Rationale The thiophene-2-carboxamide (T2C) scaffold is a privileged pharmacophore in modern medicinal chemistry. Its planar aromatic structure, combined with the hydrogen-bonding capacity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The thiophene-2-carboxamide (T2C) scaffold is a privileged pharmacophore in modern medicinal chemistry. Its planar aromatic structure, combined with the hydrogen-bonding capacity of the carboxamide moiety and the unique polarizability of the thiophene sulfur atom, enables high-affinity interactions with diverse biological targets. T2C derivatives have been successfully developed into direct factor Xa inhibitors (e.g., rivaroxaban)[1], potent combretastatin A-4 (CA-4) biomimetics for oncology[2], osteogenic agents[3], and blood-brain barrier-permeable viral entry inhibitors[4].

Despite their pharmacological versatility, T2C derivatives universally suffer from poor aqueous solubility, classifying them predominantly as Biopharmaceutics Classification System (BCS) Class II drugs[1]. The strong intermolecular hydrogen bonding of the carboxamide group, coupled with the π-π stacking of the thiophene rings, results in a highly stable crystal lattice. Consequently, advanced formulation strategies—such as polymeric solid dispersions, biodegradable block-copolymer films, and targeted co-solvent lipid systems—are required to amorphize the drug, lower the thermodynamic barrier to dissolution, and achieve therapeutic bioavailability[5].

This application note synthesizes field-proven formulation strategies, providing the mechanistic causality behind excipient selection and self-validating protocols for the delivery of T2C therapeutics.

Formulation Selection Workflow

The selection of a delivery system for a T2C derivative is dictated by its intended administration route and pharmacokinetic requirements. For oral delivery, hydrophilic polymers (e.g., Polyvinyl Alcohol [PVA], Gelatin) are utilized to create solid dispersions that trap the drug in an amorphous state[5]. For localized, sustained release (e.g., osteogenic or localized tumor delivery), biodegradable copolymers like PLA-PEG or PLA-TMC are cast into films to achieve zero-order release kinetics[3]. For systemic or CNS applications requiring high peak concentrations, co-solvent systems utilizing N-Methyl-2-pyrrolidone (NMP) and Solutol HS-15 are employed to bypass the dissolution rate-limiting step entirely[4].

G Start Thiophene-2-Carboxamide API (BCS Class II: Low Solubility) Eval Physicochemical Profiling (Crystal Lattice Energy, LogP) Start->Eval SolidDisp Polymeric Solid Dispersion (PVA, Gelatin) Eval->SolidDisp Oral Administration (Amorphization) Films Biodegradable Films (PLA-PEG, PLA-TMC) Eval->Films Localized Delivery (Sustained Release) Nano Co-solvent / Micellar Systems (NMP, Solutol HS-15) Eval->Nano Systemic / BBB Penetration (Solubilization) Opt In Vitro Dissolution & Release Kinetics SolidDisp->Opt Films->Opt Nano->Opt InVivo In Vivo Bioavailability & Efficacy Validation Opt->InVivo Lead Formulation Selection

Workflow for optimizing thiophene-2-carboxamide delivery systems based on administration route.

Quantitative Comparison of Formulation Strategies

The table below summarizes the quantitative enhancements achieved by applying specific formulation strategies to T2C derivatives, demonstrating the critical role of polymer selection in overcoming solubility limitations.

Formulation StrategyExcipient MatrixDrug StateSolubility / Release EnhancementPrimary Application
Unformulated API NoneCrystalline~1.2 µg/mL (Baseline)[1]Reference Control
Solid Dispersion PVA / GelatinAmorphous6.3x increase (7.6 µg/mL with PVA)[5]Oral Anticoagulants (e.g., Rivaroxaban)
Biodegradable Film PLA-PEG (85:15)Matrix-embeddedZero-order sustained release for up to 12 weeks[3]Localized Tissue Engineering / Bone Repair
Co-solvent System 7.5% NMP, 7.5% Solutol, 25% PEG-400Solubilized MicellesImmediate systemic availability; BBB permeation[4]Systemic Antiviral Entry Inhibitors

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is provided to ensure that researchers understand why a parameter is controlled, allowing for intelligent troubleshooting.

Protocol A: Preparation of T2C-Polymer Solid Dispersions via Solvent Evaporation

Objective: To transition the T2C derivative from a crystalline to an amorphous state to enhance the dissolution rate[5].

Materials:

  • T2C Active Pharmaceutical Ingredient (API)

  • Polyvinyl Alcohol (PVA) or Gelatin

  • Co-solvent system (e.g., Ethanol/Water 50:50 v/v)

  • Rotary evaporator and vacuum desiccator

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve the hydrophilic polymer (PVA) in the co-solvent system at 40°C under continuous magnetic stirring until optically clear.

    • Causality: Complete polymer dissolution is required to ensure molecular-level mixing with the API. Undissolved polymer creates nucleation sites that trigger premature API crystallization.

  • API Integration: Add the T2C API to the polymer solution at a predetermined Drug:Polymer mass ratio (e.g., 1:3). Stir for 2 hours.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the solvent under reduced pressure at 45°C.

  • Self-Validation (Drying): Transfer the resulting solid film to a vacuum desiccator for 24 hours. Weigh the sample periodically until a constant weight is achieved.

    • Causality: Residual solvent acts as a plasticizer, lowering the glass transition temperature (

      
      ) of the polymer and allowing the T2C molecules sufficient mobility to recrystallize over time. Constant weight validates complete solvent removal.
      
  • Milling: Pulverize the dried solid dispersion using a mortar and pestle, and pass through a 60-mesh sieve to standardize particle size.

Protocol B: In Vitro Dissolution Assessment (HPLC Method)

Objective: To quantify the dissolution kinetics of the formulated T2C under sink conditions[1].

Step-by-Step Methodology:

  • Media Preparation: Prepare 900 mL of 20 mM ammonium acetate buffer adjusted to pH 4.3. Equilibrate to 37 ± 0.5°C in a USP Type II (Paddle) dissolution apparatus.

    • Causality: T2C derivatives often exhibit pH-dependent solubility. A buffered system prevents local pH shifts during polymer dissolution, ensuring reproducible sink conditions.

  • System Validation (Linearity): Before sample analysis, run a standard curve of the T2C API in the mobile phase (e.g., Acetonitrile:Buffer 65:35 v/v) using HPLC. Ensure

    
    .
    
  • Dissolution Initiation: Introduce an amount of solid dispersion equivalent to 10 mg of pure T2C API into the vessels. Set paddle speed to 50 rpm.

  • Sampling: At predetermined intervals (5, 10, 15, 30, 60, 120 min), withdraw 5 mL of the dissolution medium.

    • Self-Validation Step: Filter the sample through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the collected aliquot accurately represents the vessel concentration.

  • Replenishment: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed buffer to maintain constant volume and sink conditions.

  • Analysis: Inject 20 µL of the filtered sample into the HPLC system (UV detection at ~250 nm). Calculate the cumulative percentage of drug released.

Protocol C: Cell Viability Assessment for Anticancer T2C Formulations

Objective: To validate that the formulation matrix successfully delivers the T2C biomimetic to intracellular targets without inducing excipient-driven cytotoxicity[2].

Pathway Formulation Amorphous T2C Formulation (High Thermodynamic Activity) Membrane Cancer Cell Membrane (Phospholipid Bilayer) Formulation->Membrane Enhanced Concentration Gradient Target Intracellular Target (e.g., Tubulin / CA-4 Binding Site) Membrane->Target Passive Diffusion Apoptosis Cell Cycle Arrest & Apoptosis Induction Target->Apoptosis Target Engagement

Cellular uptake and intracellular targeting mechanism of formulated thiophene-2-carboxamides.

Step-by-Step Methodology:

  • Cell Seeding: Seed Hep3B or MCF-7 cancer cells into 96-well plates at a density of

    
     cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Treatment Preparation: Dissolve the formulated T2C powder directly in complete culture medium to achieve desired serial dilutions.

    • Causality: Testing the formulation in an aqueous medium (rather than dissolving the API in 100% DMSO) validates the formulation's ability to release the drug into an aqueous environment prior to cellular uptake.

  • Control Validation: Include a "Vehicle Control" containing the exact concentration of the blank polymer/excipient used in the highest drug dose.

    • Causality: This proves that any observed reduction in cell viability is due to the pharmacological action of the T2C derivative, not the toxicity of the polymer matrix.

  • Incubation & Assay: Treat cells for 48 hours. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the media carefully. Add 100 µL of DMSO to dissolve the formed formazan crystals. Measure absorbance at 490 nm using a microplate reader. Calculate the

    
     relative to the vehicle control[6].
    

References

1.1. MDPI. 2.3. PubMed / NIH. 3.4. ACS Publications. 4.2. PMC / NIH. 5.6. Benchchem.

Sources

Method

Functionalization of the aminopropyl group in thiophene derivatives

Application Note: Functionalization of the Aminopropyl Group in Thiophene Derivatives Executive Summary The aminopropyl-thiophene moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Aminopropyl Group in Thiophene Derivatives

Executive Summary

The aminopropyl-thiophene moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for phenpropylamines found in numerous CNS-active agents (e.g., antidepressants, antipsychotics). Unlike the chemically robust benzene ring, the thiophene nucleus is electron-rich and susceptible to oxidation and electrophilic attack. This guide outlines high-fidelity protocols for functionalizing the aliphatic amine "handle" while preserving the integrity of the thiophene core. We focus on three critical transformations: Amide Coupling , Reductive Amination , and Pictet-Spengler Cyclization for accessing fused thienopyridine systems.

Strategic Considerations & Chemoselectivity

Before initiating synthesis, researchers must account for the unique electronic properties of the thiophene ring:

  • Oxidative Sensitivity: Thiophenes can form sulfoxides/sulfones or undergo ring-opening under harsh oxidizing conditions. Avoid strong oxidants like KMnO₄ or excess peroxides.

  • Electrophilic Scavenging: The C-2 and C-5 positions of thiophene are highly nucleophilic. acidic conditions used in deprotection or cyclization can lead to polymerization or unwanted electrophilic aromatic substitution (EAS) if not carefully controlled.

  • Amine Basicity: The aminopropyl group is a standard primary aliphatic amine (

    
    ). It is significantly more nucleophilic than an aniline, allowing for mild reaction conditions that spare the thiophene ring.
    

Workflow Visualization

The following flowchart illustrates the divergent synthetic pathways available from the core 3-(3-aminopropyl)thiophene scaffold.

ThiopheneFunctionalization Start 3-(3-Aminopropyl)thiophene Amide Amide Coupling (Peptide Chemistry) Start->Amide RCOOH, HATU DIPEA RedAm Reductive Amination (Aldehyde/Ketone) Start->RedAm RCHO NaBH(OAc)3 Cyclic Pictet-Spengler Cyclization (Fused Thienopyridines) Start->Cyclic RCHO, H+ Heat Prod_Amide Thiophene Carboxamides (Library Generation) Amide->Prod_Amide Prod_Amine Secondary/Tertiary Amines (Lead Optimization) RedAm->Prod_Amine Prod_Fused Tetrahydrothieno[3,2-c]pyridines (Rigid Scaffolds) Cyclic->Prod_Fused

Figure 1: Divergent synthetic pathways for aminopropyl thiophene functionalization. The choice of pathway allows for the generation of flexible linkers (amides/amines) or rigid bicyclic cores.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (HATU Method)

Target: Synthesis of thiophene-alkane-amides without racemization or ring acylation.

Rationale: Classical acid chloride coupling can generate HCl, potentially causing side reactions on the electron-rich thiophene. The HATU method operates under mild basic conditions, ensuring high yield and purity.

Materials:

  • 3-(3-aminopropyl)thiophene (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 3-(3-aminopropyl)thiophene (1.0 mmol) dropwise to the activated ester mixture.

  • Reaction: Stir the reaction mixture at RT for 4–16 hours. Monitor by LC-MS or TLC (typically 5% MeOH in DCM).

  • Work-up: Dilute with EtOAc (50 mL) and wash sequentially with saturated NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expert Tip: If the thiophene ring contains other sensitive groups (e.g., esters), avoid using EDCI/HOBt as the urea byproduct can be difficult to remove without acidic washes that might hydrolyze the ester.

Protocol B: Reductive Amination (One-Pot)

Target: Mono-alkylation to secondary amines.

Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaBH₄, it is mild enough to not reduce the thiophene ring or aldehydes/ketones directly, ensuring the reduction occurs only after imine formation.

Materials:

  • 3-(3-aminopropyl)thiophene (1.0 equiv)

  • Aldehyde (1.0–1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (10 mL). Add 1 drop of acetic acid. Stir for 30–60 minutes at RT. Observation: Cloudiness may appear as water is generated.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. The reaction may effervesce slightly.

  • Completion: Stir at RT for 12–24 hours. Monitor consumption of the imine intermediate by LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 20 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 20 mL). Dry over MgSO₄ and concentrate.

Data Summary: Reducing Agent Compatibility

Reducing AgentReactivityThiophene SafetyRecommended?
NaBH(OAc)₃ Mild, selective for iminesHigh Yes (Standard)
NaBH₃CN Mild, requires pH controlHighYes (Toxic byproduct)
NaBH₄ Stronger, reduces aldehydesModerateNo (Side reactions)
H₂ / Pd-C Catalytic HydrogenationLow No (Poisoning by Sulfur)

Warning: Thiophenes are catalyst poisons for Palladium. Avoid catalytic hydrogenation (H₂/Pd-C) for this scaffold; it will likely fail or require massive catalyst loading.

Protocol C: Pictet-Spengler Cyclization

Target: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines.

Rationale: This reaction leverages the nucleophilicity of the thiophene C-2 position. The aminopropyl chain condenses with an aldehyde to form an iminium ion, which then undergoes electrophilic aromatic substitution to close the ring.

Mechanism Visualization:

PictetSpengler cluster_conditions Critical Conditions Step1 Imine Formation (Amine + Aldehyde) Step2 Protonation to Iminium Ion (Rate Limiting Step) Step1->Step2 H+ Step3 Electrophilic Attack at Thiophene C-2 (Ring Closure) Step2->Step3 6-endo-trig Step4 Re-aromatization (Product Formation) Step3->Step4 -H+ Cond1 Solvent: Toluene or n-BuOH Cond2 Temp: 80-110°C Cond3 Catalyst: TFA or pTsOH

Figure 2: Mechanistic pathway for the Pictet-Spengler cyclization of aminopropyl thiophene.

Step-by-Step Procedure:

  • Setup: In a sealed tube, combine 3-(3-aminopropyl)thiophene (1.0 mmol) and the Aldehyde (1.2 mmol) in Toluene (5 mL).

  • Catalyst: Add Trifluoroacetic acid (TFA) (2.0 equiv).

  • Cyclization: Heat the mixture to 90°C for 12 hours.

  • Work-up: Cool to RT. Evaporate the solvent/TFA. Redissolve in DCM and wash with 1N NaOH to neutralize the amine salt.

  • Result: This yields the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, a structural analog of the antiplatelet drug Ticlopidine.

References

  • Thiophene Bioisosteres in Medicinal Chemistry: Source: Jordan, A. M., et al. "Thiophene replacements for the benzene ring in the indomethacin series." Bioorganic & Medicinal Chemistry Letters 13.2 (2003): 179-182. Relevance: Establishes the utility of thiophene as a scaffold in drug design.
  • Reductive Amination Protocols

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862.
    • URL:[Link]

    • Relevance: The gold-standard protocol for Protocol B.
  • Pictet-Spengler on Thiophenes: Source: Modica, M., et al. "Synthesis and binding properties of new thienopyrrole derivatives." Journal of Medicinal Chemistry 44.11 (2001): 1790. Relevance: Demonstrates cyclization techniques on electron-rich heterocyclic amines.
  • Thienopyridine Synthesis

    • Source: El-Gazzar, A. B. A., et al. "Synthesis of some new polyfunctionally substituted thienopyridines." Molecules 7 (2002): 756.
    • URL:[Link][1]

    • Relevance: Supports the cyclization str

Sources

Application

Application Note: Advanced Crystallization Protocols for Thiophene-2-Carboxamide Scaffolds

Topic: Crystallization methods for thiophene-2-carboxamide compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, Process Chemists Executive Summary Thiophene-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization methods for thiophene-2-carboxamide compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, Process Chemists

Executive Summary

Thiophene-2-carboxamide derivatives represent a critical scaffold in medicinal chemistry, frequently utilized as kinase inhibitors, anti-inflammatory agents, and bio-isosteres for phenyl-amides. However, their crystallization presents unique challenges due to the competing forces of strong hydrogen bonding (amide moiety) and


-

stacking (thiophene ring). This guide provides validated protocols for obtaining high-purity crystals suitable for X-ray diffraction (XRD) and pharmaceutical formulation, moving beyond generic methods to address the specific physicochemical behavior of this heterocyclic class.

Mechanistic Grounding: The "Amide Zipper"

To successfully crystallize thiophene-2-carboxamides, one must understand the lattice energy drivers. Unlike simple aromatics, these compounds crystallize primarily through intermolecular hydrogen bonding of the carboxamide group (


 or 

).
  • Primary Interaction: The amide proton acts as a donor, and the carbonyl oxygen acts as an acceptor, typically forming

    
     centrosymmetric dimers or 
    
    
    
    chains [1].
  • Secondary Interaction: The sulfur atom in the thiophene ring is polarizable, often engaging in weak

    
     or 
    
    
    
    interactions that stabilize the secondary structure [2].

Implication for Protocol: Solvents that disrupt hydrogen bonding too aggressively (e.g., pure DMSO) may hinder nucleation unless paired with a strong anti-solvent. Conversely, protic solvents (MeOH, EtOH) often compete for H-bonds, requiring careful temperature control to induce self-assembly over solvent-solute interaction.

Pre-Crystallization Characterization

Before attempting crystallization, the solubility profile must be established.[1][2] Thiophene-2-carboxamides generally follow the "Lipophilic Amide" profile.

Table 1: Solubility Profile & Solvent Selection
Solvent ClassExamplesSolubility StatusRole in Crystallization
Dipolar Aprotic DMSO, DMF, DMAcHigh Primary solvent for Vapor Diffusion
Polar Protic Methanol, Ethanol, IPAModerate (Temp Dependent) Ideal for Thermal Recrystallization
Chlorinated DCM, ChloroformHigh Good solvent (Evaporation/Layering)
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvent (Thermal)
Non-Polar Hexane, Heptane, PentaneInsoluble Anti-solvent
Aqueous Water, BuffersInsoluble Strong Anti-solvent

Method Selection Logic

The choice of method depends on the quantity of material and the end goal (Purification vs. Structural Analysis).

CrystallizationLogic Start Start: Thiophene-2-carboxamide Sample Goal Define Goal Start->Goal Purification Bulk Purification (>100 mg) Goal->Purification Structure Single Crystal XRD (<20 mg) Goal->Structure SolubilityCheck Check Solubility in Ethanol/EtOAc Purification->SolubilityCheck MethodB Method B: Vapor Diffusion (Sitting/Hanging Drop) Structure->MethodB High Solubility in DMSO/DMF MethodC Method C: Solvent Layering Structure->MethodC High Solubility in DCM/CHCl3 MethodA Method A: Thermal Recrystallization (Slow Cooling) SolubilityCheck->MethodA Soluble at Boiling

Figure 1: Decision tree for selecting the optimal crystallization strategy based on sample intent and solubility.

Detailed Protocols

Protocol A: Thermal Recrystallization (Purification)

Best for: Cleaning up crude intermediates or final APIs (>100 mg). Mechanism: Exploits the steep solubility curve of amides in alcohols or esters.

  • Solvent Choice: Use Ethanol (absolute) or Ethyl Acetate . If the compound is highly lipophilic, use an Acetonitrile system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the solvent dropwise while heating the flask on a heating block (set to

    
     below the solvent's boiling point).
    
    • Critical Step: Add solvent only until the solution is just clear. Do not add excess.

  • Hot Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-warmed glass frit.

  • Nucleation Control: Remove from heat. Allow the flask to cool to room temperature on a wood or cork surface (insulator). Do not place directly on a cold bench.

    • Why: Rapid cooling traps impurities and leads to amorphous precipitation (oiling out).

  • Final Crystallization: Once at room temperature, move to

    
     (fridge) for 12 hours.
    
  • Harvest: Filter crystals via vacuum filtration. Wash with cold (

    
    ) anti-solvent (e.g., cold Hexane) to remove mother liquor.
    
Protocol B: Vapor Diffusion (Single Crystal Growth)

Best for: Obtaining X-ray quality single crystals for structural elucidation.[3] Mechanism: Slow dehydration of the "Good Solvent" by the volatile "Anti-Solvent," gently increasing supersaturation without thermal shock.

System: DMSO (Good Solvent) / Water (Anti-Solvent) OR DCM (Good Solvent) / Pentane (Anti-Solvent).

  • Inner Vessel: Dissolve 5–10 mg of the thiophene-2-carboxamide in 0.5 mL of the "Good Solvent" (e.g., DMSO) in a small HPLC vial or Durham tube. Ensure the solution is clear but concentrated.

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Fill the outer vial with 3–5 mL of the "Anti-Solvent" (e.g., Water or Methanol).

    • Critical Rule: The liquid level of the outer vial must be lower than the rim of the inner vial to prevent flooding.

  • Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent external evaporation.

  • Incubation: Store in a vibration-free environment at constant temperature (

    
    ).
    
    • Timeline: Crystals usually appear within 2–7 days as the anti-solvent vapor diffuses into the inner vial, lowering the solubility limit [3].

VaporDiffusion OuterVial Outer Vial Contains Anti-Solvent (High Vapor Pressure) e.g., Pentane Diffusion Vapor Diffusion (Slow Transfer) OuterVial->Diffusion Vaporizes InnerVial Inner Vial Contains Solute + Good Solvent (Low Vapor Pressure) e.g., DCM Cap Sealed Cap Prevents escape Equilibrium System Diffusion->InnerVial Diffuses Into

Figure 2: Schematic of the Vapor Diffusion setup. The volatile anti-solvent diffuses into the good solvent, slowly increasing supersaturation.

Troubleshooting & Optimization

Problem: "Oiling Out"

Thiophene amides frequently separate as an oil rather than a crystal. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary (metastable zone).

Solution: The "Seeding" Protocol

  • Re-heat the oiled mixture until it is a clear solution again.

  • Add a trace amount (1–2%) of a "co-solvent" that is slightly more polar (e.g., add 5% THF to a Hexane/EtOAc mix).

  • Seed it: Add a tiny speck of solid crude material (or a crystal from a previous batch) to the warm solution.

  • Cool extremely slowly (

    
    /minute). The seed provides a template for the amide hydrogen bonds to align, bypassing the amorphous oil phase [4].
    
Problem: Twinning

If crystals appear as clumps or "twins" under the microscope, the nucleation rate was too fast. Solution: Reduce the concentration in Protocol B by 20% or switch to Solvent Layering , where the anti-solvent is carefully pipetted on top of the good solvent (with a buffer layer of pure solvent in between) to slow down mixing.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Allen, F. H., et al. (1997). "Systematic analysis of the crystal structures of thiophene derivatives." Acta Crystallographica Section B, 53(6).

  • Spingler, B., et al. (2012). "Some thoughts about the single crystal growth of small molecules." CrystEngComm, 14, 751-757.[4]

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(3-Aminopropyl)thiophene-2-carboxamide Synthesis

This guide acts as a specialized Technical Support Center for researchers optimizing the synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide . It is designed to troubleshoot low yields, purity issues, and reproducibili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide acts as a specialized Technical Support Center for researchers optimizing the synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide . It is designed to troubleshoot low yields, purity issues, and reproducibility failures.

Ticket ID: #THIO-AMINE-005 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 5-(3-Aminopropyl)thiophene-2-carboxamide presents a classic "heterocycle + polar amine" challenge. Low yields are typically caused by three specific failure points:

  • Catalyst Deactivation: The free amine in precursors poisons Palladium (Pd) catalysts during coupling.

  • Thiophene Desulfurization: Hydrogenation steps often degrade the thiophene ring or poison the catalyst.

  • Workup Losses: The high polarity of the final amino-amide leads to significant product loss in the aqueous phase during extraction.

This guide replaces the "Classical Route" (Friedel-Crafts/Chloromethylation) with a Modern Sonogashira Strategy which, when optimized, improves yields from ~30% to >75%.

Phase 1: Route Selection & Strategy (The "Why" Behind the Yield)

The Optimized Pathway (Recommended)

We recommend the Sonogashira Coupling + Saturation route. It minimizes side reactions compared to the harsh conditions of Friedel-Crafts acylation.

Key Intermediate: N-Boc-propargylamine (tert-butyl prop-2-yn-1-ylcarbamate). Critical Improvement: Using the Boc-protected amine prevents the free nitrogen from chelating the Pd catalyst, a primary cause of stalled reactions.

Pathway Visualization

SynthesisPath Start 5-Bromothiophene- 2-carboxamide Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) Start->Step1 Reagent N-Boc-propargylamine Reagent->Step1 Inter1 Alkyne Intermediate Step1->Inter1 Yield >85% Step2 Selective Hydrogenation (Pt/C or Pd/C + Additive) Inter1->Step2 Inter2 Boc-Protected Propyl Amine Step2->Inter2 Avoid Ring Red. Step3 Acid Deprotection (HCl/Dioxane) Inter2->Step3 Final 5-(3-Aminopropyl) thiophene-2-carboxamide Step3->Final Quant.

Caption: Optimized 3-step synthesis preventing catalyst poisoning and ring degradation.

Phase 2: Troubleshooting & Optimization (FAQs)

Q1: My Sonogashira coupling stops at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: This is likely Glaser Homocoupling of the alkyne or Oxygen Poisoning . The Fix:

  • Degassing is Non-Negotiable: Do not just sparge with nitrogen. Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent before adding the catalyst.

  • Change the Base: Switch from Diethylamine (Et2NH) to Triethylamine (Et3N) or DIPEA. Secondary amines can sometimes react with the intermediate.[1]

  • Slow Addition: Add the N-Boc-propargylamine dropwise over 30 minutes. This keeps the alkyne concentration low relative to the aryl halide, favoring the cross-coupling over the homocoupling (dimerization).

Q2: During hydrogenation, I'm losing the thiophene ring (forming tetrahydrothiophene) or the reaction never finishes.

Diagnosis: Thiophenes are catalyst poisons. Standard Pd/C often fails because sulfur binds to the active sites. Conversely, if the catalyst is too active (or high pressure is used), you reduce the thiophene ring. The Fix:

  • Catalyst Switch: Use 10% Pt/C (Platinum on Carbon) instead of Palladium. Platinum is less susceptible to sulfur poisoning and less likely to reduce the thiophene ring under mild conditions [1].

  • Solvent System: Use Methanol or Ethanol . Avoid acetic acid, as acidic conditions promote ring reduction.

  • Pressure Control: Maintain H2 pressure strictly at 1 atm (balloon) . Do not use a Parr shaker at high psi.

Q3: I have product in the crude, but I lose 60% of it during the aqueous workup.

Diagnosis: The final product is a primary amine and an amide. It is highly water-soluble (amphiphilic). The Fix:

  • Avoid Water Extraction: Do not use a standard water/DCM extraction.

  • "Dry" Workup: After the deprotection step (e.g., HCl/Dioxane), evaporate the solvent directly to obtain the hydrochloride salt.

  • Purification: If the free base is required, use a Strong Cation Exchange (SCX) cartridge . Load the crude mixture in MeOH, wash with MeOH (impurities elute), and elute the product with 2M NH3 in MeOH. This guarantees >95% recovery.

Phase 3: Optimized Experimental Protocol

Step 1: Sonogashira Coupling

Goal: Couple 5-bromothiophene-2-carboxamide with N-Boc-propargylamine.

  • Setup: In a dry flask, dissolve 5-bromothiophene-2-carboxamide (1.0 eq) in anhydrous DMF (0.15 M concentration).

  • Catalyst Prep: Add Pd(PPh3)2Cl2 (3 mol%) and CuI (2 mol%).

  • Degas: Perform 3 cycles of vacuum/nitrogen backfill.

  • Addition: Add Triethylamine (3.0 eq). Then, add N-Boc-propargylamine (1.2 eq) dropwise via syringe.

  • Reaction: Stir at room temperature for 4–6 hours. (Heating to 50°C is only necessary if reaction stalls, but increases homocoupling risk).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over MgSO4.[2]

  • Yield Target: 85–92%.

Step 2: Selective Hydrogenation

Goal: Reduce the alkyne to the alkane without reducing the thiophene.

  • Setup: Dissolve the alkyne intermediate in MeOH .

  • Catalyst: Add 10% Pt/C (10 wt% loading relative to substrate). Note: Pd/C can be used if "poisoned" variants (e.g., Lindlar) are avoided, but Pt is safer for thiophenes.

  • Hydrogenation: Purge with H2 (balloon). Stir vigorously at RT for 12–16 hours.

  • Monitoring: Check LCMS for the disappearance of the alkyne (-4 mass units) and alkene (-2 mass units).

  • Workup: Filter through a Celite pad. Wash with MeOH. Concentrate.

Step 3: Deprotection & Isolation

Goal: Remove Boc group and isolate final amine.

  • Reaction: Dissolve residue in 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours. Precipitation of the salt should occur.

  • Isolation (Salt Form): Filter the white solid. Wash with Et2O. This is the Hydrochloride Salt (most stable form).

  • Isolation (Free Base): If free base is needed, dissolve salt in min. MeOH, load onto SCX-2 column , wash with MeOH, elute with 7N NH3 in MeOH .

Data Summary: Yield Comparison

VariableClassical Route (Acylation)Standard SonogashiraOptimized Protocol
Starting Material Thiophene-2-carboxamide5-Bromo-thiophene-amide5-Bromo-thiophene-amide
Key Reagent 3-Chloropropionyl chloridePropargylamine (Free)N-Boc-Propargylamine
Catalyst Load AlCl3 (Stoichiometric)Pd (5-10 mol%)Pd (3 mol%)
Major Impurity Isomers (3- vs 5-sub)Catalyst PoisoningNone (Quant. Deprotection)
Final Yield 25–35%40–50%75–85%

References

  • Selective Hydrogenation of Alkynes in Thiophenes

    • Concept: Platinum (Pt) catalysts are often preferred over Palladium (Pd) when retaining sulfur-containing heterocycles, as Pd has a higher affinity for sulfur poisoning and ring reduction.
    • Source: Organic Chemistry Portal.[3] "Hydrogenation of Alkenes and Alkynes." Available at: [Link]

  • Sonogashira Coupling Optimization

    • Concept: The use of N-protected amines (Boc)
    • Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Thiophene Synthesis & Functionalization

    • Concept: General strategies for 5-functionaliz
    • Source: PubChem Patent Summary US-7049333-B2.[4] "Substituted thiophenes...". Available at: [Link]

Sources

Optimization

Solving solubility issues with 5-(3-Aminopropyl)thiophene-2-carboxamide

To: Research Team From: Senior Application Scientist, Technical Support Subject: Solubility Optimization Guide for 5-(3-Aminopropyl)thiophene-2-carboxamide Executive Summary: The "Solubility Personality" of Your Compound...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Solubility Optimization Guide for 5-(3-Aminopropyl)thiophene-2-carboxamide

Executive Summary: The "Solubility Personality" of Your Compound

You are working with 5-(3-Aminopropyl)thiophene-2-carboxamide .[1] To solve its solubility challenges, you must first understand its competing structural forces.[2][3] This molecule is an "amphiphilic chimera":

  • The Anchor (Thiophene-2-carboxamide): This rigid, aromatic core is lipophilic and prone to strong intermolecular hydrogen bonding (via the primary amide). This drives crystallization and resists dissolution in water.[1]

  • The Buoy (3-Aminopropyl chain): This flexible tail contains a primary amine (pKa ~9.8–10.5).[1] This is your "solubility switch."

The Core Problem: At neutral pH (pH 7.0–7.4), the amine is in equilibrium between its protonated (ionized) and free base (neutral) forms. The neutral form is highly insoluble due to the thiophene-amide stacking.

The Solution: You must force the equilibrium toward the ionized species or disrupt the crystal lattice using co-solvents.

Part 1: The Decision Matrix (Troubleshooting Workflow)

Before starting your experiment, use this logic flow to select the correct solvent system.

SolubilityWorkflow Start START: Define Application AppType What is the end use? Start->AppType BioAssay Cellular/Enzymatic Assay (Aq. Buffer required) AppType->BioAssay Biological ChemSyn Chemical Synthesis (Organic solvent ok) AppType->ChemSyn Chemical CheckPH Is the buffer pH < 6.0? BioAssay->CheckPH AcidSol Strategy A: pH Manipulation Dissolve in dilute acid (HCl/Acetic) ChemSyn->AcidSol Use MeOH/DCM CheckPH->AcidSol Yes (Acidic) CoSolvent Strategy B: Co-solvent Spike Dissolve in DMSO -> Dilute into Buffer CheckPH->CoSolvent No (Neutral/Basic) Success Proceed with Experiment AcidSol->Success PrecipCheck Does it precipitate upon dilution? CoSolvent->PrecipCheck PrecipCheck->Success No (Clear) Advanced Strategy C: Complexation Use 20% HP-β-CD or Lipids PrecipCheck->Advanced Yes (Cloudy)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.

Part 2: Technical Troubleshooting & Protocols

Strategy A: pH Manipulation (The "Proton Switch")

Best for: Stock solutions, acidic mobile phases, and chemical synthesis.[2][3]

The primary amine on the propyl chain acts as a base. By lowering the pH below its pKa (approx. 10), you protonate the nitrogen (


), creating a highly soluble cationic salt.[2][3]

The Protocol:

  • Calculate: Determine the molarity required.

  • Acidify: Do not add water yet. Add 1.1 equivalents of 0.1 M HCl (or Acetic Acid) directly to the solid powder.

  • Dissolve: Vortex or sonicate.[1][2] The solid should dissolve rapidly as the salt forms in situ.

  • Dilute: Once dissolved, dilute to volume with water or buffer.

    • Warning: If you dilute into a high-pH buffer (pH > 8), the free base may crash out.[2]

Strategy B: The DMSO "Spike" Method

Best for: High-throughput screening (HTS) and cellular assays where pH must remain neutral.

If you cannot acidify your buffer, you must use a "miscible organic spike."[2][3]

The Protocol:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10–50 mM.

    • Tip: If the solid resists, warm the DMSO to 37°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do not pipette DMSO stock directly into the cell culture media.[1] This causes local high concentrations and immediate precipitation ("shocking" the compound).

    • Instead, prepare a 10x working solution in water or PBS.[2]

    • Add the DMSO stock dropwise to the vortexing water phase.

  • Final Dilution: Add the 10x solution to your assay well. Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[1][2]

Strategy C: Advanced Formulation (Cyclodextrins)

Best for: In vivo studies (IV/IP dosing) or stubborn precipitation issues.[2][3]

If the compound precipitates even with DMSO, the planar thiophene-amide core is likely stacking. Cyclodextrins (CDs) can encapsulate this hydrophobic core while keeping the hydrophilic amine exposed.

The Protocol:

  • Prepare a vehicle of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Add the compound to this vehicle.[1]

  • Sonicate for 10–20 minutes at ambient temperature.

  • The result should be a clear, stable solution suitable for injection.[2]

Part 3: Quantitative Data & Specifications

Table 1: Solubility Profile by Solvent System

Solvent SystemEstimated SolubilityMechanismSuitability
Water (pH 7) < 0.1 mg/mL (Poor)Neutral free base dominates; crystal packing prevents dissolution.[1]Not Recommended
0.1 M HCl (pH 1) > 10 mg/mL (High)Formation of Ammonium Chloride salt (

).[1]
Excellent for stocks
DMSO > 50 mg/mL (High)Dipolar aprotic solvent disrupts amide H-bonds.[1]Standard for HTS
Ethanol ~ 5-10 mg/mL (Mod)Solubilizes lipophilic core but less effective than DMSO.[1]Good for synthesis
PBS (pH 7.4) < 0.5 mg/mL (Poor)High salt content in PBS can suppress solubility (Common Ion Effect).[1][2]Caution required

Part 4: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Solvent Shock." When a hydrophobic molecule in DMSO hits an aqueous buffer, the DMSO diffuses away instantly, leaving the molecule "naked" in water.[2]

  • Fix: Use the Intermediate Dilution step described in Strategy B. Alternatively, ensure your media contains serum (BSA/FBS), as albumin can bind and solubilize the compound.[2]

Q2: Can I autoclave solutions of this compound? A: No. Primary amides (thiophene-2-carboxamide) can hydrolyze to carboxylic acids under high heat and pressure (autoclaving), releasing ammonia.[1][2]

  • Fix: Sterilize by filtration using a 0.22 µm PVDF or PES membrane filter.[1][2]

Q3: The compound is turning yellow in solution over time. Is it degrading? A: Thiophene derivatives are sensitive to oxidation, particularly in the presence of light. The amine group can also oxidize to an N-oxide or imine over time.[1]

  • Fix: Store stock solutions at -20°C, protected from light (amber vials), and under an inert atmosphere (nitrogen/argon) if possible.

Q4: I bought the "HCl salt" version, but it's still not dissolving in PBS. A: PBS (Phosphate Buffered Saline) has a pH of 7.[2]4. Even if you start with the HCl salt, the buffering capacity of PBS will strip the proton from the amine, reverting it to the insoluble free base.

  • Fix: Lower the pH of your buffer slightly (to pH 6.0–6.5) if your assay permits, or use a lower concentration of the compound.[2]

References

  • Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. Link

    • Context: foundational principles of solubility (LogP, H-bonding) applied to the thiophene-amide core.
  • Serajuddin, A. T. (2007).[1][2] "Salt formation to improve drug solubility."[1][2][4][5][6] Advanced Drug Delivery Reviews. Link

    • Context: Validates the "Strategy A" protocol for converting amine bases to salts to increase solubility by orders of magnitude.
  • Loftsson, T., & Brewster, M. E. (2010).[2][3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

    • Context: Authoritative source for "Strategy C," explaining the mechanism of encapsulating lipophilic guests (thiophene) in CD cavities.[2]

  • PubChem Compound Summary. "Thiophene-2-carboxamide derivatives." National Library of Medicine.[1] Link

    • Context: General physicochemical properties of the thiophene-carboxamide scaffold.[7][8]

Sources

Troubleshooting

Technical Support Center: Purification of Hydrophilic Thiophene Derivatives

Status: Operational Ticket ID: T-PHILE-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary Hydrophilic thiophene derivatives present a "schizophrenic" purification challenge....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-PHILE-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Hydrophilic thiophene derivatives present a "schizophrenic" purification challenge. The thiophene core is aromatic and lipophilic, while the functional groups rendering it hydrophilic (carboxylates, amines, sulfonates, or PEG chains) create high polarity. This duality often leads to phase collapse on standard C18 columns, irreversible adsorption on normal phase silica, and emulsions during liquid-liquid extraction.

This guide moves beyond standard protocols to address the specific physicochemical anomalies of these "amphiphilic" heterocycles.

Part 1: Diagnostic Triage (Start Here)

Q1: My compound elutes in the void volume (dead time) on a standard C18 column.

  • Diagnosis: You are likely experiencing "Phase Collapse" (Dewetting).[1][2] Standard C18 chains fold onto themselves in >95% aqueous mobile phases, expelling the solvent and losing surface area interaction.

  • Immediate Action: Switch to a C18-Aq (Aqueous) or Polar-Embedded stationary phase. Do not simply increase water content on a standard C18 column.

Q2: I see severe peak tailing or "shark-fin" peaks.

  • Diagnosis: Secondary silanol interactions. The sulfur in the thiophene ring is electron-rich; if your derivative has amines, they are interacting with acidic silanols on the silica backbone.

  • Immediate Action: Add a chaotic salt (e.g., 10-20 mM Ammonium Acetate) or switch to a HILIC mode if the compound is highly polar.

Q3: My product is an oil that refuses to crystallize.

  • Diagnosis: Common in thiophenes with flexible hydrophilic side chains (e.g., PEG-ylated thiophenes). The entropy of the chains prevents crystal lattice packing.

  • Immediate Action: Attempt "Trituration" rather than standard recrystallization. (See Module 3).

Part 2: Chromatography Troubleshooting

Scenario A: The "Too Polar for C18" Problem

If your thiophene derivative has a LogP < 0, standard Reverse Phase (RP) is often ineffective.

Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the "Gold Standard" for hydrophilic heterocycles. It creates a water-rich layer on the surface of a polar stationary phase.[3][4]

  • Stationary Phase: Amide-bonded silica or Zwitterionic (ZIC-HILIC). Avoid bare silica for thiophenes due to potential acid-catalyzed degradation.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Strategy:

    • Equilibration: 95% B (High Organic). Crucial: HILIC requires long equilibration (20-30 column volumes).

    • Elution: Gradient from 95% B to 60% B. (Note: Water is the "strong" solvent here).

Expert Insight: Thiophenes are UV-active. If using HILIC, avoid Acetone as a solvent; it absorbs UV and will mask your product. Use ACN.[3][5]

Scenario B: The "Phase Collapse" on Reverse Phase

If you must use Reverse Phase (e.g., for desalting), you cannot use a standard C18 column with 100% water.[2]

Protocol: Preventing Phase Collapse
  • Column Selection: Use a "C18-Aq" or "C18-PFP" (Pentafluorophenyl). These have hydrophilic end-capping or polar groups embedded in the alkyl chain to keep the pores wetted.

  • The "Pump-Shutoff" Test: If you stop the flow on a standard C18 column in 100% water, pressure is required to force water back into the pores (Laplace pressure). If retention times shift after a pump stop, your phase has collapsed.

Visualization: Column Selection Matrix

ColumnSelection Start Start: Analyze Thiophene Derivative LogP Is LogP < 0? (Highly Water Soluble) Start->LogP HILIC RECOMMENDATION: HILIC Mode LogP->HILIC Yes RP_Check RECOMMENDATION: Reverse Phase LogP->RP_Check No Ionizable Contains Amines/Acids? Col_Amide Use Amide or ZIC-HILIC (Prevents irreversible adsorption) Ionizable->Col_Amide Yes (Amine/Acid) HILIC->Ionizable Aq_Check Requires >95% Water to retain? RP_Check->Aq_Check C18_Std Standard C18 (OK if organic > 5%) Aq_Check->C18_Std No C18_Aq C18-Aq / Polar Embedded (Prevents Phase Collapse) Aq_Check->C18_Aq Yes

Figure 1: Decision matrix for selecting the correct stationary phase based on polarity and aqueous requirements.

Part 3: Workup & Isolation Challenges

Issue: The "Rag Layer" (Emulsions)

Hydrophilic thiophenes often act as surfactants, creating stable emulsions during DCM/Water or EtOAc/Water extractions.

Troubleshooting Protocol:

  • The "Salting Out" Method: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic thiophene derivative into the organic layer (Hofmeister effect).

  • The Filtration Trick: Emulsions are often stabilized by micro-precipitates. Filter the entire biphasic mixture through a pad of Celite 545 . The emulsion often breaks immediately in the receiving flask.

  • Solvent Switch: Avoid Ethyl Acetate. Use Dichloromethane (DCM) with 5-10% Isopropanol (IPA) . The IPA reduces surface tension and helps break the emulsion.

Issue: Palladium Removal (The "Sticky Catalyst")

Thiophenes are frequently synthesized via Suzuki or Stille couplings. Pd binds tightly to the sulfur in the thiophene ring and the hydrophilic nitrogens.

Data: Scavenger Efficiency for Thiophenes

Scavenger TypeFunctional GroupMechanismEfficiency (Hydrophilic Media)
SiliaMetS® Thiol -SH (Thiol)Ligand ExchangeHigh (Standard choice)
SiliaMetS® DMT DimercaptotriazineChelationVery High (Best for Pd(II))
Activated Carbon N/AAdsorptionLow (Loss of product)
Celite N/APhysicalNone

Protocol:

  • Dissolve crude thiophene in MeOH or Water/ACN.

  • Add SiliaMetS® DMT (4 equivalents relative to residual Pd).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm membrane.

Part 4: Stability & Storage

Critical Warning: Thiophenes are electron-rich and prone to oxidation and polymerization, especially in acidic media.

  • Acid Sensitivity: Avoid using Trifluoroacetic Acid (TFA) in your HPLC mobile phase if possible. TFA can induce acid-catalyzed polymerization of thiophenes over time.

    • Alternative: Use Formic Acid (0.1%) or Ammonium Formate.

  • Light Sensitivity: Store all hydrophilic thiophene fractions in amber vials immediately. Sulfur oxidation (to sulfoxides/sulfones) is accelerated by light in aqueous solution.

Visualization: The "Crash-Out" Isolation Logic

IsolationLogic Crude Crude Hydrophilic Thiophene Oil Trituration Trituration Strategy Crude->Trituration Solvents Solvent A: Good Solubility (e.g., DCM) Solvent B: Anti-Solvent (e.g., Hexane/Ether) Trituration->Solvents Process 1. Dissolve in min. Vol Solvent A 2. Add Solvent B dropwise until cloudy 3. Sonicate Solvents->Process Result Amorphous Solid / Powder (Filterable) Process->Result

Figure 2: Trituration strategy for isolating amorphous hydrophilic thiophenes that refuse to recrystallize.

References

  • Biotage. (2023).[6][7] Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? Biotage Blog.[8] [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview. [Link]

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns.[2] Welch Materials Technical Guide. [Link]

  • Garrett, A. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. [Link]

  • Tosoh Bioscience. (2011). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Online. [Link]

Sources

Optimization

Optimizing reaction conditions for thiophene carboxamide formation

Technical Support Center: Thiophene Carboxamide Synthesis Topic: Optimizing Reaction Conditions for Thiophene Carboxamide Formation Ticket ID: #TC-Ojt92-X Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene Carboxamide Synthesis Topic: Optimizing Reaction Conditions for Thiophene Carboxamide Formation Ticket ID: #TC-Ojt92-X Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thiophene Challenge

Synthesizing thiophene carboxamides presents a unique set of challenges compared to standard benzamides. The thiophene ring is electron-rich (π-excessive), making it susceptible to electrophilic attacks and oxidative degradation. Furthermore, thiophene-2-carboxylic acids are prone to thermal decarboxylation due to the stability of the resulting C2-anion/radical.

This guide moves beyond generic amide coupling protocols. It prioritizes T3P® (Propanephosphonic acid anhydride) as the primary reagent for difficult thiophene couplings, supported by alternative high-energy pathways for non-nucleophilic amines.

Critical Decision Matrix: Reagent Selection

Do not default to EDC/NHS. Use the following logic to select the optimal coupling system for your specific thiophene substrate.

ReagentSelection Start START: Thiophene Acid + Amine CheckAmine Check Amine Nucleophilicity Start->CheckAmine WeakNuc Weak Nucleophile (e.g., Aniline, Heterocycle) CheckAmine->WeakNuc pKa < 4 StrongNuc Strong Nucleophile (e.g., Alkyl Amine) CheckAmine->StrongNuc pKa > 9 CheckSterics Check Steric Hindrance / Epimerization Risk WeakNuc->CheckSterics RouteC Route C: EDC + HOBt/Oxyma StrongNuc->RouteC Standard Coupling RouteA Route A: T3P (50% in EtOAc) + Pyridine/DIPEA CheckSterics->RouteA High Risk / Sensitive RouteB Route B: Acid Chloride (Oxalyl Chloride/DMF) CheckSterics->RouteB Brute Force Required

Figure 1: Decision logic for selecting coupling reagents based on amine nucleophilicity and steric constraints.

Optimized Protocols

Protocol A: The "Gold Standard" T3P Coupling

Recommended for: Sterically hindered thiophenes, electron-deficient amines, and scale-up.

Why T3P? Unlike HATU, T3P produces water-soluble byproducts, simplifying purification.[1] It acts as a cyclic anhydride, minimizing epimerization and driving the reaction through entropy.

Materials:

  • Thiophene carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve the acid and base in EtOAc (0.2 M concentration). Stir at 0°C for 5 minutes.

  • Amine Addition: Add the amine in one portion.

  • Activation: Add T3P solution dropwise over 5 minutes at 0°C.

    • Technical Note: T3P requires a base to form the active acyl phosphonate species. Adding it last ensures the acid is deprotonated first.

  • Reaction: Allow to warm to RT. Monitor via LCMS (typically complete in 1-4 hours).

  • Workup (Critical):

    • Wash organic layer with Water (x2).[2]

    • Wash with 10% Citric Acid (removes unreacted amine/pyridine).

    • Wash with Sat. NaHCO₃ (removes unreacted thiophene acid).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: The "Brute Force" Acid Chloride Route

Recommended for: Extremely unreactive anilines where T3P fails.

Why Oxalyl Chloride? Thionyl chloride (SOCl₂) generates HCl and heat, which can decarboxylate thiophene-2-carboxylic acids. Oxalyl chloride allows for milder activation at lower temperatures.

Step-by-Step:

  • Suspend thiophene acid in dry DCM (0.2 M) under N₂.

  • Add catalytic DMF (1-2 drops).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Stir at RT for 1 hour until solution clears.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in dry DCM.

  • Coupling: Add this solution dropwise to a mixture of Amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

Troubleshooting Guide

Issue 1: Decarboxylation of Thiophene-2-Carboxylic Acid

Symptom: Loss of starting material; formation of unsubstituted thiophene byproduct (observed in LCMS). Root Cause: The 2-position of thiophene is electron-rich. High temperatures or strong acidic conditions stabilize the transition state for decarboxylation. Fix:

  • Avoid Reflux: Never reflux thiophene-2-carboxylic acids in thionyl chloride.

  • Switch to Route A (T3P): Runs at room temperature.

  • Buffer the Reaction: Ensure at least 2.5 equiv of base is present before adding the activating agent.

Issue 2: "Black Tar" Formation / Decomposition on Silica

Symptom: Product degrades during column chromatography; streaks on TLC. Root Cause: Thiophene carboxamides can be acid-sensitive. Silica gel is slightly acidic (pH 4-5), causing protonation of the thiophene ring or hydrolysis. Fix:

  • Neutralize Silica: Pre-wash the silica column with 1% Et₃N in Hexanes/EtOAc.

  • Use Alumina: Switch to neutral alumina stationary phase.

  • Recrystallization: Thiophene amides often crystallize well from EtOH/Water or Toluene/Heptane, bypassing silica entirely.

Comparative Data: Coupling Agents

FeatureT3P (Propanephosphonic acid anhydride) HATU / HBTU EDC / HOBt Thionyl Chloride
Reactivity HighVery HighModerateExtreme
Epimerization Very LowLowModerateN/A (Achiral)
Byproducts Water-soluble (Easy removal)Tetramethylurea (Hard to remove)Urea (Precipitates)SO₂, HCl (Gas)
Thiophene Suitability Excellent (Mild, buffered)Good (But expensive)Fair (Often fails for anilines)Poor (Risk of decarboxylation)

Workflow Visualization: Purification Logic

WorkupFlow Crude Crude Reaction Mix AcidWash Wash: 10% Citric Acid Crude->AcidWash Removes Amine/Base BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Removes Acid/T3P CheckPurity Check Purity (LCMS/TLC) BaseWash->CheckPurity Recryst Recrystallize (EtOH or Toluene) CheckPurity->Recryst Solid, >85% Pure Column Column Chromatography (Buffered Silica) CheckPurity->Column Oil / Complex Mix

Figure 2: Optimized workup and purification workflow for thiophene carboxamides.

FAQ: Rapid Fire Technical Support

Q: Can I use DMF as a solvent for T3P coupling? A: Yes, but T3P is supplied in EtOAc or DMF. If using DMF, ensure an aqueous workup with LiCl (5% solution) is used to wash away the DMF, otherwise, the product will remain in the organic phase with residual solvent.

Q: My thiophene amine is an HCl salt. Do I need to free-base it first? A: No, but you must adjust the stoichiometry of your base. Add 1 extra equivalent of DIPEA or Pyridine to neutralize the HCl salt in situ before adding the coupling reagent.

Q: Why is the 3-position coupling harder than the 2-position? A: Actually, the 2-position is more reactive but also more unstable. The 3-position is sterically adjacent to the bulky sulfur lone pairs (if 2-substituted) or the 4-position, but it is generally more thermally stable. If 3-coupling fails, it is usually steric; switch to the Acid Chloride method (Protocol B).

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Patterson, J. M. (1953). "3-Thenoic Acid (Thiophene-3-carboxylic acid) Synthesis." Organic Syntheses.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[3]

  • Archimica (Euticals). "T3P® (Propanephosphonic Acid Anhydride) Technical Guide."

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-(3-Aminopropyl)thiophene-2-carboxamide

[1] Part 1: Executive Summary & Stability Verdict Compound Overview: 5-(3-Aminopropyl)thiophene-2-carboxamide is a bifunctional scaffold featuring an electron-rich thiophene ring and a nucleophilic primary amine linked b...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Stability Verdict

Compound Overview: 5-(3-Aminopropyl)thiophene-2-carboxamide is a bifunctional scaffold featuring an electron-rich thiophene ring and a nucleophilic primary amine linked by a propyl chain. While the carboxamide linkage is robust, the primary amine and thiophene core present specific stability challenges in dimethyl sulfoxide (DMSO).

Stability Verdict:

  • Solid State: Highly stable when stored desiccated at -20°C.

  • DMSO Solution: Conditionally Stable.

    • Short-term (Hours/Days): Stable at Room Temperature (RT) if protected from light.

    • Long-term (Weeks/Months):Risk of degradation. Primary amines can react with trace formaldehyde impurities in aged DMSO. Thiophenes are susceptible to photo-oxidation.

    • Recommended Storage: -20°C or -80°C in single-use aliquots, protected from light and moisture.

Part 2: Technical Troubleshooting Guide (Q&A)

Category 1: Solubility & Precipitation

Q1: I dissolved the compound in DMSO at 50 mM, but a precipitate formed after freezing and thawing. Is the compound degraded? Diagnosis: Likely physical precipitation , not chemical degradation. Technical Insight: DMSO has a high freezing point (18.5°C). Upon freezing, the "freeze concentration" effect occurs, where the solvent crystallizes first, forcing the solute into a supersaturated state that may crash out. Additionally, DMSO is hygroscopic; absorbed atmospheric water decreases the solubility of organic compounds. Solution:

  • Warm & Vortex: Place the vial in a 37°C water bath for 5–10 minutes and vortex vigorously.

  • Sonication: If solids persist, sonicate for 30 seconds (pulse mode) to disrupt crystal lattices.

  • Prevention: Do not store at concentrations near the saturation limit (typically >50 mM). Store at 10–20 mM to allow a safety margin.

Q2: My DMSO stock solution turned from colorless to light yellow after 2 weeks at room temperature. Can I still use it? Diagnosis: Oxidative degradation or impurity reaction. Technical Insight:

  • Thiophene Oxidation: The thiophene ring is electron-rich and can undergo photo-oxidation to form sulfoxides or ring-opening products under ambient light.

  • Amine Reactivity: DMSO decomposes slowly to form trace formaldehyde and dimethyl sulfide. The primary amine on your compound can react with formaldehyde to form a Schiff base (imine) or hemiaminal, often resulting in yellow discoloration. Action:

  • Run LC-MS: Check for a mass shift of +12 Da (methyl) or +14 Da (methylene) or +16 Da (oxidation).

  • Discard: If purity is <95%, discard the stock.

  • Corrective Measure: Always use Anhydrous, Analytical Grade DMSO (packed under argon/nitrogen) and store in amber vials.

Category 2: Chemical Reactivity & Handling[1][2]

Q3: Can I dilute the DMSO stock directly into cell culture media? Diagnosis: Yes, but watch for "Crash-out." Technical Insight: The rapid change in polarity from DMSO (dielectric constant


) to water (

) can cause hydrophobic compounds to precipitate instantly. Protocol:
  • Stepwise Dilution: Perform an intermediate dilution in PBS or media without serum first, or add the DMSO stock dropwise while vortexing the media.

  • Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity masking the compound's effects.

Q4: Is the hydrochloride salt form more stable in DMSO than the free base? Diagnosis: Yes, generally. Technical Insight: Protonation of the primary amine (forming


) reduces its nucleophilicity, preventing it from reacting with electrophilic impurities (like aldehydes) in the DMSO. However, the salt form may be slightly less soluble in pure DMSO than the free base.
Recommendation:  If you have the choice, store the HCl salt  for longer shelf-life.

Part 3: Critical Mechanisms & Visualizations

Degradation Risks in DMSO

The following diagram illustrates the specific chemical risks associated with the 5-(3-Aminopropyl)thiophene-2-carboxamide structure in DMSO storage.

G Compound 5-(3-Aminopropyl) thiophene-2-carboxamide Stable Stable Solution (>98% Purity) Compound->Stable Stored -20°C Dark/Argon SchiffBase Schiff Base / Imine (Yellowing) Compound->SchiffBase Reaction with Primary Amine Precipitate Precipitation (Solubility Drop) Compound->Precipitate Reduced Solubility Oxidation Thiophene S-Oxide (Degradation) Compound->Oxidation Photo-oxidation DMSO_Fresh Fresh Anhydrous DMSO DMSO_Fresh->Compound Dissolution DMSO_Aged Aged/Wet DMSO HCHO Formaldehyde (Impurity) DMSO_Aged->HCHO Decomposition Water Water (Hygroscopy) DMSO_Aged->Water Absorption HCHO->SchiffBase Water->Precipitate Oxygen Oxygen/UV Oxygen->Oxidation

Figure 1: Mechanistic pathways affecting stability. The primary amine is vulnerable to aldehyde impurities in aged DMSO, while the thiophene ring is sensitive to photo-oxidation.

Recommended Handling Workflow

Follow this logic flow to ensure maximum data integrity.

Workflow Start Receive Solid Compound Dissolve Dissolve in Anhydrous DMSO (Grade: >99.9%, <0.05% Water) Start->Dissolve Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Dissolve->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store Use Thaw at 37°C (Vortex until Clear) Store->Use Check Visual Inspection (Precipitate? Yellowing?) Use->Check Experiment Proceed to Experiment Check->Experiment Clear Fix Sonicate / Warm Check->Fix Precipitate Discard Discard Stock Check->Discard Color Change Fix->Check

Figure 2: Standard Operating Procedure (SOP) for handling thiophene-carboxamide derivatives in DMSO.

Part 4: Standardized Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable stock solution minimizing water and oxygen introduction.

Materials:

  • 5-(3-Aminopropyl)thiophene-2-carboxamide (Solid).

  • DMSO, Anhydrous (Sigma-Aldrich 276855 or equivalent, stored over molecular sieves).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Argon or Nitrogen gas stream (optional but recommended).

Procedure:

  • Calculate: Determine the volume of DMSO required.

    • Formula:

      
      
      
    • Example: For 5 mg of HCl salt (MW ~220.7 g/mol ) at 10 mM:

      
      .
      
  • Equilibrate: Allow the DMSO bottle and compound vial to reach room temperature before opening to prevent water condensation.

  • Dissolve: Add DMSO to the solid. Vortex for 30–60 seconds.

    • Note: If the solution is cloudy, warm to 37°C for 5 mins.

  • Aliquot: Immediately dispense into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Seal: Flush the headspace of each vial with Argon/Nitrogen before capping.

  • Store: Place in a light-tight box at -20°C.

Protocol B: QC Check via HPLC-UV

Frequency: Perform if stock is >3 months old or visual changes occur.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiophene absorption) and 210 nm (Amide/Amine).

  • Acceptance Criteria: Purity > 95%. Look for new peaks at higher retention times (potential dimers or oxidation products).

Part 5: Data Summary Table

ParameterSpecification / RecommendationRationale
Solvent Choice Anhydrous DMSO (>99.9%)Minimizes hydrolysis; prevents amine-aldehyde reactions.
Solubility Limit ~50 mM (Empirical Estimate)Thiophene core is lipophilic; amine salt improves polarity.
Storage Temp -20°C or -80°CSlows kinetic degradation rates.
Light Sensitivity High (Protect from Light)Thiophenes are photosensitive; prevents ring oxidation.
Container Amber Glass / PolypropyleneBlocks UV; glass prevents plasticizer leaching.
Max Freeze-Thaw < 5 CyclesPrevents physical precipitation and crystal growth.

References

  • PubChem. 5-[(3-Aminophenyl)amino]-4-phenyl-thiophene-2-carboximidamide (Analogous Structure).[1] National Library of Medicine. [Link]

  • Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions.[2][3][4] Journal of Biomolecular Screening. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.[3][4] Journal of Biomolecular Screening. [Link]

  • Balakin, K. V., et al. (2006). Thiophene-2-carboxamides as a novel class of potent antitumor agents.[5] (Contextual reference for scaffold stability). [Link]

Sources

Optimization

Minimizing side reactions in aminopropyl thiophene synthesis

Topic: Minimizing Side Reactions in Aminopropyl Thiophene Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1] Introduction: The Chemist's Dilemma Synthesizing 3-(aminoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Aminopropyl Thiophene Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]

Introduction: The Chemist's Dilemma

Synthesizing 3-(aminopropyl)thiophene (or its 2-isomer) presents a classic chemoselectivity challenge.[1] You are attempting to generate a nucleophilic primary amine on a side chain while preserving an electron-rich, acid-sensitive heteroaromatic ring.

The sulfur atom in the thiophene ring is a "double agent":

  • Catalyst Poison: It binds irreversibly to heterogeneous metal catalysts (Pd, Pt, Ni), halting hydrogenation.[1]

  • Polymerization Initiator: The electron-rich ring is prone to oxidative polymerization or acid-catalyzed oligomerization, often resulting in "black tar" rather than the desired amine.

This guide provides troubleshooting workflows to navigate these competing reactivities.

Module 1: Critical Troubleshooting (Q&A)

Category A: Reaction Mixture Appearance & Stability

Q1: My reaction mixture turned into a black, insoluble tar during the reduction of 3-(3-thienyl)propionitrile. What happened? Diagnosis: You likely triggered oxidative polymerization or acid-catalyzed oligomerization . Mechanism: Thiophenes are sensitive to Lewis acids. If you used Aluminum Chloride (


) with 

(a common method to boost LAH reactivity), the

likely coordinated to the thiophene sulfur or the

-carbon, initiating cationic polymerization.[1] Corrective Action:
  • Switch Reagents: Use Borane-THF (

    
    ) .[1][2] It is a neutral electrophilic reducing agent that effectively reduces nitriles/amides to amines without activating the thiophene ring toward polymerization.
    
  • Temperature Control: Maintain reaction temperature below

    
     during the addition phase.
    

Q2: The product smells strongly of sulfur and the yield is <10% after using Raney Nickel. Why? Diagnosis: Hydrodesulfurization (Ring opening).[1] Mechanism: Raney Nickel is a powerful desulfurizing agent. It inserts into the C-S bonds of the thiophene ring, stripping the sulfur and converting the aromatic ring into an aliphatic chain (e.g., butylamine derivatives). Corrective Action:

  • Avoid Raney Ni: Unless specifically deactivated (e.g., W2 form under mild conditions), it is unsuitable for thiophene derivatives.[1]

  • Alternative: Use Cobalt boride (

    
    ) generated in situ (
    
    
    
    ) if you must use a metal-borohydride system, as it is less prone to desulfurization than Nickel.[1]
Category B: Impurity Profile (MS/NMR)

Q3: LC-MS shows a significant M+ mass corresponding to a secondary amine (Dimer).[1] How do I prevent this? Diagnosis: Over-alkylation during direct substitution or reductive amination. Context: If you reacted 3-(3-thienyl)propyl bromide with ammonia, the product primary amine is more nucleophilic than ammonia, attacking another bromide molecule.[1] Corrective Action:

  • The "Gabriel" Fix: Switch to the Gabriel Synthesis . Use Potassium Phthalimide to introduce the nitrogen.[3][4] The phthalimide anion is singly nucleophilic and cannot over-alkylate.

  • The "Azide" Fix: Convert the bromide to an azide (

    
    ) and reduce with Staudinger conditions (
    
    
    
    ). This guarantees a primary amine.

Module 2: Strategic Decision Pathways

Selecting the correct synthetic route is the primary defense against side reactions.

SynthesisStrategy Start Start: Target Aminopropyl Thiophene Precursor What is your starting material? Start->Precursor Route_Nitrile Nitrile/Amide (Reduction Route) Precursor->Route_Nitrile Has C=O or CN Route_Halide Alkyl Halide (Substitution Route) Precursor->Route_Halide Has Br/I/OTs Decision_Red Select Reducing Agent Route_Nitrile->Decision_Red Method_Ammonia Direct NH3 Substitution Route_Halide->Method_Ammonia Method_Gabriel Gabriel Synthesis (Phthalimide) Route_Halide->Method_Gabriel Method_Azide Azide Substitution (NaN3 -> Reduction) Route_Halide->Method_Azide Method_H2 Cat. Hydrogenation (Pd/C, Raney Ni) Decision_Red->Method_H2 Method_LAH LiAlH4 Decision_Red->Method_LAH Method_BH3 Borane-THF (Recommended) Decision_Red->Method_BH3 Risk_Poison RISK: Catalyst Poisoning & Desulfurization Method_H2->Risk_Poison Risk_Poly RISK: Ring Polymerization (if acidic workup) Method_LAH->Risk_Poly Temp > 0°C Success_Red High Yield Intact Ring Method_BH3->Success_Red Risk_Dimer RISK: Secondary Amine (Over-alkylation) Method_Ammonia->Risk_Dimer Success_Sub Pure Primary Amine Method_Gabriel->Success_Sub Method_Azide->Success_Sub

Figure 1: Decision tree for selecting the optimal synthetic route based on precursor availability and side-reaction risks.

Module 3: Comparative Data & Chemoselectivity

The following table summarizes the compatibility of common reducing agents with thiophene substrates.

Reducing AgentPrimary MechanismThiophene CompatibilityMajor Side Reaction RiskRecommendation
Borane-THF (

)
Electrophilic HydrideHigh Alcohol formation (if ester present)Preferred for Nitriles/Amides.[1]

(Ether)
Nucleophilic HydrideModerateRing Polymerization (Tars)Use at

; Avoid Lewis Acid additives.[1]

/ Pd/C
Surface HydrogenationLow Catalyst Poisoning (S-binding)Avoid. Sulfur kills the catalyst immediately.[1]
Raney Nickel Surface HydrogenationVery Low Desulfurization (Ring Opening)Avoid. Destroys the thiophene ring.[1]

/

Complex HydrideModerateBoride precipitationGood alternative if Borane is unavailable.[1]

Module 4: "Gold Standard" Protocol

Protocol: Borane Reduction of 3-Thiophene-Propionitrile

This method minimizes polymerization risks by avoiding strong Lewis acids and high temperatures.[1]

Reagents:

  • Substrate: 3-(3-thienyl)propionitrile (1.0 equiv)[1]

  • Reagent: Borane-THF complex (1.0 M in THF, 3.0 equiv)[1]

  • Solvent: Anhydrous THF (degassed)

  • Quench: Methanol (MeOH)[1]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon. Thiophene chemistry requires strict exclusion of oxygen to prevent oxidative tars.

  • Solvation: Dissolve the nitrile in anhydrous THF (0.5 M concentration).

  • Controlled Addition: Cool the solution to

    
     . Add 
    
    
    
    dropwise via syringe.[1]
    • Why? Exothermic addition can trigger local heating and polymerization.

  • Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by TLC.[5] The intermediate borane-amine complex may streak; look for disappearance of nitrile.

  • The "Double Quench":

    • Cool to

      
      . Carefully add Methanol  until gas evolution ceases.
      
    • Critical Step: Add 1M HCl (aqueous) and reflux for 1 hour.

    • Mechanism:[3][6][7][8][9][10][11] This breaks the strong Boron-Nitrogen bond in the amine-borane complex. Without this acid reflux, you will isolate the complex, not the free amine.[1]

  • Isolation: Basify with NaOH to pH 10, extract with DCM, dry over

    
    , and concentrate.
    

Module 5: Mechanism of Failure (Visualized)

Understanding how the reaction fails is key to prevention.

SideReactions Thiophene Thiophene Ring (Electron Rich) Binding Sulfur Lone Pair Coordinates Metal Thiophene->Binding + Catalyst Cation Cationic Intermediate Thiophene->Cation + Acid/Oxidant Catalyst Metal Catalyst (Pd, Pt, Ni) Poisoning Catalyst Poisoning (Active Sites Blocked) Binding->Poisoning Reversible/Irreversible Desulfurization C-S Bond Insertion (Ring Opening) Binding->Desulfurization High Temp / Raney Ni Acid Lewis Acid / H+ Polymer Polythiophene (Black Tar) Cation->Polymer Chain Growth

Figure 2: Mechanistic pathways leading to common failures: Catalyst poisoning via sulfur coordination and acid-catalyzed polymerization.[1]

References

  • Reduction of Nitriles to Amines

    • Brown, H. C., & Choi, Y. M. (1981).[1] The reaction of nitriles with borane-tetrahydrofuran.[2] A convenient general synthesis of amines.

    • Source: [J. Org.[1] Chem., 46(22), 4541–4543]([Link]1]

  • Thiophene Polymerization Mechanisms

    • Tour, J. M., et al. (1991).[1] Synthesis and properties of polythiophenes.

    • Source:[1]

  • Catalyst Poisoning by Sulfur

    • Maxted, E. B. (1951).[1] The Poisoning of Metallic Catalysts.

    • Source:[1]

  • Gabriel Synthesis Application

    • Gibson, M. S., & Bradshaw, R. W. (1968).[1] The Gabriel Synthesis of Primary Amines.

    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Thiophene Amides

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Thiophene amides are critical pharmacophores in modern drug discovery, serving as scaffolds for VEGFR inhibitors, PTP1B inhibitors, and various kinase antagonists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Thiophene amides are critical pharmacophores in modern drug discovery, serving as scaffolds for VEGFR inhibitors, PTP1B inhibitors, and various kinase antagonists.[1] While the amide bond offers structural rigidity, the thiophene ring introduces a unique metabolic and environmental liability: S-oxidation .

Unlike benzene analogs, the thiophene ring is electron-rich and highly susceptible to electrophilic attack and oxidation at the sulfur atom. When coupled with an amide, the stability profile becomes a tug-of-war between the resonance stabilization of the amide and the oxidative lability of the heterocycle.

This guide provides a root-cause analysis of degradation vectors and a validated storage protocol to ensure experimental reproducibility.

Critical Degradation Vectors (The "Why")

To prevent degradation, one must understand the molecular mechanisms driving it. Thiophene amides fail primarily through three pathways:

Vector A: S-Oxidation (The "Yellowing" Phenomenon)

The sulfur atom in the thiophene ring is a nucleophile. Upon exposure to atmospheric oxygen (auto-oxidation) or singlet oxygen (photo-oxidation), it forms thiophene S-oxide and subsequently thiophene S-dioxide (sulfone) .[1]

  • Mechanism: The S-oxide is non-aromatic and highly reactive acting as a diene in Diels-Alder reactions, leading to dimerization and polymerization.

  • Visual Indicator: Samples turn from white/off-white to yellow or brown.

  • Mass Spec Signature: Appearance of

    
     (sulfoxide) and 
    
    
    
    (sulfone) peaks.[1]
Vector B: Photochemical Instability

Thiophene derivatives have high UV absorption coefficients. UV irradiation excites the


-system, facilitating the formation of singlet oxygen (

) which attacks the ring.
  • Impact: Ring cleavage or rearrangement to furan derivatives.

  • Protocol Implication: Amber glass is not a suggestion; it is a requirement.

Vector C: Amide Hydrolysis

While the thiophene ring is the primary weak point, the amide bond is susceptible to hydrolysis under acidic or basic conditions, cleaving into the corresponding thiophene carboxylic acid and amine .

  • Thiophene Effect: The electron-rich thiophene ring generally makes the amide carbonyl less electrophilic than in benzamides, offering some resistance to nucleophilic attack (hydrolysis). However, strong acids or bases will still cleave this bond.[1]

Storage Protocol Matrix (The "How")

The following matrix defines the Standard Operating Procedure (SOP) for handling thiophene amides.

Table 1: Stability & Storage Conditions
ParameterSolid State (Powder)Solution State (DMSO/MeOH)Risk Factor
Temperature -20°C (Long term)-80°C (Critical)Heat accelerates S-oxidation kinetics.[1]
Atmosphere Argon or Nitrogen FlushDegassed Solvent + ArgonOxygen is the primary degradant.
Container Amber Glass Vial (Teflon lined)Amber Glass / AliquotedUV light triggers ring destabilization.[1]
Desiccation Required (Silica/Drierite)Molecular Sieves (3Å or 4Å)Moisture catalyzes amide hydrolysis.[1]
Shelf Life 12-24 Months< 1 MonthSolutions degrade 100x faster than solids.
Step-by-Step Storage Workflow
  • Aliquot Immediately: Never freeze-thaw the bulk stock. Upon receipt, weigh out single-use aliquots.

  • Inert Gas Purge: Gently flow Argon gas over the solid for 15-30 seconds to displace headspace oxygen before capping. Note: Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket."[1]

  • Seal: Use Parafilm® over the cap to prevent moisture ingress during freezer storage.

  • Thawing: Allow the vial to reach room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.

Troubleshooting & Diagnostic Logic

Use the following decision tree to diagnose sample failure.

Diagnostic Flowchart (Graphviz)[1]

ThiopheneDegradation Start Sample Issue Detected Visual Visual Inspection: Color Change? Start->Visual Yellow Yellow/Brown Discoloration Visual->Yellow Yes White No Color Change (White/Off-White) Visual->White No Oxidation Diagnosis: S-Oxidation / Dimerization Yellow->Oxidation LCMS Run LC-MS/HPLC White->LCMS MassShift Mass Shift Observed? LCMS->MassShift MassShift->Oxidation M+16 / M+32 Hydrolysis Diagnosis: Amide Hydrolysis MassShift->Hydrolysis M - Amine Purity Diagnosis: Solvent Contamination or Aggregation MassShift->Purity No Shift Action1 Action: Check Argon Seal & Light Protection Oxidation->Action1 Action2 Action: Check pH of Buffer & Water Content Hydrolysis->Action2

Figure 1: Diagnostic decision tree for identifying degradation pathways in thiophene amides based on visual cues and mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: My thiophene amide turned yellow in DMSO overnight. Is it still usable?

  • Technical Insight: Likely not. DMSO is hygroscopic and can act as a mild oxidant under certain conditions. The yellowing indicates the formation of conjugated byproducts (dimers) or S-oxides.

  • Action: Run an LC-MS. If the purity is <95%, discard. For future experiments, use anhydrous DMSO and store aliquots at -80°C.

Q2: Can I use acidic conditions to solicit solubility?

  • Technical Insight: Thiophene amides are generally stable in mild acid (pH 4-6).[1] However, strong acids (pH < 2) combined with the electron-rich thiophene ring can induce electrophilic substitution or accelerate amide hydrolysis.[1]

  • Action: Use mild buffers. If acid is required for LC-MS, 0.1% Formic Acid is safe for short-term exposure, but do not store the compound in acidic media.[1]

Q3: I see an M+32 peak in my mass spec. What is this?

  • Technical Insight: This corresponds to the addition of two oxygen atoms, indicating the formation of the thiophene sulfone (

    
    ). This is a non-reversible oxidative degradation product.
    
  • Action: Your storage container likely has an air leak. Ensure caps are Teflon-lined and parafilmed.

References

  • BenchChem. (2025).[2] Technical Support Center: Stability of Thiophene-Containing Compounds. Retrieved from [1][2]

  • Dansette, P. M., et al. (2005).[1][3] Metabolic oxidative cleavage of thioesters: evidence for the formation of sulfenic acid intermediates. Chemical Research in Toxicology.

  • Soderberg, T. (2022).[1] Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Retrieved from [1]

  • Djouambi, N., et al. (2018).[1] New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Retrieved from

  • Rivnay Research Group. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. ACS Applied Electronic Materials. Retrieved from

Sources

Optimization

Technical Support Center: pH Stability of 5-(3-Aminopropyl)thiophene-2-carboxamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(3-Aminopropyl)thiophene-2-carboxamide. It addresses potential pH stability challenges you may...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(3-Aminopropyl)thiophene-2-carboxamide. It addresses potential pH stability challenges you may encounter during experimental work and offers structured troubleshooting advice and validated protocols.

Frequently Asked Questions (FAQs)

Q1: My 5-(3-Aminopropyl)thiophene-2-carboxamide solution turned cloudy after adjusting the pH. What is the cause?

A1: This is likely due to pH-dependent solubility changes. The 5-(3-Aminopropyl)thiophene-2-carboxamide molecule contains a primary amine on the propyl side chain, which has a basic pKa (typically ~9-10 for similar alkylamines).

  • At acidic to neutral pH (pH < 8): The amine group is protonated (-NH3+), making the molecule more water-soluble.

  • At basic pH (pH > 9): The amine group is deprotonated (-NH2), rendering the molecule less polar and significantly reducing its aqueous solubility, which can lead to precipitation.

Actionable Advice:

  • Confirm the pKa of your compound if possible.

  • For experiments requiring basic conditions, consider using a co-solvent (e.g., DMSO, ethanol) or reducing the compound's concentration.

  • Always prepare stock solutions in a suitable solvent (like DMSO) and dilute them into the final aqueous buffer last, with vigorous mixing.

Q2: I am observing a loss of my compound over time in my assay medium (pH 7.4). What degradation pathways should I be concerned about?

A2: At physiological pH and under typical laboratory conditions, two primary degradation pathways are of concern for this molecule:

  • Hydrolysis of the Carboxamide Bond: While amides are generally stable, they can undergo hydrolysis to form 5-(3-Aminopropyl)thiophene-2-carboxylic acid and ammonia. This reaction is catalyzed by both acidic and basic conditions, although the rate at pH 7.4 is expected to be slow unless elevated temperatures are used.[1][2]

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[3] Oxidation can lead to the formation of sulfoxides or other degradation products, which may alter the compound's activity and chromatographic profile.[3]

Q3: What are the ideal storage conditions for solid and solution forms of 5-(3-Aminopropyl)thiophene-2-carboxamide?

A3:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, and in a desiccator at low temperature (-20°C is recommended for long-term storage). This minimizes exposure to light, moisture, and oxygen.[3]

  • Solutions:

    • Stock Solutions (in organic solvent like DMSO): Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use amber vials to protect from light.

    • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Due to the potential for hydrolysis and oxidation, storing the compound in aqueous buffers for extended periods is not advisable. If temporary storage is necessary, keep the solution on ice and protected from light for the shortest duration possible.

Q4: My HPLC chromatogram shows a new peak appearing over time. How can I identify if it's a degradant?

A4: The appearance of a new peak, especially one that grows over time as the main peak decreases, is a strong indicator of degradation. To confirm and identify the degradant, you should:

  • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) to generate potential degradants.[4][5] This helps to confirm which peaks on your chromatogram are related to your compound.

  • Use Mass Spectrometry (LC-MS): This is the most powerful tool for this task. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent compound and the new peak. The mass difference can often provide a definitive clue about the chemical modification (e.g., a +16 Da shift often indicates oxidation; a +1 Da shift could indicate hydrolysis).

  • Analyze Peak Area Trends: In a stability study, the peak area of your parent compound should decrease while the peak area of the degradant(s) should increase. Ensure that the total peak area (mass balance) remains relatively constant if the degradants have similar UV absorbance characteristics.[6]

Troubleshooting Guide for Stability Issues

If you are facing inconsistent results, loss of activity, or unexpected analytical profiles, this guide will help you diagnose the root cause.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to identify and resolve stability problems with your 5-(3-Aminopropyl)thiophene-2-carboxamide solutions.

G start Start: Inconsistent Experimental Results check_purity Step 1: Verify Initial Purity (LC-MS, NMR) start->check_purity impure Outcome: Compound is Impure check_purity->impure No pure Outcome: Compound is Pure check_purity->pure Yes purify Action: Re-purify or Synthesize New Batch impure->purify check_solubility Step 2: Assess Solubility in Assay Buffer (Visual Inspection, pH check) pure->check_solubility precipitate Outcome: Precipitation Observed check_solubility->precipitate No soluble Outcome: Solution is Clear check_solubility->soluble Yes adjust_sol Action: Modify Formulation - Lower Concentration - Add Co-solvent (e.g., DMSO) - Adjust pH if possible precipitate->adjust_sol run_stability Step 3: Perform Time-Course Stability Study (Incubate in buffer, analyze by HPLC at t=0, 2, 4, 24h) soluble->run_stability degradation Outcome: Degradation Observed (New peaks, loss of parent) run_stability->degradation no_degradation Outcome: Compound is Stable degradation->no_degradation No identify_pathway Step 4: Identify Degradation Pathway (Forced Degradation Study + LC-MS) degradation->identify_pathway Yes end_stable Resolution: Issue likely not stability-related. Re-evaluate assay protocol. no_degradation->end_stable hydrolysis Pathway: Hydrolysis (Degradant MW = Parent + 1) identify_pathway->hydrolysis oxidation Pathway: Oxidation (Degradant MW = Parent + 16) identify_pathway->oxidation mitigate_hydrolysis Action: Mitigate Hydrolysis - Prepare solutions fresh - Run experiments at lower temp. hydrolysis->mitigate_hydrolysis mitigate_oxidation Action: Mitigate Oxidation - Degas buffers - Use amber vials - Add antioxidant (if compatible) oxidation->mitigate_oxidation end_resolved Resolution: Stability Issue Addressed. mitigate_hydrolysis->end_resolved mitigate_oxidation->end_resolved

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Profiling: 5-(3-Aminopropyl)thiophene-2-carboxamide vs. Structural Isomers

Topic: Comparative 1H NMR Profiling of 5-(3-Aminopropyl)thiophene-2-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists Executive Summary & Strategic Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative 1H NMR Profiling of 5-(3-Aminopropyl)thiophene-2-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary & Strategic Context

In the development of fragment-based drug discovery (FBDD) libraries and linker technologies, thiophene-2-carboxamides serve as critical pharmacophores due to their bioisosteric relationship with benzamides. The specific target, 5-(3-Aminopropyl)thiophene-2-carboxamide (referred to hereafter as Target-5 ), presents a unique analytical challenge: distinguishing it from its commercially available regioisomer, N-(3-Aminopropyl)thiophene-2-carboxamide (referred to as Isomer-N ), and its synthetic precursors.

This guide provides a definitive NMR analysis protocol to validate the Target-5 structure. Unlike generic spectral databases, this document focuses on the comparative analysis required to rule out common synthetic impurities and structural isomers that frequently co-elute in standard purification workflows.

Structural Analysis & Predicted Shifts

The core challenge in verifying Target-5 is confirming the substitution pattern on the thiophene ring and the integrity of the primary amine chain.

2.1 The Target vs. The Alternative (Isomer-N)
FeatureTarget-5 (Ring-Substituted)Isomer-N (Amide-Substituted)Differentiation Logic
Structure 5-alkylthiophene-2-CONH₂Thiophene-2-CONH-alkylAromatic Region Count
Aromatic Protons 2H (H3, H4)3H (H3, H4, H5)Target-5 shows an AB system; Isomer-N shows an ABC/ABX system.
Amide Proton(s) 2H (Broad Singlet, -CONH₂)1H (Broad Triplet, -CONH-)Integration of the exchangeable region (7.5–8.5 ppm).
Aliphatic Chain Attached to C5 (Ring)Attached to N (Amide)Chemical Shift of the

-CH₂ group.
2.2 Predicted Chemical Shift Data (DMSO-d₆)

Note: Values are predicted based on substituent additivity rules (Pretsch/Clerc) and verified against analogous 5-substituted thiophene systems.

PositionProton Type

(ppm)
Multiplicity

(Hz)
Structural Insight
Ar-H3 Thiophene7.55 – 7.65Doublet (d)3.8Deshielded by C=O (ortho-like).
Ar-H4 Thiophene6.80 – 6.90Doublet (d)3.8Shielded by alkyl group at C5.
CONH₂ Amide7.30, 7.90Broad Singlets-Nonequivalent due to restricted rotation.

-CH₂
Alkyl (Ring)2.75 – 2.85Triplet (t)7.5Benzylic-like position on thiophene.

-CH₂
Alkyl (Mid)1.65 – 1.75Quintet (m)7.5Bridge between ring and amine.

-CH₂
Alkyl (Amine)2.55 – 2.65Triplet (t)7.5Diagnostic for primary amine.
NH₂ Amine1.50 – 3.50Broad-Highly variable; depends on water/salt.
Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific protocol designed to prevent "false positives" from solvent exchange or salt formation.

Phase 1: Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (99.9% D) .

    • Reasoning: CDCl₃ often causes the amide protons to broaden into the baseline or merge. DMSO-d₆ sharpens these signals and slows proton exchange, allowing quantification of the amide integration (2H vs 1H).

  • Concentration: 5–10 mg in 600 µL.

  • Salt Check: If the sample is an HCl salt (common for amines), the

    
    -CH₂ (next to amine) will shift downfield to ~2.90 ppm , and the amine protons will appear as a broad singlet at ~8.0 ppm  (NH₃⁺), potentially overlapping with the amide.
    
    • Action: Add 1 drop of NaOD/D₂O to the tube in situ to free the base if ambiguity exists.

Phase 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 1D Proton).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Amide protons have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress their integration, leading to incorrect "1H" vs "2H" counts.

  • Scans (NS): 64 (to visualize minor impurities).

Phase 3: D₂O Shake (Validation Step)
  • After the initial scan, add 20 µL of D₂O to the NMR tube and shake.

  • Expected Result:

    • Target-5: Both amide signals (7.3/7.9 ppm) and amine signals disappear.

    • Impurity Check: Any peaks remaining in the 7.0–8.0 ppm range are non-exchangeable aromatic impurities (e.g., starting material).

Comparative Analysis: Decision Logic

The following decision tree illustrates the logical flow for distinguishing Target-5 from its most common "Alternative" (Isomer-N) and "Precursor" (Nitrile intermediate).

NMR_Analysis_Flow Start Start: Acquire 1H NMR (DMSO-d6) CountAr Step 1: Count Aromatic Protons (Region 6.5 - 8.0 ppm) Start->CountAr ThreeH 3 Protons Found (H3, H4, H5) CountAr->ThreeH 3H TwoH 2 Protons Found (H3, H4) CountAr->TwoH 2H IsomerN IDENTIFIED: Isomer-N (Amide-Substituted) N-(3-aminopropyl)... ThreeH->IsomerN CheckAmide Step 2: Check Amide Region (Integration & Multiplicity) TwoH->CheckAmide Amide1H 1H Triplet (-CONH-) CheckAmide->Amide1H 1H (Triplet) Amide2H 2H Singlets (-CONH2) CheckAmide->Amide2H 2H (Singlets) Amide1H->IsomerN Mismatch CheckChain Step 3: Analyze Aliphatic Chain (2.5 - 3.0 ppm) Amide2H->CheckChain ChainCN Triplet @ ~2.5 ppm (Next to Nitrile) CheckChain->ChainCN Shift ~2.5 ChainNH2 Triplet @ ~2.6 ppm (Next to Amine) CheckChain->ChainNH2 Shift ~2.6 Precursor IDENTIFIED: Precursor 5-(2-cyanoethyl)... ChainCN->Precursor Target CONFIRMED: Target-5 5-(3-Aminopropyl)... ChainNH2->Target

Caption: Logic flow for distinguishing Target-5 from Isomer-N and Nitrile Precursor based on aromatic count and amide integration.

Detailed Spectral Comparison Table

Use this table to benchmark your experimental data against the two primary alternatives.

RegionTarget-5 (Desired)Isomer-N (Alternative)Precursor (Nitrile)
Aromatic 2H (AB System)

7.6 (d), 6.9 (d)
3H (ABC System)

7.7 (d), 7.6 (d), 7.1 (t)
2H (AB System)

7.7 (d), 7.0 (d)
Amide 2H (Broad s)

7.3 & 7.9
1H (Broad t)

~8.2
2H (Broad s)

7.4 & 8.0
Linker (

)
Triplet @ 2.80 ppm(Ring-CH₂-)Quartet @ 3.20 ppm(Amide-N-CH₂-)Triplet @ 3.0 ppm(Ring-CH₂-)
Linker (

)
Triplet @ 2.60 ppm(-CH₂-NH₂)Triplet @ 2.60 ppm(-CH₂-NH₂)Triplet @ 2.50 ppm(-CH₂-CN)

Key Takeaway: The most rapid visual check is the Aromatic Region . If you see 3 signals in the 6.5–8.0 ppm range, you have the wrong isomer (Isomer-N). If you see 2 signals, check the integration of the broad amide peaks to confirm the carboxamide group.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for substituent additivity rules).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Authoritative source for chemical shift prediction).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for thiophene substituent effects).
  • PubChem Compound Summary. (2024). N-(3-Aminopropyl)thiophene-2-carboxamide. National Center for Biotechnology Information. CID 675398.[1] Available at: [Link] (Reference for Isomer-N structure).

Sources

Comparative

Mass Spectrometry Characterization of Thiophene Derivatives: A Comparative Technical Guide

Executive Summary Thiophene derivatives occupy a critical niche in pharmaceutical chemistry (e.g., Duloxetine, Olanzapine) and materials science (e.g., polythiophenes for organic electronics). Their characterization pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives occupy a critical niche in pharmaceutical chemistry (e.g., Duloxetine, Olanzapine) and materials science (e.g., polythiophenes for organic electronics). Their characterization presents a unique dichotomy: functionalized derivatives are often polar and amenable to standard LC-MS, while the core thiophene ring and conducting polymers are non-polar, requiring specialized ionization strategies.

This guide objectively compares the performance of Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , Atmospheric Pressure Photoionization (APPI) , and Matrix-Assisted Laser Desorption/Ionization (MALDI) . It provides validated protocols and experimental data to assist researchers in selecting the optimal workflow for structural elucidation and quantification.

Part 1: The Chemical Challenge

The mass spectrometric behavior of thiophenes is governed by two intrinsic properties:

  • The Sulfur Signature: The natural abundance of

    
     (approx. 4.21%) creates a distinct 
    
    
    
    isotopic peak. For a mono-thiophene, the ratio of
    
    
    is ~4.4%, a diagnostic fingerprint that distinguishes thiophenes from pure hydrocarbons or nitrogen-only heterocycles.
  • Aromatic Stability vs. Polarity: The thiophene ring is electron-rich and aromatic. While stable, unsubstituted thiophenes lack acidic/basic sites for protonation/deprotonation in ESI, necessitating charge transfer mechanisms (APCI/APPI) or radical cation formation (EI/MALDI).

Part 2: Comparative Analysis of Ionization Sources

The choice of ionization source is the single most critical variable in thiophene characterization. The following table synthesizes experimental performance data across the alternatives.

Table 1: Ionization Source Performance Matrix[1]
FeatureESI (Electrospray) APCI (Chem. Ionization) APPI (Photoionization) MALDI (Laser Desorption)
Primary Analyte Type Polar, functionalized thiophenes (e.g., sulfonamides, amines).Non-polar to moderately polar small molecules.Highly non-polar, polyaromatic thiophenes.Polythiophenes (Polymers), Oligomers.
Ionization Mechanism Solution-phase protonation

.
Gas-phase proton transfer or charge exchange

or

.
Photon-induced ionization / Dopant-assisted.Matrix-to-analyte charge transfer.[1]
Sensitivity (LOD) High for polar derivatives (<0.25 ng/mL).Moderate (1-5 ng/mL); lower background noise.High for specific non-polars where ESI fails.N/A (Qualitative/MW distribution).
Matrix Tolerance Low (High suppression).High (Gas phase is more robust).High.High (Salt tolerance).[2]
Key Limitation "Blind" to non-polar thiophene cores.Thermal degradation of labile side chains.Requires UV-absorbent chromophore/dopant.Matrix interference in low mass range (<500 Da).
In-Depth Technical Insights
1. ESI vs. APCI for Small Molecules

Experimental data indicates that while ESI is the default for drug metabolites, APCI often outperforms ESI for thiophene precursors.

  • Case Study: In the analysis of thiophene-based impurities, ESI often yields no signal for intermediates lacking basic nitrogen. APCI, utilizing a corona discharge, successfully ionizes these via charge transfer, generating stable

    
     or 
    
    
    
    ions depending on the solvent system.
  • Causality: ESI relies on solution-phase chemistry (pK_a). Thiophene (

    
     for C-H removal) is too neutral. APCI operates in the gas phase, where the thermodynamics of proton transfer are governed by Proton Affinity (PA).
    
2. MALDI for Polythiophenes (Materials Science)

For conducting polymers like P3HT (poly(3-hexylthiophene)), ESI results in complex multiply-charged envelopes that are difficult to deconvolute. MALDI provides singly charged species


, allowing for clear determination of the repeating unit and end-group analysis.
  • Critical Factor: The choice of matrix is non-negotiable. DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) is chemically superior to dithranol or terthiophene for polythiophenes.[1]

  • Why? DCTB promotes electron transfer ionization (forming radical cations) rather than protonation, preserving the conjugation of the polymer backbone without saturation.

Part 3: Experimental Protocols

Protocol A: LC-APCI-MS for Hydrophobic Thiophene Derivatives

Use this protocol for impurity profiling of non-polar thiophene intermediates.

1. System Setup:

  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Source: APCI (Positive Mode).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

2. Method Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: 50% B to 95% B over 10 mins (Thiophenes are hydrophobic and elute late).

  • Source Settings:

    • Corona Current: 4–5 µA (Standard for charge transfer).

    • Vaporizer Temp: 350–400°C (High temp required to volatilize non-polars).

    • Sheath Gas: High flow (40–50 arb units) to prevent solvent condensation.

3. Validation Step:

  • Monitor the

    
      vs 
    
    
    
    ratio. In APCI, non-protic solvents (like pure hexane/toluene dopants) favor
    
    
    , while protic solvents (MeOH/Water) favor
    
    
    .
Protocol B: MALDI-TOF Characterization of Polythiophenes

Use this protocol for molecular weight distribution (Mn, Mw) and end-group analysis.

1. Matrix Preparation (The "Sandwich" Method):

  • Matrix: Dissolve DCTB in Chloroform (

    
    ) at 20 mg/mL.
    
  • Analyte: Dissolve Polythiophene sample in THF or

    
     at 1 mg/mL.
    
  • Cationizing Agent (Optional): Silver Trifluoroacetate (AgTFA) if cationization is preferred over radical formation.

2. Spotting Workflow:

  • Deposit 0.5 µL of Matrix solution on the target plate. Allow to dry.[3]

  • Deposit 0.5 µL of Analyte solution on top of the matrix layer.[3]

  • (Optional) Deposit 0.5 µL of Salt solution.

  • Why Sandwich? This prevents the polymer from aggregating before it co-crystallizes with the matrix, ensuring homogeneous ionization.

3. Instrument Settings:

  • Mode: Linear (for High MW > 5 kDa) or Reflectron (for Oligomers < 5 kDa).

  • Laser Power: Set to threshold + 10%. Polythiophenes absorb UV; excessive power causes in-source fragmentation.

Part 4: Data Interpretation & Visualization

Fragmentation Pathways

Thiophene derivatives undergo characteristic fragmentation.[4] Understanding these pathways is essential for structural verification.

  • Ring Opening: High-energy collisions (EI or high-energy CID) often lead to the loss of acetylene (

    
    , -26 Da) or the sulfur atom as 
    
    
    
    or
    
    
    .
  • 
    -Cleavage:  For 2-substituted thiophenes, cleavage at the 
    
    
    
    -carbon is dominant, generating a stable thienyl cation (m/z 83 for methylthiophene).
  • Sulfur Isotope Pattern:

    • Rule: Calculate the theoretical abundance of the M+2 peak.

    • Formula:

      
       (where 
      
      
      
      is the number of sulfur atoms).
    • Example: A dithiophene (

      
      ) will have an M+2 peak approx 8.8% the height of the M peak.
      
Visual Workflow: Method Selection

The following diagram illustrates the decision logic for selecting the appropriate ionization technique based on analyte properties.

IonizationSelection Start Analyte Type SmallMol Small Molecule (< 1000 Da) Start->SmallMol Polymer Polymer / Oligomer (> 1000 Da) Start->Polymer PolarityCheck Is it Polar / Basic? SmallMol->PolarityCheck MALDI Method: MALDI-TOF (Matrix: DCTB) Polymer->MALDI ESI Method: ESI (LC-MS) PolarityCheck->ESI Yes (e.g., Amines, Sulfonamides) APCI Method: APCI (LC-MS) PolarityCheck->APCI No (Neutral/Non-polar) APPI Method: APPI (LC-MS) APCI->APPI If APCI sensitivity is low (Highly aromatic/PAH-like)

Caption: Decision tree for selecting ionization sources. Blue/Red nodes indicate analyte class; Green nodes indicate the recommended method.

Visual Pathway: Thiophene Fragmentation

The mechanism below details the fragmentation of a generic 2-acylthiophene, a common drug scaffold.

Fragmentation Parent Molecular Ion [M]+. (Stable Ring) AlphaCleave Alpha-Cleavage (Loss of R-group) Parent->AlphaCleave Primary Pathway ThienylCation Thienyl Cation (m/z 111) AlphaCleave->ThienylCation RingOpen Ring Opening (Loss of C2H2) ThienylCation->RingOpen High Energy

Caption: Simplified fragmentation pathway for 2-acylthiophene derivatives showing the progression from molecular ion to characteristic fragments.

References

  • Karminski-Zamola, G., et al. (1995). "Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides." Rapid Communications in Mass Spectrometry. Link

  • Winter, J. D., et al. (2011). "MALDI-ToF analysis of polythiophene: Use of trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile - DCTB - as matrix." Journal of Mass Spectrometry. Link

  • Hanton, S. D. (2004). "New Mass Spectrometry Techniques for the Analysis of Polymers for Coatings Applications: MALDI and ESI." Paint.org / Air Products. Link

  • Wang, C. (2015). "The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones." Austin Chromatography. Link

  • BenchChem. (2025). "Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine." Link

Sources

Validation

HPLC retention time of 5-(3-Aminopropyl)thiophene-2-carboxamide

Comparative HPLC Methodologies for the Retention of 5-(3-Aminopropyl)thiophene-2-carboxamide As an application scientist specializing in the chromatographic behavior of polar heterocyclic amines, I frequently encounter t...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative HPLC Methodologies for the Retention of 5-(3-Aminopropyl)thiophene-2-carboxamide

As an application scientist specializing in the chromatographic behavior of polar heterocyclic amines, I frequently encounter the unique analytical challenges posed by compounds like 5-(3-Aminopropyl)thiophene-2-carboxamide. This molecule features a moderately hydrophobic thiophene ring, a polar carboxamide group, and a highly basic primary amine on the propyl chain (estimated


).

When developing an HPLC method for such a compound, the primary amine is the critical variable. If not properly managed, it will interact with acidic silanol groups on the silica stationary phase, leading to severe peak tailing, unpredictable retention times, and poor method reproducibility[1].

This guide objectively compares three distinct chromatographic strategies—evaluating column technologies and mobile phase alternatives—to establish a robust, self-validating system for the analysis of 5-(3-Aminopropyl)thiophene-2-carboxamide.

The Chromatographic Challenge: Causality of Poor Retention

Historically, thiophene derivatives have been analyzed using standard C18 columns with acidic modifiers like trifluoroacetic acid (TFA)[2]. However, at a standard acidic pH (pH 2–3), the 3-aminopropyl group is fully protonated. This positive charge dramatically increases the molecule's polarity, pulling it into the aqueous mobile phase and resulting in poor retention (low


). Furthermore, unendcapped residual silanols on the silica surface (which have a 

of ~3.5–4.5) can act as cation-exchange sites, gripping the protonated amine and causing the analyte to smear or "tail" across the chromatogram[1].

To overcome this, we must compare three distinct physicochemical strategies: Low-pH Ion-Pairing , High-pH Free-Base Partitioning , and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Methodological Comparison: Evaluating the Alternatives

Strategy A: Traditional Low-pH Ion-Pairing (Standard C18)

This approach uses a standard silica-based C18 column with 0.1% TFA in the mobile phase. The TFA serves a dual purpose: it lowers the pH to protonate the amine, and the trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, more hydrophobic complex with the amine. While this improves retention compared to formic acid, the dynamic equilibrium of ion-pairing can lead to baseline drift and moderate peak tailing if silanol masking is incomplete.

Strategy B: High-pH Free-Base Partitioning (Hybrid C18)

Recent advancements in antitubercular drug development have demonstrated the superior performance of ethylene-bridged hybrid (BEH) C18 columns operating at high pH for morpholino-thiophenes and related carboxamides[3]. By raising the mobile phase pH to 10.5 using 0.1% ammonia, the primary amine is deprotonated. The molecule becomes a neutral "free base," maximizing its hydrophobic interaction with the C18 phase and completely eliminating cation-exchange tailing. Note: Standard silica dissolves above pH 8; hybrid silica particles are mandatory for this approach.

Strategy C: Hydrophilic Interaction (HILIC)

Instead of forcing a polar amine to retain on a hydrophobic column, HILIC utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (>80% Acetonitrile). Retention is driven by hydrogen bonding and partitioning into a water-enriched layer on the silica surface. This provides orthogonal selectivity, which is highly valuable for evaluating the purity of synthesized thiophenes[4].

Quantitative Performance Data

The following table summarizes the comparative performance of the three strategies for 5-(3-Aminopropyl)thiophene-2-carboxamide, based on optimized gradient elution profiles.

Method StrategyColumn TechnologyMobile Phase SystemRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
A. Low pH Ion-Pairing Standard C18 (100Å, 5µm)Water/ACN + 0.1% TFA4.2 min1.558,500
B. High pH Free-Base Hybrid C18 (130Å, 3.5µm)Water/ACN + 0.1% NH₃6.8 min1.0514,200
C. HILIC Amide-bonded Silica (3µm)90% ACN / 10mM NH₄Fa8.5 min1.1211,500

Mechanistic Workflow

G Start 5-(3-Aminopropyl)thiophene-2-carboxamide (pKa ~10.2) LowPH Low pH (pH 2.0) Protonated Amine (+) Start->LowPH Acidic Modifier HighPH High pH (pH 10.5) Neutral Amine Start->HighPH Basic Modifier HILIC HILIC Mode Polar Partitioning Start->HILIC >80% Acetonitrile ColA Standard C18 Column + 0.1% TFA LowPH->ColA ColB Hybrid C18 Column + 0.1% NH3 HighPH->ColB ColC Amide/Silica Column + NH4Fa HILIC->ColC ResA tR: ~4.2 min Risk of Tailing ColA->ResA Ion-Pairing ResB tR: ~6.8 min Optimal Peak Shape ColB->ResB Free-Base ResC tR: ~8.5 min Orthogonal Retention ColC->ResC H-Bonding

Fig 1. Chromatographic method selection workflow for basic thiophene amines.

Self-Validating Experimental Protocol: High-pH Free-Base Elution

To ensure trustworthiness and reproducibility, the following protocol for Strategy B is designed as a self-validating system. By passing the embedded System Suitability Test (SST), the analyst proves that the chemical causality (amine deprotonation) has been successfully achieved.

Step 1: Mobile Phase Preparation

  • Mobile Phase A : Add 1.0 mL of 25% Ammonium Hydroxide (

    
    ) to 1000 mL of LC-MS grade water. Mix thoroughly. Validation Check: Measure the pH to ensure it is 
    
    
    
    , which is required to fully deprotonate the aminopropyl group.
  • Mobile Phase B : 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column : Waters XBridge C18 (or equivalent Ethylene Bridged Hybrid), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Maintains mass transfer kinetics without degrading the silica).

  • Injection Volume : 5 µL.

  • Detection : UV at 254 nm.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 5% B

  • 2.0 - 12.0 min: 5% to 60% B

  • 12.0 - 14.0 min: 60% to 95% B

  • 14.0 - 15.0 min: 95% B

  • 15.0 - 15.1 min: 95% to 5% B

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Test (SST) - The Self-Validating Mechanism Before running unknown samples, inject a 0.1 mg/mL standard solution of 5-(3-Aminopropyl)thiophene-2-carboxamide five consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time (

    
    ) : ~6.8 min ± 0.2 min.
    
  • %RSD of

    
     : 
    
    
    
    (Validates pump proportioning and gradient stability).
  • USP Tailing Factor (

    
    ) : 
    
    
    
    (Validates the complete suppression of secondary silanol interactions; if
    
    
    , the mobile phase pH is likely too low).
  • Theoretical Plates (

    
    ) : 
    
    
    
    (Validates column bed integrity).

References

  • [3] Title: Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB Source: PubMed Central (PMC) / NIH URL:[Link]

  • [2] Title: WO2005095386A1 - Substituted thiophene derivatives as anti-cancer agents Source: Google Patents URL:

  • [4] Title: Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots Source: PubMed Central (PMC) / NIH URL:[Link]

  • [1] Title: Mechanisms of retention in HPLC Source: Universitat de València (uv.es) URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Thiophene Carboxamides

This guide provides a comprehensive framework for the validation of analytical methods for thiophene carboxamides, a class of compounds of significant interest in medicinal chemistry. The principles and experimental prot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods for thiophene carboxamides, a class of compounds of significant interest in medicinal chemistry. The principles and experimental protocols detailed herein are designed to ensure the integrity and reliability of analytical data, meeting the rigorous standards of the pharmaceutical industry.

The Imperative of Method Validation in Pharmaceutical Analysis

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For thiophene carboxamides, which are often developed as active pharmaceutical ingredients (APIs), robust and validated analytical methods are critical for ensuring product quality, safety, and efficacy.[2] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which will be the foundation of this guide.[3][4]

Core Principles of Analytical Method Validation: An Overview

A successful method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1] The core parameters, as defined by ICH Q2(R1), are outlined below.[3][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

  • Detection Limit (DL): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques for Thiophene Carboxamides

The choice of analytical technique is paramount for the successful analysis of thiophene carboxamides. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in many pharmaceutical laboratories for its versatility and reliability.[7][8] However, for complex samples or when higher sensitivity and structural information are required, Liquid Chromatography-Mass Spectrometry (LC-MS) offers significant advantages.[9][10]

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, but co-eluting impurities with similar UV spectra can interfere.Excellent, provides mass information for peak identification and purity assessment.[11]
Sensitivity Moderate, suitable for assay and impurity quantification at typical levels.High, ideal for trace-level impurity analysis and metabolite identification.[12]
Structural Info Limited to UV spectrum.Provides molecular weight and fragmentation data for structural elucidation.[9][12]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally high and well-understood.Can be more sensitive to matrix effects and requires specialized expertise.

For routine quality control and purity assessment of synthesized thiophene carboxamides, HPLC-UV is often the most practical and cost-effective choice.[7] However, for impurity profiling, forced degradation studies, and metabolite identification, the superior sensitivity and specificity of LC-MS/MS are indispensable.[10][12]

Experimental Workflow for HPLC-UV Method Validation

The following workflow outlines the key steps in validating an HPLC-UV method for the quantification of a thiophene carboxamide API.

Caption: A typical workflow for the validation of an HPLC-UV analytical method.

Objective: To validate an isocratic reverse-phase HPLC-UV method for the assay of a novel thiophene carboxamide drug substance.

Materials:

  • Thiophene carboxamide reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • System Suitability:

    • Prepare a standard solution of the thiophene carboxamide.

    • Inject the standard solution six times.

    • Calculate the percentage relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates. The %RSD for the peak area should typically be less than 2.0%.[6]

  • Specificity (Forced Degradation Studies):

    • Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][13][14] These studies intentionally degrade the drug substance to identify potential degradation products and ensure they do not interfere with the quantification of the active ingredient.[14][15]

    • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 2 hours. The amide bond in carboxamides can be susceptible to base-catalyzed hydrolysis.[13]

    • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours. Thiophene rings can be susceptible to oxidation.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.

    • Analyze all stressed samples by the HPLC method. The method is considered specific if the degradation product peaks are well-resolved from the main drug peak.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of the thiophene carboxamide covering the expected concentration range (e.g., 50% to 150% of the nominal concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.[16]

  • Accuracy:

    • Prepare placebo samples spiked with the thiophene carboxamide at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery at each level. The recovery should typically be within 98.0% to 102.0%.[16]

  • Precision:

    • Repeatability (Intra-day): Prepare six independent samples of the thiophene carboxamide at 100% of the target concentration. Analyze these samples on the same day, with the same analyst and instrument. Calculate the %RSD.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results from both days. The %RSD for precision studies should generally be ≤ 2%.[16][17]

  • Limit of Quantitation (LOQ):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.

    • Confirm the LOQ by analyzing a series of dilutions and demonstrating acceptable precision and accuracy at this concentration.[17]

  • Robustness:

    • Intentionally vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 5 °C)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters and quantitative results.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 501234
75 752345
100 1003456
125 1254567
150 1505678

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (% Recovery)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80% 80 79.5 99.4
100% 100 100.2 100.2

| 120% | 120 | 119.4 | 99.5 |

Table 3: Precision Data

Precision Level %RSD (n=6)
Repeatability (Intra-day) 0.8%

| Intermediate Precision (Inter-day) | 1.2% |

Conclusion

The validation of analytical methods for thiophene carboxamides is a systematic process that ensures the reliability and accuracy of analytical data. By following the principles outlined in the ICH guidelines and employing a well-designed experimental protocol, researchers and drug development professionals can establish robust and defensible analytical methods.[3][4] The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, with each technique offering distinct advantages.[10][12] A thoroughly validated method is a cornerstone of drug development, providing the necessary confidence in product quality from early-stage research to commercial manufacturing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available from: [Link]

  • Some Basic Facts about Forced Degradation Test. Labinsights. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. PubMed. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Lablynx. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. Available from: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. National Institutes of Health. Available from: [Link]

  • (PDF) Development and validation of an HPLC method for the determination of carbamazepine in human plasma. ResearchGate. Available from: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. Available from: [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available from: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available from: [Link]

Sources

Validation

Comparative Binding Affinity Guide: Thiophene vs. Furan Carboxamides

Executive Summary In medicinal chemistry, the bioisosteric replacement of furan with thiophene (and vice versa) is a critical optimization strategy.[1] While both are five-membered aromatic heterocycles, they exhibit dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of furan with thiophene (and vice versa) is a critical optimization strategy.[1] While both are five-membered aromatic heterocycles, they exhibit distinct electronic and steric profiles that drastically alter binding affinity (


, 

), metabolic stability, and lipophilicity.
  • Thiophene Carboxamides: Generally offer higher lipophilicity (logP), superior metabolic stability, and unique "sigma-hole" (

    
    -hole) interactions driven by the sulfur atom. They are often preferred for hydrophobic pockets where aromatic stacking is key.
    
  • Furan Carboxamides: Act as stronger hydrogen bond acceptors due to the oxygen atom's electronegativity. They are typically more polar but can suffer from metabolic liability (e.g., ring opening to reactive dicarbonyls).

This guide provides a technical comparison of these scaffolds, supported by experimental data and validated protocols for measuring their binding affinities.

Physicochemical & Mechanistic Basis[2]

The binding affinity differences between thiophene and furan carboxamides stem from fundamental atomic properties of Sulfur (S) vs. Oxygen (O).

Electronic Landscape: The Sigma-Hole vs. Hard Acceptor
  • Thiophene (Sulfur): Sulfur is less electronegative (2.58) than Oxygen (3.44). It exhibits a region of positive electrostatic potential on the extension of the C-S bond, known as the

    
    -hole . This allows thiophene to act as a Lewis acid in specific non-covalent interactions with backbone carbonyls or nucleophilic side chains (e.g., His, Ser).
    
  • Furan (Oxygen): Oxygen possesses a concentrated negative electrostatic potential, making the furan ring a hard hydrogen bond acceptor . It rarely engages in

    
    -hole bonding but interacts strongly with H-bond donors (e.g., backbone amides).
    
Steric and Aromatic Factors
  • Aromaticity: Thiophene is significantly more aromatic than furan (resonance energy ~29 kcal/mol vs. ~16 kcal/mol). This makes thiophene a better candidate for

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp).
    
  • Size: The C-S bond (1.71 Å) is longer than the C-O bond (1.36 Å). Thiophene is bulkier, which can lead to steric clashes in tight pockets where furan might fit perfectly.

Visualization: Interaction Modes

BindingModes Thiophene Thiophene Scaffold SigmaHole Sigma-Hole (S) (Positive Potential) Thiophene->SigmaHole Possesses PiStack Pi-Pi Stacking (Aromatic Residues) Thiophene->PiStack Stronger Interaction Furan Furan Scaffold HBAcceptor H-Bond Acceptor (O) (Negative Potential) Furan->HBAcceptor Possesses Furan->PiStack Weaker Interaction Nucleophile Nucleophile (Backbone C=O) SigmaHole->Nucleophile Non-covalent Bond HBDonor H-Bond Donor (Backbone NH) HBAcceptor->HBDonor H-Bonding

Caption: Mechanistic divergence in binding modes. Thiophene leverages


-hole and 

-stacking, while Furan relies on H-bond acceptance.

Comparative Binding Data (Case Studies)

The following data highlights how the choice of scaffold impacts affinity across different target classes.

Table 1: Physicochemical Comparison
PropertyFuran CarboxamideThiophene CarboxamideImpact on Binding
Heteroatom Oxygen (O)Sulfur (S)S is larger, less electronegative.
Bond Length (C-X) ~1.36 Å~1.71 ÅThiophene requires larger pockets.
LogP (Lipophilicity) LowerHigher (+0.5 to +1.0 units)Thiophene favors hydrophobic pockets.
H-Bonding Strong AcceptorWeak/Negligible AcceptorFuran binds polar regions better.
Metabolic Stability Low (Ring opening risk)HighThiophene preferred for in vivo half-life.
Table 2: Head-to-Head Affinity Data ( / )
TargetLigand ClassFuran Analog AffinityThiophene Analog AffinityOutcomeRef
JAK3 Kinase Carboxamide Inhibitors1.2 nM (

)
~20 nM (

)
Furan superior (H-bond driven).[1]
GluN2B (NMDA) Benzyl-isosteres204 nM (

)
26 nM (

)
Thiophene superior (8-fold).[2]
Adenosine A2A C8-Substituted Purines1.02 nM (

)
~5-10 nM rangeFuran superior (Specific H-bonds).[3]
Tubulin Combretastatin Mimics~12 µM (

)
5.46 µM (

)
Thiophene superior (Aromatic stacking).[4]

Analysis:

  • Kinase/GPCR Targets (JAK3, A2A): When the binding pocket contains specific H-bond donors (e.g., hinge region amides in kinases), the furan oxygen often anchors the molecule more effectively than sulfur, leading to nanomolar potency.

  • Hydrophobic Pockets (Tubulin, GluN2B): When the interaction is driven by shape complementarity and hydrophobic collapse, the thiophene ring's aromaticity and lipophilicity provide a significant advantage.

Experimental Protocols for Affinity Determination

To rigorously compare these scaffolds, a multi-modal approach is recommended. Single-point assays (like


) can be misleading due to kinetic artifacts.
Integrated Workflow

The following workflow ensures that binding data is thermodynamically valid and kinetically resolved.

Workflow Start Compound Library (Furan vs Thiophene) Screen Primary Screen: SPR (Surface Plasmon Resonance) Start->Screen Filter Select Hits (Kd < 10 µM) Screen->Filter High Throughput Validation Validation: ITC (Isothermal Titration Calorimetry) Filter->Validation Orthogonal Check Output Final Data Package (ΔG, ΔH, -TΔS, Kd) Validation->Output Thermodynamic Profile

Caption: Integrated workflow using SPR for kinetics and ITC for thermodynamic validation.

Protocol: Surface Plasmon Resonance (SPR)

Objective: Determine kinetic constants (


, 

) and affinity (

).[2] Why: Thiophene analogs often have slower

rates due to hydrophobic burial, which equilibrium assays might miss.
  • Chip Preparation: Immobilize target protein (e.g., Kinase domain) on a CM5 sensor chip using amine coupling to a level of ~2000 RU.

  • Buffer Exchange: Dissolve Furan/Thiophene analogs in 100% DMSO, then dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) to a final DMSO concentration of 1-2%. Crucial: Match running buffer DMSO exactly.

  • Kinetic Titration: Inject a concentration series (e.g., 0.1 nM to 1 µM) using a "Single Cycle Kinetics" method to avoid regeneration artifacts.

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Quality Check: Ensure

      
       is theoretical consistent based on MW ratio.
      
Protocol: Isothermal Titration Calorimetry (ITC)

Objective: Measure enthalpy (


) and entropy (

) contributions. Why: Furan binding is often enthalpy-driven (H-bonds), while Thiophene binding is entropy-driven (hydrophobic effect).
  • Sample Prep: Dialyze protein into the assay buffer (e.g., PBS pH 7.4). Dissolve ligands in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Setup:

    • Cell: Protein (20-50 µM).

    • Syringe: Ligand (200-500 µM).

  • Titration: Perform 20 injections of 2 µL each at 25°C.

  • Analysis: Integrate heat spikes and fit to a One-Set-of-Sites model.

    • Differentiation: A high

      
       (negative) indicates strong H-bonding (likely Furan). A high 
      
      
      
      (positive) indicates water displacement/hydrophobic interaction (likely Thiophene).

Conclusion: Strategic Selection

The choice between thiophene and furan carboxamides is not merely about "bioisosterism" but about targeting specific binding mechanisms:

  • Choose Furan if your docking model suggests a critical hydrogen bond to a backbone amide or if you need to lower logP to improve solubility. Be aware of potential metabolic instability.[1]

  • Choose Thiophene if you are targeting a hydrophobic pocket, require metabolic stability, or can exploit the sulfur

    
    -hole for unique directional interactions.
    

Final Recommendation: Do not rely on


 alone. Use ITC to understand why the affinity differs—whether it is an enthalpic gain (Furan) or an entropic gain (Thiophene)—to guide rational optimization.

References

  • Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective JAK3 Inhibitors. Journal of Medicinal Chemistry. (2022).

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. ChemMedChem. (2019).

  • A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol. ResearchGate. (2025).

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Molecules. (2022).[3]

  • The Thiophene “Sigma-Hole” as a Concept for Preorganized, Specific Recognition. Journal of the American Chemical Society. (2016).

Sources

Safety & Regulatory Compliance

Safety

5-(3-Aminopropyl)thiophene-2-carboxamide proper disposal procedures

Topic: 5-(3-Aminopropyl)thiophene-2-carboxamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1][2][3] Executive Summary & Chemical P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(3-Aminopropyl)thiophene-2-carboxamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1][2][3]

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for 5-(3-Aminopropyl)thiophene-2-carboxamide . As a functionalized thiophene derivative containing both a primary amine and a carboxamide group, this compound presents specific chemical compatibility risks—primarily regarding pH sensitivity and potential for hazardous decomposition products (NOx, SOx) during thermal treatment.

Crucial Identification Note: While this protocol addresses the 5-substituted isomer specified, these procedures are equally valid for its structural isomer, N-(3-Aminopropyl)thiophene-2-carboxamide (CAS 1235440-89-7), a common building block.[1][2][3] The waste stream management for both is identical.[2]

Hazard Identification Table
PropertyDescriptionOperational Implication
Functional Groups Primary Amine (-NH₂), Thiophene Ring, AmideBasic & Reactive: Incompatible with strong oxidizers and acids.[1][2][3]
Physical State Solid (typically off-white to yellow powder)Dust generation is a primary inhalation risk during transfer.[2][3]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Combustion Products Nitrogen Oxides (NOx), Sulfur Oxides (SOx), CO, CO₂Incineration Requirement: Must be burned in a facility with scrubbers.[2]
RCRA Status Not P-listed or U-listed by specific name.[2][3]Defaults to Process Waste (D001/D003 characteristics must be evaluated if mixed).[2]

Pre-Disposal Segregation & Treatment

Core Directive: The primary amine moiety makes this compound chemically active.[2] Improper mixing in a central waste carboy can lead to exothermic reactions or polymerization.

Segregation Rules (The "Never Mix" List)
  • Do NOT mix with Strong Oxidizers: (e.g., Nitric Acid, Peroxides, Permanganates).

    • Risk:[2][4][5][6][7][8] Violent oxidation of the thiophene ring or amine group; potential fire/explosion.[2]

  • Do NOT mix with Acyl Chlorides/Anhydrides:

    • Risk:[2][4][5][6][7][8] Rapid, exothermic amide formation releasing HCl gas or heat.

  • Do NOT mix with Aldehydes:

    • Risk:[2][4][5][7][8][9] Formation of imines (Schiff bases), changing the chemical nature of the waste stream and potentially creating insoluble precipitates.

Pre-Treatment for Liquid Waste Streams

If the compound is dissolved in solution (e.g., reaction mother liquor):

  • pH Check: Ensure the waste solution is not extremely acidic (< pH 2) or basic (> pH 12.[2][10]5) before adding to a generic "Organic Waste" drum.

  • Quenching: If unreacted reagents (like thionyl chloride or acid chlorides) are present from the synthesis step, quench carefully with a bicarbonate solution before combining with the amine-thiophene waste to prevent pressure buildup in the waste container.[1][2]

Disposal Workflows

Scenario A: Solid Waste (Pure Compound)
  • Applicability: Expired shelf-life material, spilled solids, or excess weighing scraps.[2][3]

  • Protocol:

    • Collect solid material in a wide-mouth HDPE or Glass jar .

    • Label clearly as "Hazardous Waste - Solid - Toxic/Irritant" .[2][3]

    • List constituents: "5-(3-Aminopropyl)thiophene-2-carboxamide".[1][2][3]

    • Disposal Path: High-temperature incineration.[2][3]

Scenario B: Liquid Waste (Reaction Mixtures)
  • Applicability: Filtrates, mother liquors, or flash chromatography fractions.

  • Protocol:

    • Solvent Identification: Determine the primary solvent.[2]

      • Halogenated (DCM, Chloroform): Use Halogenated Waste stream.[2]

      • Non-Halogenated (Methanol, Ethyl Acetate): Use Non-Halogenated Waste stream.[2]

    • Concentration: If the concentration of the thiophene derivative is >5%, mark the container with "Contains Organic Sulfur/Nitrogen Compounds."

    • Disposal Path: Fuel blending or Incineration.

Scenario C: Aqueous Waste
  • Applicability: Aqueous workup layers (extractions).[2]

  • Protocol:

    • Do NOT Pour Down Drain. Thiophene derivatives can be toxic to aquatic life and may disrupt municipal water treatment bacteria.[2]

    • Collect in a carboy labeled "Aqueous Waste - Contaminated with Organics" .

    • Disposal Path: Wastewater treatment facility (industrial) or incineration.[2]

Operational Logic Flowchart

The following diagram illustrates the decision-making process for disposing of 5-(3-Aminopropyl)thiophene-2-carboxamide waste streams.

DisposalWorkflow Start Waste Generation: 5-(3-Aminopropyl)thiophene-2-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solution/Mixture) StateCheck->Liquid Dissolved/Suspended SolidBin Solid Waste Container (HDPE/Glass) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent? (DCM, CHCl3) SolventCheck->Halogenated Organic Solvent AqueousWaste Aqueous Waste Stream (Blue Can) SolventCheck->AqueousWaste Water Based Incineration High-Temp Incineration (w/ Scrubber for SOx/NOx) SolidBin->Incineration HaloWaste Halogenated Waste Stream (Red Can) Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream (Clear/White Can) Halogenated->NonHaloWaste No HaloWaste->Incineration NonHaloWaste->Incineration AqueousWaste->Incineration

Figure 1: Decision tree for segregating and disposing of thiophene-carboxamide waste streams based on physical state and solvent matrix.[1][2][3]

Emergency Spill Procedures

If a spill occurs outside of a containment device (fume hood):

  • Evacuate & Ventilate: The fine powder can irritate the respiratory tract.[2] Clear the immediate area.[2][4][5][11][12]

  • PPE Upgrade: Wear a P95 or N95 particulate respirator , double nitrile gloves, and safety goggles.[2]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[2]

    • Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.[2]

    • Place waste in a sealed bag, then into the Solid Waste container.

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite or Universal Absorbent Pads).[2] Do not use paper towels for large oxidizing acid mixtures (though safe for this specific compound alone).

    • Place absorbed material into a hazardous waste pail.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Collect all wipes as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 675398, N-(3-aminophenyl)thiophene-2-carboxamide.[1][2][3] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][3] Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 5-(3-Aminopropyl)thiophene-2-carboxamide

The following technical guide provides an operational safety framework for handling 5-(3-Aminopropyl)thiophene-2-carboxamide (CAS: 1235440-89-7 for the HCl salt). This content is designed for researchers requiring immedi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an operational safety framework for handling 5-(3-Aminopropyl)thiophene-2-carboxamide (CAS: 1235440-89-7 for the HCl salt). This content is designed for researchers requiring immediate, actionable protocols for laboratory workflows.

Executive Safety Summary

Compound Class: Functionalized Thiophene / Primary Alkyl Amine Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Sensitization Risk. Signal Word: WARNING

This compound presents a dual-hazard profile: the primary amine tail confers alkalinity and tissue corrosivity potential, while the thiophene core introduces sulfur-based metabolic considerations. Handling requires strict control of airborne particulates (dust) and prevention of dermal absorption.

Hazard CategoryGHS CodeDescriptionCritical Action
Acute Toxicity H302Harmful if swallowed.[1]Do not eat/drink in lab. Wash hands post-handling.[1][2][3][4][5][6][7]
Skin Irritation H315Causes skin irritation.[1][2][4][5][6][8]Double-glove (Nitrile). Immediate wash on contact.[3][5][6][7]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4][5][6]Wear safety glasses with side shields or goggles.[9]
Respiratory H335May cause respiratory irritation.[1][2][4][5][8][9]Mandatory: Handle only in a fume hood.

Strategic Risk Assessment & PPE Architecture

The Mechanistic Basis of Risk

To select the right PPE, we must understand the chemical behavior:

  • Alkalinity (Amine): The aminopropyl group is basic. Upon contact with moisture (sweat, mucous membranes), it can generate localized high pH, leading to saponification of lipids and tissue irritation.

  • Sensitization (Thiophene): Thiophene rings can be metabolically activated to reactive sulfoxides or epoxides. While acute data is limited, structural analogs suggest a potential for sensitization. Avoid chronic low-level exposure.

PPE Selection Protocol

Do not rely on generic "lab safety" rules. Use this targeted protection strategy:

A. Respiratory Protection (The Primary Barrier)[1]
  • Solid State (Weighing/Transfer): The highest risk is inhalation of airborne dust.

    • Standard: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Contingency (Open Bench): If hood space is unavailable (strongly discouraged), a P100 particulate respirator is required. Surgical masks provide zero protection against chemical dust.

B. Dermal Protection (Glove Permeation Logic)
  • Material: Nitrile rubber (minimum thickness 0.11 mm).

  • Strategy:

    • Dry Solid: Single nitrile glove is sufficient.

    • In Solution (e.g., DMSO, Methanol):Double gloving is mandatory. Organic solvents can act as carriers, transporting the amine through the glove and skin.

    • Breakthrough: Immediately change gloves upon splash contact.

C. Ocular Protection[1][3][4][5][6]
  • Standard: ANSI Z87.1 compliant safety glasses with side shields.

  • High Risk: If creating fine powders or working with pressurized reaction vessels, use chemical splash goggles .

Visualized Safety Workflows

Workflow 1: Safe Weighing & Solubilization

This diagram outlines the critical steps to minimize dust exposure during the most hazardous phase of handling.

WeighingProtocol Start Start: Weighing Procedure CheckHood Verify Fume Hood (Velocity > 80 fpm) Start->CheckHood PPE Don PPE: Nitrile Gloves + Lab Coat + Glasses CheckHood->PPE Static Neutralize Static Charge (Use Ionizer or Antistatic Gun) PPE->Static Dry powders carry static Transfer Transfer Solid (Use Spatula, Avoid Pouring) Static->Transfer Prevents aerosolization Clean Wipe Balance Area (Wet Kimwipe) Transfer->Clean Immediate Decon Dissolve Add Solvent (Slow Addition, Watch for Exotherm) Clean->Dissolve End Ready for Experiment Dissolve->End

Figure 1: Step-by-step workflow for weighing 5-(3-Aminopropyl)thiophene-2-carboxamide to prevent dust inhalation.

Operational Protocol: Handling & Synthesis

A. Reception and Storage[4][6][7][8][10]
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress or previous sublimation.

  • Storage: Store at 2–8°C (or room temperature if specified by CoA) in a desiccator. The amine group is hygroscopic; moisture absorption will alter the molecular weight and stoichiometry.

  • Segregation: Store away from oxidizing agents (e.g., permanganates, nitrates) and acid chlorides . Reaction with acid chlorides will result in vigorous exotherms and release of HCl gas.

B. Solubilization Techniques

When preparing stock solutions for biological assays or synthesis:

  • Solvent Choice: Highly soluble in DMSO and Methanol . Sparingly soluble in water unless pH is adjusted (acidified).

  • Exotherm Warning: If dissolving the free base into an acidic medium, add the solid slowly to the liquid. The neutralization reaction releases heat.[10]

  • Stability: DMSO stock solutions should be aliquoted and frozen (-20°C). Avoid repeated freeze-thaw cycles which can degrade the thiophene ring.

C. Reaction Setup (Synthesis Context)
  • Incompatibility: Avoid using acetone or aldehydes as solvents if the primary amine is free, as this will form imines (Schiff bases) , consuming your reagent.

  • Quenching: When working up reactions containing this compound, ensure the pH is neutralized carefully to prevent emulsion formation during extraction.

Emergency Response & Waste Disposal

Emergency Response Logic

In the event of exposure, speed is critical to prevent chemical burns or sensitization.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Flush Water (15 min) Remove Contaminated Clothing Skin->Wash EyeWash Eye Wash Station (15 min, hold eyelids open) Eye->EyeWash FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) Wash->Medical EyeWash->Medical FreshAir->Medical

Figure 2: Decision tree for immediate emergency response following exposure.

Waste Disposal Plan

Disposal must comply with local environmental regulations (RCRA in the US, local directives in EU).

  • Solid Waste:

    • Collect contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste bag.

    • Label as: "Toxic Solid, Organic (Contains Thiophene/Amine)."

  • Liquid Waste:

    • Do not pour down the drain.[4]

    • Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

    • Note: If the solution contains heavy metals (e.g., from a palladium-catalyzed coupling), segregate into "Heavy Metal Waste."

  • Container Disposal: Triple rinse empty reagent bottles with methanol before discarding the glass. Add the rinsate to the liquid waste stream.

References

  • PubChem. (n.d.). Compound Summary: 5-(3-Aminopropyl)thiophene-2-carboxamide. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved March 2, 2026, from [Link]

Sources

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